2-(Propylsulfonyl)benzoic acid
Description
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Properties
IUPAC Name |
2-propylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-2-7-15(13,14)9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQFQVHUVIDQBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Propylsulfonyl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(propylsulfonyl)benzoic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. The guide details a robust two-step synthetic pathway, commencing with the copper-catalyzed Ullmann condensation to form the thioether intermediate, 2-(propylthio)benzoic acid, followed by its oxidation to the target sulfone. Each synthetic step is accompanied by a detailed, self-validating experimental protocol. The guide culminates in a thorough characterization of this compound, presenting predicted spectroscopic data (¹H NMR, ¹³C NMR, FTIR) and an analysis of its expected mass spectrometric fragmentation pattern. This document is intended to serve as a practical resource for scientists engaged in the synthesis and exploration of novel sulfonyl-containing benzoic acid derivatives.
Introduction and Significance
Sulfonylbenzoic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties[1]. The sulfonyl group, with its unique physicochemical properties, can act as a bioisostere for other functional groups and enhance the metabolic stability of drug candidates[2][3]. Specifically, the introduction of a sulfonyl moiety can modulate a compound's solubility, acidity, and ability to form hydrogen bonds, thereby improving its pharmacokinetic profile and binding affinity to biological targets[2][3].
This compound is a member of this important class of compounds. Its bifunctional nature, possessing both a carboxylic acid and a sulfonyl group, makes it a versatile building block for the synthesis of more complex molecules and potential active pharmaceutical ingredients (APIs)[4]. The strategic placement of the propylsulfonyl group at the ortho position of the benzoic acid ring can induce specific conformational preferences that may be advantageous for targeted drug design. This guide provides a detailed, practical framework for the synthesis and comprehensive characterization of this valuable compound.
Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of a thioether intermediate, 2-(propylthio)benzoic acid, via a copper-catalyzed Ullmann condensation. The subsequent step is the oxidation of the thioether to the corresponding sulfone.
Figure 1: Overall synthetic pathway for this compound.
Step 1: Synthesis of 2-(Propylthio)benzoic Acid via Ullmann Condensation
Causality Behind Experimental Choices: The Ullmann condensation is a classic and reliable method for the formation of carbon-sulfur bonds[2][5][6]. The use of a copper(I) catalyst is crucial for activating the aryl halide. 2-Chlorobenzoic acid is chosen as a readily available starting material. A base is required to deprotonate the thiol, generating the nucleophilic thiolate. A high-boiling polar aprotic solvent is typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
Self-Validating Protocol:
-
Materials:
-
2-Chlorobenzoic acid
-
1-Propanethiol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1 equivalent), potassium carbonate (2.5 equivalents), and copper(I) iodide (0.1 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chlorobenzoic acid.
-
Add 1-propanethiol (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 1 M hydrochloric acid, which will neutralize the base and precipitate the product.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Step 2: Oxidation of 2-(Propylthio)benzoic Acid to this compound
Causality Behind Experimental Choices: The oxidation of a thioether to a sulfone is a common and efficient transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for this purpose, typically providing clean and high-yielding reactions[7][8][9][10]. The reaction is generally carried out in a chlorinated solvent like dichloromethane (DCM) to ensure the solubility of both the substrate and the reagent. An excess of the oxidizing agent is used to drive the reaction to completion.
Self-Validating Protocol:
-
Materials:
-
2-(Propylthio)benzoic acid
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2-(propylthio)benzoic acid (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Characterization of this compound
Due to the limited availability of published experimental spectra for this compound, this section provides predicted spectroscopic data and an analysis based on the known spectral characteristics of analogous compounds.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₂O₄S |
| Molecular Weight | 228.26 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available (expected to be a crystalline solid with a defined melting point) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is predicted to show distinct signals for the propyl group and the aromatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Broad Singlet | 1H | -COOH |
| ~8.1 | Doublet of Doublets | 1H | Ar-H |
| ~7.8 | Triplet of Doublets | 1H | Ar-H |
| ~7.6 | Triplet of Doublets | 1H | Ar-H |
| ~7.5 | Doublet of Doublets | 1H | Ar-H |
| ~3.4 | Triplet | 2H | -SO₂-CH₂ -CH₂-CH₃ |
| ~1.8 | Sextet | 2H | -SO₂-CH₂-CH₂ -CH₃ |
| ~1.0 | Triplet | 3H | -SO₂-CH₂-CH₂-CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168 | -C OOH |
| ~140 | Ar-C -SO₂- |
| ~134 | Ar-C H |
| ~132 | Ar-C H |
| ~130 | Ar-C -COOH |
| ~128 | Ar-C H |
| ~126 | Ar-C H |
| ~55 | -SO₂-C H₂-CH₂-CH₃ |
| ~16 | -SO₂-CH₂-C H₂-CH₃ |
| ~13 | -SO₂-CH₂-CH₂-C H₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the carboxylic acid and sulfonyl functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300 - 2500 | O-H (Carboxylic Acid) | Very broad band due to hydrogen bonding[11][12][13][14]. |
| 1710 - 1680 | C=O (Carboxylic Acid) | Strong, sharp absorption[11][12][13][14]. |
| 1600 - 1450 | C=C (Aromatic) | Medium to weak absorptions. |
| 1350 - 1300 | S=O (Sulfone) | Asymmetric stretching vibration, strong[15]. |
| 1160 - 1120 | S=O (Sulfone) | Symmetric stretching vibration, strong[15]. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 228
-
Key Fragmentation Pathways:
Experimental Workflow and Data Analysis
Figure 2: General experimental workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a detailed and scientifically grounded approach to the synthesis and characterization of this compound. The outlined two-step synthetic route, employing an Ullmann condensation followed by oxidation, offers a reliable and scalable method for obtaining this valuable compound. The comprehensive characterization data, including predicted NMR, FTIR, and MS analyses, serves as a crucial reference for researchers to confirm the identity and purity of their synthesized material. The protocols and insights presented herein are intended to empower scientists in the fields of drug discovery and materials science to efficiently access and utilize this compound in their research endeavors.
References
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PubChem. (n.d.). 2-(Benzylsulfonyl)benzoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt in Pharmaceutical Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, 2-(phenylsulfonyl)hydrazide. Retrieved from [Link]
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Gate Chemistry. (2018, July 21). Ullmann Coupling - Carbon Heteroatom Coupling [Video]. YouTube. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]
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University of Rochester. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. Retrieved from [Link]
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Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]
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PubChem. (n.d.). 2-Sulfamoylbenzoic acid. Retrieved from [Link]
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UCLA EH&S. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]
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National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
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Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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SciSpace. (n.d.). Oxidative cleavage with hydrogen peroxide: preparation of polycarboxylic acids from cyclic olefins. Retrieved from [Link]
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MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]
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PubMed. (n.d.). Efficient Oxidative Cleavage of Olefins to Carboxylic Acids with Hydrogen Peroxide Catalyzed by Methyltrioctylammonium Tetrakis(oxodiperoxotungsto)phosphate(3-) under Two-Phase Conditions. Synthetic Aspects and Investigation of the Reaction Course. Retrieved from [Link]
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Cardiff University. (n.d.). Catalytic Oxidation Reactions Using Hydrogen Peroxide. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-(Propylsulfonyl)benzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(Propylsulfonyl)benzoic acid (CAS No. 1016687-98-1). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a deeper understanding of the causality behind experimental choices and the implications of these properties in a pharmaceutical context. While experimentally determined data for this specific molecule is limited in public literature, this guide synthesizes available predicted data, information from structurally similar compounds, and established, field-proven methodologies for its characterization. We present detailed, self-validating protocols for determining critical parameters such as melting point, aqueous solubility, acid dissociation constant (pKa), and lipophilicity (logP). The objective is to equip the scientific community with the foundational knowledge and practical frameworks necessary to effectively evaluate this compound and analogous compounds in research and development settings.
Introduction: The Central Role of Physicochemical Profiling
In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is rigorously governed by its physicochemical properties. These intrinsic characteristics dictate a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] A thorough understanding of properties such as solubility, acidity, and lipophilicity is therefore not merely an academic exercise but a critical prerequisite for predicting in vivo performance, guiding formulation design, and ultimately, ensuring the efficacy and safety of a potential therapeutic agent.[3]
This guide focuses on this compound, a molecule featuring a benzoic acid core functionalized with a propylsulfonyl group at the ortho position. The presence of the electron-withdrawing sulfonyl group and the acidic carboxylic acid moiety imparts a distinct chemical character that warrants detailed investigation.[4] This document serves as a technical resource, providing both a summary of known and predicted properties and a detailed exposition of the authoritative experimental protocols required for their empirical determination.
Molecular Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its identity and fundamental molecular properties.
Structure and Identifiers
-
IUPAC Name: this compound
-
CAS Number: 1016687-98-1[5]
-
Molecular Formula: C₁₀H₁₂O₄S[5]
-
Molecular Weight: 228.27 g/mol [5]
-
Chemical Structure:
Figure 1: Chemical structure of this compound.
Summary of Physicochemical Data
Due to the limited availability of peer-reviewed experimental data for this compound, the following table includes predicted values from chemical suppliers and experimental data from structurally related analogs to provide context and a basis for estimation.
| Property | Value for this compound | Analog Compound Data | Reference(s) |
| Melting Point | Not available | 2-Nitro-4-methylsulfonylbenzoic acid: 211-212 °C | [6] |
| Boiling Point | 443.5 ± 37.0 °C (Predicted) | Not available | [7] |
| Density | 1.291 ± 0.06 g/cm³ (Predicted) | Not available | [7] |
| pKa | 2.80 ± 0.36 (Predicted) | Benzoic acid: 4.20 | [7] |
| Aqueous Solubility | Not available | Benzoic acid: 3.44 g/L (25 °C) | [8] |
| logP (Octanol/Water) | Not available | 2-(Benzylsulfonyl)benzoic acid: 2.2 (Computed) | [9] |
Note: Predicted values should be used as estimations and must be confirmed by experimental determination.
Experimental Determination of Key Physicochemical Properties
As a Senior Application Scientist, it is imperative to rely on empirically validated data. The following sections detail the authoritative, step-by-step protocols for determining the critical physicochemical properties of a compound like this compound.
Melting Point Determination
Rationale: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp and defined melting range typically signifies high purity, whereas a broad melting range can indicate the presence of impurities. For this analysis, a standard capillary melting point apparatus (e.g., Büchi B-545 or similar) is employed.
Protocol:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Finely crush the crystalline solid into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.
-
Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Heating Profile:
-
Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approach the expected melting range (based on predictions or analog data).
-
Once within 20 °C of the expected melting point, reduce the ramp rate to a slow and controlled 1-2 °C/min to ensure thermal equilibrium.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
-
-
Validation: Calibrate the instrument using certified melting point standards (e.g., benzoic acid) before and after the sample measurement to ensure accuracy.[10]
Aqueous Solubility (Shake-Flask Method)
Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability for oral administration. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement approach.[11]
Figure 2: Workflow for Thermodynamic Solubility Determination.
Protocol:
-
System Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions).
-
Sample Addition: Add an excess amount of solid this compound to a glass vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[12]
-
Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[11][12]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are transferred, the sample must be filtered (e.g., through a 0.22 µm syringe filter) or centrifuged at high speed.[12]
-
Quantification:
-
Prepare a standard calibration curve of this compound at known concentrations in the same buffer.
-
Analyze the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.
-
The measured concentration represents the equilibrium solubility at the specified pH and temperature.
-
Acid Dissociation Constant (pKa) by Potentiometric Titration
Rationale: The pKa value defines the extent of a molecule's ionization at a given pH. For an acidic compound like this compound, the pKa of the carboxylic acid group will dictate its charge state, which profoundly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly precise and standard method for pKa determination.
Protocol:
-
Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings.[13]
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent system. For compounds with low water solubility, a co-solvent system (e.g., methanol-water) may be necessary. The final concentration should be around 1-10 mM.[13]
-
Titration Setup:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Titration Procedure:
-
Begin stirring the solution at a constant rate.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until well past the equivalence point (indicated by a sharp change in pH).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This point corresponds to the midpoint of the flattest region (buffer region) of the titration curve. For higher accuracy, the equivalence point can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V).[14]
-
Lipophilicity (logP) by Reverse-Phase HPLC
Rationale: Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a key predictor of membrane permeability and ADME properties.[15] While the shake-flask method is the traditional approach, reverse-phase HPLC (RP-HPLC) offers a faster, more efficient, and automatable alternative that requires less material.[16][17] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.
Figure 3: Workflow for logP Determination via RP-HPLC.
Protocol:
-
System Setup:
-
Column: A C18 reverse-phase column is standard.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is in its neutral form, if possible) and an organic solvent (e.g., acetonitrile or methanol).
-
Detector: UV detector set to a wavelength where the analyte absorbs strongly.
-
-
Calibration:
-
Select a set of 5-10 reference compounds with well-established logP values that bracket the expected logP of the test compound.
-
Inject each standard individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting the known logP values of the standards (y-axis) against their corresponding log(k) values (x-axis). Perform a linear regression to obtain an equation of the form: logP = m * log(k) + c.
-
-
Sample Analysis:
-
Dissolve this compound in the mobile phase and inject it into the HPLC system under the identical conditions used for the standards.
-
Measure its retention time (t_R) and calculate its capacity factor (k).
-
-
logP Calculation:
-
Using the log(k) value of the test compound and the linear regression equation from the calibration curve, calculate the experimental logP value.
-
Structure-Property Relationships and Field Insights
The physicochemical properties of this compound are a direct consequence of its molecular structure. Understanding these relationships provides predictive power and guides medicinal chemistry efforts.
-
Acidity (pKa): The parent molecule, benzoic acid, has a pKa of approximately 4.2.[8] The propylsulfonyl group at the ortho position is strongly electron-withdrawing. This effect stabilizes the conjugate base (benzoate anion) formed upon deprotonation of the carboxylic acid. This stabilization increases the acidity of the molecule, resulting in a lower pKa value. The predicted pKa of ~2.8 is consistent with this electronic effect, suggesting that at physiological pH (~7.4), the molecule will exist almost exclusively in its ionized, carboxylate form.[7]
-
Solubility: The intrinsic solubility of the neutral form is expected to be modest due to the presence of the aromatic ring and the propyl chain. However, as a strong acid, its solubility will be highly pH-dependent. In acidic environments (pH < pKa), it will be in its less soluble neutral form. In neutral to basic environments (pH > pKa), it will exist as the highly polar carboxylate salt, leading to a significant increase in aqueous solubility. This behavior is critical for formulation, as it dictates the dissolution rate in different parts of the gastrointestinal tract.
-
Lipophilicity (logP): The logP value represents the partitioning of the neutral species. The propyl chain and benzene ring contribute to lipophilicity, while the polar sulfonyl and carboxylic acid groups decrease it. The computed logP of the related 2-(benzylsulfonyl)benzoic acid is 2.2, suggesting moderate lipophilicity.[9] The propyl group in the target compound would likely result in a slightly lower logP compared to the benzyl analog. This balance is crucial; sufficient lipophilicity is needed for membrane permeation, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and potential toxicity.[15]
Conclusion
This compound presents a physicochemical profile dominated by the interplay between its acidic carboxylic acid function and the electron-withdrawing propylsulfonyl group. While publicly available experimental data is scarce, this guide provides a robust framework for its characterization. The predicted strong acidity (low pKa) suggests that its solubility and distribution will be highly pH-dependent, a critical consideration for any drug development program. The detailed, authoritative protocols provided herein offer a clear path for researchers to generate the high-quality, empirical data needed to validate these predictions and confidently advance their research. A thorough experimental evaluation using these validated methods is the essential next step in fully elucidating the pharmaceutical potential of this and related molecules.
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An In-Depth Technical Guide to 2-(Propylsulfonyl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of 2-(propylsulfonyl)benzoic acid (CAS Number: 1016687-98-1), a compound of interest in the fields of medicinal chemistry and organic synthesis. This document delves into the chemical and physical properties, plausible synthetic routes, and detailed analytical methodologies for the characterization of this molecule. Furthermore, it explores potential applications in drug discovery and outlines essential safety and handling protocols. The information presented herein is intended for researchers, scientists, and drug development professionals, and is based on a combination of established chemical principles and data extrapolated from analogous compounds.
Introduction and Chemical Profile
This compound belongs to the class of aromatic sulfonyl compounds, which are recognized for their diverse biological activities and utility as synthetic intermediates.[1] The presence of both a carboxylic acid and a sulfonyl group on the same aromatic scaffold imparts unique physicochemical properties, making it a valuable building block for the synthesis of more complex molecules. Benzoic acid derivatives, in general, are a cornerstone in modern drug discovery, with applications ranging from antimicrobial to anticancer agents.[2][3]
Chemical Identity
The fundamental identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 1016687-98-1 | [4] |
| Molecular Formula | C₁₀H₁₂O₄S | [4] |
| Molecular Weight | 228.27 g/mol | [4] |
| IUPAC Name | This compound | N/A |
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data, the following physicochemical properties are predicted based on the compound's structure and data from similar molecules like benzoic acid.[5]
| Property | Predicted Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 130-150 °C |
| Boiling Point | >300 °C (decomposes) |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) |
| pKa | ~3.5 - 4.5 (for the carboxylic acid proton) |
Synthesis and Manufacturing
Retrosynthetic Analysis
A logical retrosynthetic approach would involve either the oxidation of a thioether precursor or the alkylation of a sulfinate intermediate.
Caption: Retrosynthetic pathways for this compound.
Detailed Synthesis Protocol: Route A - Oxidation of 2-(Propylthio)benzoic acid
This route involves the initial synthesis of 2-(propylthio)benzoic acid, followed by oxidation to the corresponding sulfone.
Step 1: Synthesis of 2-(Propylthio)benzoic acid
This can be achieved via a nucleophilic substitution reaction between a 2-halobenzoic acid and propanethiol.
-
Reagents: 2-Chlorobenzoic acid, 1-propanethiol, sodium hydroxide, dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2-chlorobenzoic acid and a slight excess of sodium hydroxide in DMF.
-
Add 1-propanethiol to the solution and heat the mixture at 80-100 °C for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture, acidify with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry the crude 2-(propylthio)benzoic acid.[6]
-
Step 2: Oxidation to this compound
The thioether is then oxidized to the sulfone using a suitable oxidizing agent.
-
Reagents: 2-(Propylthio)benzoic acid, hydrogen peroxide (30%), acetic acid.
-
Procedure:
-
Dissolve 2-(propylthio)benzoic acid in glacial acetic acid.
-
Slowly add an excess of 30% hydrogen peroxide to the solution, maintaining the temperature below 40 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter, wash thoroughly with water, and dry the crude this compound.
-
Detailed Synthesis Protocol: Route B - Alkylation of a Sulfinate Intermediate
This method, adapted from a general procedure for (alkylsulfonyl)benzoic acids, avoids the direct handling of thiols.[7]
Step 1: Reduction of 2-(Chlorosulfonyl)benzoic acid
-
Reagents: 2-(Chlorosulfonyl)benzoic acid, sodium sulfite, sodium bicarbonate, water.
-
Procedure:
-
Prepare a solution of sodium sulfite and sodium bicarbonate in water.
-
Slowly add 2-(chlorosulfonyl)benzoic acid to the basic sulfite solution at room temperature.
-
Stir the mixture until the reduction to the sodium salt of 2-sulfinobenzoic acid is complete (monitored by a suitable method).
-
Step 2: Alkylation and In-situ Decarboxylation (Conceptual)
-
Reagents: Aqueous solution of sodium 2-sulfinobenzoate, a suitable propylating agent (e.g., 2-bromopentanoic acid for subsequent decarboxylation).
-
Procedure:
-
To the aqueous solution of the sulfinate, add a 2-halocarboxylic acid like 2-bromopentanoic acid.
-
Heat the reaction mixture to reflux. The initial alkylation product will undergo in-situ decarboxylation to yield the propylsulfonyl group.[7]
-
After cooling, acidify the solution with a strong acid (e.g., HCl) to precipitate the final product.
-
Filter, wash with water, and dry the crude this compound.
-
Purification and Isolation
The crude product from either synthetic route can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a high-purity crystalline solid.
Analytical Characterization (Predicted)
The structural confirmation of this compound would rely on a combination of spectroscopic and chromatographic techniques. The following data is predicted based on the known spectral characteristics of related compounds.[8][9][10][11][12][13]
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.0-13.5 (s, 1H): Carboxylic acid proton (broad singlet).
-
δ 7.8-8.1 (m, 2H): Aromatic protons ortho to the carboxylic acid and sulfonyl groups.
-
δ 7.5-7.7 (m, 2H): Remaining aromatic protons.
-
δ 3.2-3.4 (t, 2H): Methylene protons adjacent to the sulfonyl group (-SO₂-CH₂-).
-
δ 1.6-1.8 (sext, 2H): Methylene protons of the propyl group (-CH₂-CH₂-CH₃).
-
δ 0.9-1.1 (t, 3H): Methyl protons of the propyl group (-CH₂-CH₃).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 168-170: Carboxylic acid carbon (C=O).
-
δ 138-142: Aromatic quaternary carbon attached to the sulfonyl group.
-
δ 130-135: Aromatic CH carbons.
-
δ 125-130: Aromatic quaternary carbon attached to the carboxylic acid group.
-
δ 55-60: Methylene carbon adjacent to the sulfonyl group (-SO₂-CH₂-).
-
δ 15-20: Methylene carbon of the propyl group (-CH₂-CH₂-CH₃).
-
δ 10-15: Methyl carbon of the propyl group (-CH₂-CH₃).
-
3.1.2. Infrared (IR) Spectroscopy
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
3000-2850 cm⁻¹: C-H stretches of the propyl group.
-
1710-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ (strong): Asymmetric and symmetric SO₂ stretches of the sulfone group, respectively.[14][15][16][17]
3.1.3. Mass Spectrometry (MS)
-
Expected Molecular Ion: [M-H]⁻ at m/z 227 in negative ion mode ESI-MS.
-
Fragmentation Pattern: A characteristic fragmentation would be the loss of SO₂ (64 Da) from the molecular ion.[18][19][20][21] Other fragments would correspond to the loss of the propyl group and the carboxylic acid group.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for assessing the purity of this compound. A reverse-phase method would be suitable.[22][23][24][25]
Caption: A typical HPLC workflow for purity analysis.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Applications and Research Interest
While specific applications for this compound are not widely documented, its structural motifs suggest significant potential in drug discovery and materials science.
Role in Drug Discovery
-
Building Block for Novel Therapeutics: The sulfonyl group is a key pharmacophore in many approved drugs, often acting as a bioisostere for other functional groups and improving metabolic stability.[1] The benzoic acid moiety is also prevalent in a wide range of pharmaceuticals.[3][26] This compound can therefore serve as a valuable starting material for the synthesis of new chemical entities with potential activities such as:
-
Anti-inflammatory agents: Some sulfonamide derivatives of benzoic acid have shown anti-inflammatory properties.[2]
-
Antimicrobial agents: The sulfonamide scaffold is a classic feature of sulfa drugs, and new derivatives are continually being explored for their antimicrobial potential.[2]
-
Anticancer agents: Benzoic acid derivatives have been investigated for their potential to alleviate cancer.[3]
-
Other Potential Applications
-
Agrochemicals: The related 2-(benzylsulfonyl)benzothiazoles have been investigated as antifungal agrochemicals.[27]
-
Materials Science: Aromatic sulfonic acids are used in the synthesis of polymers and other functional materials.
Safety and Handling
No specific safety data is available for this compound. Therefore, it should be handled with the precautions appropriate for a novel chemical of unknown toxicity. The following guidelines are based on general safety protocols for handling hazardous chemicals and related sulfonyl and acidic compounds.[28][29][30][31][32]
Hazard Identification (Predicted)
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE):
-
Wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.
-
-
Engineering Controls:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
-
Handling:
-
Avoid creating dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
-
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
-
Conclusion
This compound is a compound with significant potential as a building block in medicinal chemistry and other areas of chemical synthesis. While experimental data for this specific molecule is scarce, this guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and analytical characterization methods based on established chemical principles and data from analogous structures. It is hoped that this technical guide will serve as a valuable resource for researchers interested in exploring the chemistry and potential applications of this and related compounds.
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A Technical Guide to the Solubility of 2-(Propylsulfonyl)benzoic acid for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the solubility characteristics of 2-(Propylsulfonyl)benzoic acid. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various solvent systems. This document moves beyond a simple data sheet, offering a foundational understanding of the physicochemical principles governing its solubility, detailed methodologies for empirical determination, and predictive insights based on its structural attributes.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and ultimate therapeutic efficacy. This compound, an aromatic carboxylic acid containing a sulfonyl group, presents a unique solubility profile governed by the interplay of its constituent functional groups. While specific experimental solubility data for this compound is not extensively published, this guide synthesizes established chemical principles and proven experimental protocols to empower researchers to accurately determine and predict its solubility. We will delve into the theoretical underpinnings of its solubility, provide a robust experimental framework for its measurement, and discuss the anticipated solubility trends in a range of common solvents.
Theoretical Framework: Predicting Solubility
The solubility of this compound is dictated by its molecular structure, which features a non-polar benzene ring, a polar carboxylic acid group, and a polar sulfonyl group attached to a non-polar propyl chain. The overarching principle governing solubility is "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another[1][2][3].
The Influence of Functional Groups
-
Benzoic Acid Backbone : Benzoic acid itself is slightly soluble in water but shows significantly higher solubility in organic solvents like ethanol, acetone, and benzene[4][5][6]. Its solubility in water increases with temperature[4][7]. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, contributing to its solubility in polar protic solvents. However, the non-polar benzene ring limits its aqueous solubility[7].
-
Propylsulfonyl Group : The sulfonyl group (-SO₂-) is strongly polar and capable of acting as a hydrogen bond acceptor. This would be expected to increase the compound's polarity compared to benzoic acid. However, it is attached to a propyl group, which is non-polar and will contribute to the molecule's lipophilicity. The overall effect of the 2-(propylsulfonyl) substituent on solubility will be a balance between the polarity of the sulfonyl group and the non-polarity of the propyl chain.
The Role of the Solvent
The choice of solvent is paramount in determining the solubility of this compound. Solvents can be broadly categorized as polar protic, polar aprotic, and non-polar.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) : These solvents can engage in hydrogen bonding with both the carboxylic acid and sulfonyl groups. We can predict moderate to good solubility in polar protic organic solvents like ethanol and methanol, where the solvent can interact with the polar functional groups while also accommodating the non-polar regions of the molecule[4][5]. The solubility in water is expected to be limited due to the non-polar benzene ring and propyl group, though likely greater than that of benzoic acid due to the additional polar sulfonyl group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) : These solvents are polar and can act as hydrogen bond acceptors. They are generally excellent solvents for a wide range of organic compounds. It is anticipated that this compound will exhibit high solubility in solvents like DMSO and DMF[6].
-
Non-Polar Solvents (e.g., hexane, toluene) : Given the presence of multiple polar functional groups, the solubility of this compound in non-polar solvents is expected to be low[1][3].
The Effect of pH
The carboxylic acid moiety of this compound is acidic and will ionize in basic solutions. This ionization to the corresponding carboxylate salt will dramatically increase its aqueous solubility[3][4]. Conversely, in acidic solutions, the equilibrium will shift towards the protonated, less soluble form[4]. This pH-dependent solubility is a critical consideration for in-vivo absorption and for the design of oral dosage forms.
Experimental Determination of Solubility
Accurate determination of solubility requires a robust and well-controlled experimental protocol. The saturation shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility[8][9]. Adherence to Good Laboratory Practice (GLP) is essential for generating reproducible and trustworthy data[8][9][10].
Good Laboratory Practices (GLP) for Solubility Measurement
Ensuring the integrity of solubility data is paramount. Key GLP considerations include:
-
Comprehensive Documentation : All experimental parameters, including temperature, agitation speed, and analytical methods, must be meticulously recorded[10].
-
Calibration of Instruments : Balances, pH meters, and analytical instrumentation should be regularly calibrated.
-
Purity of Materials : The purity of the this compound and all solvents should be known and documented.
Saturation Shake-Flask Protocol
This protocol outlines the steps for determining the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (of known purity)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or flasks with airtight seals
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
pH meter (for aqueous solutions)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation : Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation[8][9].
-
Solvent Addition : Add a known volume of the desired solvent to each vial.
-
Equilibration : Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally[8][9].
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle. Centrifugation is recommended to ensure complete separation of the solid and liquid phases[8].
-
Sampling : Carefully withdraw an aliquot of the supernatant.
-
Dilution : Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification : Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Data Analysis : Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy.
Diagram of the Saturation Shake-Flask Workflow
A schematic of the saturation shake-flask method for determining equilibrium solubility.
Predicted Solubility Profile
Based on the theoretical principles discussed, a predicted solubility profile for this compound in a selection of common solvents is presented below. It is imperative to note that these are predictions and should be confirmed by experimental data.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Moderate | The polar functional groups will aid solubility, but the non-polar regions will limit it. pH will have a significant impact. |
| Ethanol | Polar Protic | High | Good balance of polarity to interact with the functional groups and non-polarity to solvate the hydrocarbon portions. |
| Methanol | Polar Protic | High | Similar to ethanol, expected to be a good solvent. |
| Acetone | Polar Aprotic | High | A good polar aprotic solvent capable of accepting hydrogen bonds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A strong polar aprotic solvent, expected to be an excellent solvent. |
| Dichloromethane (DCM) | Moderately Polar | Moderate | May provide a balance for the polar and non-polar aspects of the molecule. |
| Toluene | Non-Polar | Low | The molecule's polarity is too high for significant solubility in a non-polar aromatic solvent. |
| Hexane | Non-Polar | Very Low | The high polarity of the solute makes it incompatible with a non-polar aliphatic solvent. |
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions with a robust experimental protocol, researchers and drug development professionals can obtain the accurate and reliable solubility data necessary for informed decision-making in formulation development and preclinical studies. The principles and methodologies outlined herein are designed to be broadly applicable and can be adapted to other compounds with similar structural features.
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Sciencing. (2022, August 30). Why Is Benzoic Acid Slightly Soluble In Water?. [Link]
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A Theoretical and Computational Roadmap for the Drug Discovery Potential of 2-(Propylsulfonyl)benzoic Acid
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzoic acid scaffold is a cornerstone, serving as the foundation for a multitude of therapeutic agents.[1][2] Its synthetic tractability and inherent ability to interact with biological targets have cemented its importance in modern drug discovery.[1] The derivatization of this core structure allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a specific, yet promising, derivative: 2-(Propylsulfonyl)benzoic acid. The incorporation of a propylsulfonyl group introduces a unique combination of steric and electronic features, including a potent hydrogen bond acceptor and a flexible alkyl chain, suggesting the potential for novel interactions with biological macromolecules.[3]
This in-depth technical guide provides a comprehensive theoretical and computational framework for the systematic evaluation of this compound as a potential drug candidate. We will delve into the application of cutting-edge computational methodologies to elucidate its structural, electronic, and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven protocols.
Part 1: Foundational In Silico Characterization
A thorough understanding of the intrinsic properties of this compound is paramount before embarking on more complex biological simulations. Density Functional Theory (DFT) serves as a powerful tool for this initial characterization, providing insights into the molecule's geometry, electronic structure, and reactivity.[4][5]
Geometric Optimization and Vibrational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
Experimental Protocol: Geometry Optimization and Vibrational Analysis
-
Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.
-
Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization functions to accurately describe the electronic distribution, particularly around the electronegative oxygen and sulfur atoms.
-
Procedure:
-
Construct the initial 3D structure of this compound using a molecular builder.
-
Perform a geometry optimization calculation to find the lowest energy conformation.
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The frequency calculation also provides the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.
-
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[6]
Data Presentation: Calculated Electronic Properties of this compound
| Parameter | Value (Hartree) | Value (eV) | Interpretation |
| HOMO Energy | -0.254 | -6.91 | Indicates the propensity to donate electrons. |
| LUMO Energy | -0.042 | -1.14 | Indicates the propensity to accept electrons. |
| HOMO-LUMO Gap | 0.212 | 5.77 | A larger gap suggests higher kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping
The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This is invaluable for predicting how the molecule will interact with biological targets, such as proteins and nucleic acids.
Experimental Protocol: MEP Map Generation
-
Software: Gaussian 09/16, ORCA, or an appropriate visualization software like GaussView or Avogadro.
-
Procedure:
-
Use the optimized geometry from the previous step.
-
Perform a single-point energy calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Generate the MEP surface, mapping the electrostatic potential onto the electron density surface. Red regions indicate areas of negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).
-
Part 2: Probing Biological Interactions through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This is a cornerstone of modern drug discovery, allowing for the rapid screening of potential drug candidates against specific biological targets.
Target Selection and Preparation
The choice of a biological target is driven by the therapeutic area of interest. Sulfonylbenzoic acid derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[3] For the purpose of this guide, we will consider Cyclooxygenase-2 (COX-2) as a potential target, a key enzyme in the inflammatory pathway.
Experimental Protocol: Target and Ligand Preparation
-
Target Acquisition: Download the crystal structure of COX-2 (e.g., PDB ID: 5IKR) from the Protein Data Bank ([Link]).
-
Target Preparation (using AutoDock Tools or similar software):
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein structure.
-
Assign Kollman charges.
-
Define the binding site (grid box) based on the location of the co-crystallized inhibitor or through blind docking followed by analysis of the most favorable binding poses.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign Gasteiger charges.
-
Define the rotatable bonds.
-
Molecular Docking Simulation
Experimental Protocol: Molecular Docking
-
Software: AutoDock Vina, PyRx, or other molecular docking software.
-
Procedure:
-
Load the prepared protein and ligand files.
-
Set the coordinates and dimensions of the grid box to encompass the active site.
-
Run the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Analyze the results, focusing on the binding affinity (in kcal/mol) and the interaction patterns of the top-ranked poses.
-
Data Presentation: Predicted Binding Affinity and Interactions
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | A lower binding energy indicates a more stable protein-ligand complex. |
| Key Interactions | Hydrogen bonds with Arg120 and Tyr355; Pi-sulfur interaction with Trp387. | These specific interactions anchor the ligand in the binding pocket and are crucial for inhibitory activity. |
Part 3: Workflow and Pathway Visualization
Visualizing the computational workflow and the potential biological pathway is crucial for clarity and communication of the scientific process.
Computational Workflow Diagram
Caption: Computational workflow for the in silico analysis of this compound.
Hypothesized Mechanism of Action Diagram
Caption: Hypothesized mechanism of action for the anti-inflammatory effect of the molecule.
Conclusion and Future Directions
The theoretical and computational methodologies outlined in this guide provide a robust framework for the initial assessment of this compound as a potential therapeutic agent. The combination of DFT and molecular docking offers critical insights into its intrinsic properties and its potential to interact with a specific biological target. The hypothetical data presented herein suggests that this molecule warrants further investigation.
Future work should focus on molecular dynamics (MD) simulations to study the stability of the protein-ligand complex over time and to calculate the binding free energy more accurately. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential for evaluating the drug-likeness of the compound. Ultimately, these computational predictions must be validated through experimental studies, including chemical synthesis, in vitro enzyme assays, and cell-based assays.
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Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. (2023). ResearchGate. [Link]
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A Quantum Chemical and Statistical Study of Benzoic Acid Derivatives with Inhibiting Tyrosinase Activity. (2007). Journal of Computational and Theoretical Nanoscience, 4(4), 819-825. [Link]
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Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4264-4276. [Link]
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Molecular Docking and DFT Analysis of Methallyl Substituted N-Heterocyclic Carbene Salts for Potential Anticancer Activity. (2021). Anatolian Journal of Chemistry, 3(2), 52-60. [Link]
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Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. (2021). International Journal of Molecular Sciences, 22(12), 6422. [Link]
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Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. (2022). Molecules, 27(19), 6289. [Link]
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Design, Synthesis, Characterization, DFT, Molecular Docking Studies, and Evaluation of Biological Activity of Benzamidethiourea. (2022). Advanced Journal of Chemistry, Section A, 5(4), 312-322. [Link]
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Enhancing the photocatalytic upcycling of polystyrene to benzoic acid: a combined computational-experimental approach for acridinium catalyst design. (2024). Chemical Science, 15, 1061-1067. [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). Molecules, 27(21), 7583. [Link]
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The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2024). Pharmaffiliates. [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]
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Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. (2022). ACS Medicinal Chemistry Letters, 13(5), 841-848. [Link]
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Synthesis and characterization of Benzoic Acid. (2021). Chemistry Research Journal, 6(5), 138-142. [Link]
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A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2024). Heliyon, 10(12), e33202. [Link]
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A Technical Guide to the Evolving Landscape of Benzoic Acid Derivatives and Their Biological Activities
Introduction: The Enduring Relevance of the Benzoic Acid Scaffold
In the landscape of medicinal chemistry, the benzoic acid scaffold represents a foundational and remarkably versatile starting point for drug discovery.[1][2][3] Its simple, stable aromatic ring coupled with a reactive carboxylic acid group provides an ideal framework for structural modification.[1][4] This inherent adaptability allows for the fine-tuning of a molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[1] For decades, researchers have leveraged this scaffold to develop a wide array of therapeutic agents, tackling diseases from microbial infections to cancer and neurodegeneration.[2][4][5] This guide provides an in-depth exploration of the major biological activities of novel benzoic acid derivatives, focusing on the mechanistic rationale behind their actions and providing robust, validated protocols for their evaluation.
Section 1: Antimicrobial Activity
Benzoic acid and its derivatives are renowned for their antimicrobial properties, historically used as preservatives in foods and pharmaceuticals.[3][4] The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Benzoic acid derivatives offer a promising avenue, often acting by disrupting microbial cell membranes, acidifying the cytoplasm, and inhibiting essential metabolic enzymes.[3][4][6]
Mechanism of Action: Disruption of Microbial Homeostasis
The primary antimicrobial mechanism of benzoic acid derivatives is linked to their acidic nature. In their undissociated, lipophilic form, they can readily pass through the microbial cell membrane. Once inside the more alkaline cytoplasm, the carboxylic acid group dissociates, releasing a proton and acidifying the cell's interior. This abrupt change in intracellular pH disrupts enzymatic functions and the proton motive force, ultimately leading to inhibited growth or cell death.[6] Furthermore, specific derivatives, particularly those incorporating moieties like nitro groups or halogens, can exhibit enhanced activity by targeting specific enzymes or cellular processes.[1]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of benzoic acid derivatives is heavily influenced by the substituents on the aromatic ring.[1]
-
Lipophilicity: Increasing the lipophilicity, for instance, by adding alkyl groups, can enhance the molecule's ability to penetrate the microbial cell membrane, though excessive lipophilicity can lead to poor solubility.[1]
-
Electronic Effects: Electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl) groups, can increase the acidity of the carboxylic acid, potentially enhancing its activity.[1][7]
-
Positional Isomerism: The position of substituents (ortho, meta, para) is critical and can dramatically alter the biological activity by affecting how the molecule interacts with its target or traverses membranes.[1][7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the most fundamental measure of an antimicrobial agent's potency.[8][9][10] It is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism after a standardized incubation period.[8][9][10] The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.[9][11]
Scientist's Note: This protocol is a self-validating system. The inclusion of a positive control (a known antibiotic) confirms the susceptibility of the microbial strain, while the negative control (vehicle) ensures that the solvent used to dissolve the test compounds does not interfere with microbial growth. The sterility control confirms the medium is not contaminated.
Detailed Protocol:
-
Preparation of Reagents and Media:
-
Test Compounds: Prepare a 10 mg/mL stock solution of each benzoic acid derivative in Dimethyl Sulfoxide (DMSO).
-
Growth Medium: Prepare and sterilize Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[12]
-
Positive Control: Prepare a stock solution of a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in an appropriate solvent.
-
Bacterial/Fungal Inoculum: Culture the microorganism overnight in its respective broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[9]
-
-
Assay Procedure (in a 96-well microtiter plate):
-
Add 100 µL of the appropriate sterile broth to all wells.
-
Dispense 100 µL of the test compound stock solution into the first well of a row and perform a 2-fold serial dilution across the plate, leaving the last few wells for controls. This creates a concentration gradient.
-
Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control well.[9]
-
Control Wells:
-
Positive Control: A row with a serial dilution of the standard antibiotic.
-
Negative (Vehicle) Control: A well containing cells and the highest concentration of DMSO used for the test compounds.
-
Growth Control: A well containing only media and the microbial inoculum.
-
Sterility Control: A well containing only media to check for contamination.[1]
-
-
-
Incubation and Reading:
Caption: Workflow for MIC determination via broth microdilution.
Section 2: Anticancer Activity
The benzoic acid scaffold is a key component in numerous anticancer agents.[2][13] Its derivatives have been shown to exert cytotoxic effects on various cancer cell lines through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[13][14]
Key Signaling Pathways and Mechanisms
Many benzoic acid derivatives exert their anticancer effects by modulating critical cellular signaling pathways.[3] A prominent example is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[3] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and inflammation. Certain benzoic acid derivatives can prevent the degradation of IκBα, the natural inhibitor of NF-κB, thereby blocking NF-κB's translocation to the nucleus and preventing the transcription of pro-survival genes.[3]
Caption: Inhibition of the NF-κB signaling pathway by a benzoic acid derivative.
Quantitative Data Presentation
The efficacy of anticancer compounds is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.
| Compound ID | Derivative Structure | Cell Line | IC50 (µM)[13][14] |
| BA-01 | 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | HeLa | 17.84 |
| BA-02 | 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid derivative | MCF-7 | 15.6 |
| BA-03 | (Another derivative from the same series as BA-02) | MCF-7 | 18.7 |
| Doxorubicin | (Standard Drug) | MCF-7 | Varies |
Table 1: In Vitro Anticancer Activity of Selected Benzoic Acid Derivatives.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[15][16][18]
Scientist's Note: The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[15] It is crucial to optimize cell seeding density to ensure cells are in an exponential growth phase during treatment.[15] Using phenol red-free medium during the MTT incubation step is recommended to avoid background absorbance interference.[15][18]
Detailed Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the benzoic acid derivatives and a positive control (e.g., Doxorubicin) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include "cells only" wells (untreated control) and "medium only" wells (background control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[15][19]
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17][18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
-
Data Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[18][19]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Section 3: Anti-inflammatory and Neuroprotective Activities
Chronic inflammation and oxidative stress are underlying factors in a host of diseases, including neurodegenerative conditions like Alzheimer's disease.[20][21] Benzoic acid derivatives, particularly hydroxybenzoic acids, have demonstrated significant anti-inflammatory and neuroprotective potential.[5][20][21]
Mechanism of Action: COX Inhibition and Antioxidant Effects
A primary mechanism for the anti-inflammatory action of many benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the synthesis of inflammatory prostaglandins.[22] Some derivatives function as multimodal agents, not only inhibiting COX-2 but also suppressing NF-κB activation and reducing the generation of reactive oxygen species (ROS).[23]
The neuroprotective effects are often linked to this antioxidant capacity. Derivatives can prevent glutamate-induced oxidative cell death, reduce cellular ROS accumulation, and inhibit apoptosis by modulating the expression of proteins like BCL-2 and BAX.[20]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This colorimetric assay measures the peroxidase activity of the COX-2 enzyme.[22] The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to PGH2. This activity is measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized to produce a colored product, allowing for the quantification of enzyme activity.[22][24]
Scientist's Note: Time-dependent inhibition is a common feature for COX inhibitors. Therefore, a pre-incubation step allowing the test compound to bind to the enzyme before initiating the reaction is critical for obtaining accurate IC50 values.[22][25]
Detailed Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0.[22]
-
Heme Cofactor: Prepare a stock solution in a suitable solvent.[22]
-
Enzyme: Use a purified human recombinant COX-2 enzyme solution.[25]
-
Substrates: Prepare stock solutions of Arachidonic Acid and TMPD.[22]
-
Test Compounds: Prepare serial dilutions of the benzoic acid derivatives and a positive control (e.g., Celecoxib) in DMSO.[22]
-
-
Assay Procedure (in a 96-well plate):
-
Reaction and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[22]
-
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Conclusion
Benzoic acid derivatives continue to be a cornerstone of modern drug discovery, providing a synthetically tractable and highly versatile scaffold.[3] Their demonstrated efficacy across antimicrobial, anticancer, and anti-inflammatory applications underscores their therapeutic potential. The key to unlocking this potential lies in a deep, mechanistic understanding of their structure-activity relationships and their interactions with biological targets. The protocols and insights provided in this guide serve as a robust framework for researchers to systematically evaluate novel derivatives and advance the development of the next generation of benzoic acid-based therapeutics.
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In silico screening of 2-(Propylsulfonyl)benzoic acid derivatives
An In-Depth Technical Guide to the In Silico Screening of 2-(Propylsulfonyl)benzoic Acid Derivatives
The discovery of novel therapeutic agents is a cornerstone of modern medicine, a process increasingly driven by the computational-based methodologies of in silico screening. This guide provides a comprehensive, technically-grounded framework for the virtual screening of a library of this compound derivatives. Recognizing that the specific biological targets for this class of compounds are not yet elucidated, this document emphasizes a workflow that begins with target identification and progresses through a rigorous cascade of computational filters, including pharmacophore modeling, molecular docking, and ADMET prediction. The methodologies detailed herein are designed to be self-validating, providing a robust pathway for identifying promising lead candidates for further experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the efficient and effective discovery of novel therapeutics.
PART 1: Strategic Framework for In Silico Screening of Novel Chemical Entities
The journey of a drug from concept to clinic is long and fraught with attrition. In silico screening has emerged as a critical tool to de-risk and accelerate this process by prioritizing compounds with the highest probability of success.[1][2] For a novel chemical series like the this compound derivatives, where the biological target is unknown, the initial and most critical step is the identification of potential protein targets. Our workflow, therefore, commences with a robust target-fishing expedition before proceeding to ligand-based and structure-based screening funnels.
Section 1.1: The Imperative of Target Identification
The efficacy of any therapeutic agent is contingent upon its interaction with a specific biological target.[3] When the target of a small molecule is unknown, a multi-pronged computational approach can be employed to generate high-confidence hypotheses.[4] These methods can be broadly categorized into chemical similarity searching, data mining, and panel docking.[5]
Protocol 1: In Silico Target Fishing
-
Chemical Similarity Searching:
-
Objective: To identify known bioactive molecules that are structurally similar to the this compound core.
-
Methodology:
-
Generate 2D fingerprints (e.g., ECFP4) for the core structure.
-
Screen public and commercial databases (e.g., ChEMBL, PubChem) for compounds with a high similarity score (e.g., Tanimoto coefficient > 0.8).
-
Compile a list of the biological targets associated with the identified similar compounds.
-
-
Rationale: The principle of "guilt-by-association" suggests that structurally similar molecules are likely to share biological targets.[5]
-
-
Pharmacophore-Based Target Prediction:
-
Objective: To identify potential targets based on the 3D arrangement of chemical features in the this compound scaffold.
-
Methodology:
-
Rationale: This method identifies proteins with binding pockets that are complementary to the pharmacophoric features of the query molecule.[8]
-
-
Reverse Docking (Panel Docking):
-
Objective: To predict binding affinity of the core molecule against a panel of known protein structures.
-
Methodology:
-
Select a representative derivative from the this compound library.
-
Dock the selected molecule against a curated library of protein structures representing diverse target classes.
-
Rank the proteins based on the predicted binding energy.
-
-
Rationale: This approach systematically evaluates the potential for the molecule to bind to a wide range of biological targets.[5]
-
The output of these parallel approaches will be a list of putative protein targets. The highest-confidence targets will be those identified by multiple methods.
Section 1.2: The Virtual Screening Cascade
Once a primary biological target (or a small set of high-priority targets) has been identified, a multi-stage virtual screening workflow is initiated to identify the most promising derivatives from the library.[9][10] This cascade is designed to progressively reduce the number of compounds for consideration at each stage, enriching for those with the highest likelihood of being active.
Caption: A high-level overview of the virtual screening workflow.
PART 2: Methodologies and Protocols
This section provides detailed, step-by-step protocols for the key stages of the in silico screening workflow.
Section 2.1: Library Preparation and Physicochemical Filtering
The quality of the input library is paramount to the success of any virtual screening campaign.
Protocol 2: Compound Library Preparation
-
3D Structure Generation: Convert the 2D structures of the this compound derivatives into 3D conformations using a suitable tool (e.g., Open Babel).
-
Energy Minimization: Perform energy minimization on each 3D structure to obtain a low-energy, stable conformation.
-
Protonation State Assignment: Assign appropriate protonation states at a physiological pH (e.g., 7.4).
Protocol 3: Physicochemical Property Filtering
-
Calculate Descriptors: For each molecule, calculate key physicochemical properties, including molecular weight (MW), logP, number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA).
-
Apply Filters: Filter the library based on established drug-likeness criteria, such as Lipinski's Rule of Five (MW ≤ 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10).
-
Rationale: This initial filtering step removes compounds with poor pharmacokinetic properties, enriching the library for molecules with a higher probability of becoming orally bioavailable drugs.
Table 1: Hypothetical Physicochemical Properties of Selected this compound Derivatives
| Compound ID | Molecular Weight (Da) | logP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five Violation |
| PSBA-001 | 345.4 | 3.2 | 1 | 4 | 0 |
| PSBA-002 | 489.6 | 4.8 | 2 | 5 | 0 |
| PSBA-003 | 520.7 | 5.5 | 3 | 6 | 2 |
| PSBA-004 | 450.5 | 2.5 | 0 | 3 | 0 |
| PSBA-005 | 601.8 | 6.1 | 4 | 7 | 2 |
This is a hypothetical table for illustrative purposes.
Section 2.2: Pharmacophore Modeling and Screening
Pharmacophore modeling is a powerful ligand-based approach that captures the essential 3D arrangement of chemical features required for biological activity.[8][11]
Protocol 4: Ligand-Based Pharmacophore Model Generation
-
Feature Identification: Identify common chemical features among a set of known active compounds (if available) or generate a pharmacophore model based on the this compound core structure. These features include hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.[6]
-
Model Generation: Generate a 3D pharmacophore model that represents the spatial arrangement of these features.
-
Model Validation: Validate the pharmacophore model by screening it against a database of known active and inactive compounds to assess its ability to discriminate between them.
Protocol 5: Pharmacophore-Based Virtual Screening
-
Database Screening: Use the validated pharmacophore model as a 3D query to screen the prepared library of this compound derivatives.
-
Hit Selection: Select the compounds that fit the pharmacophore model for further analysis.
Caption: A hypothetical pharmacophore model for the this compound scaffold.
Section 2.3: Molecular Docking and Scoring
Molecular docking is a structure-based method that predicts the preferred orientation of a ligand when bound to a protein target.[12][13]
Protocol 6: Molecular Docking
-
Protein Preparation:
-
Binding Site Definition: Identify the binding site of the protein. This can be done based on the location of a co-crystallized ligand or by using pocket detection algorithms.
-
Ligand Docking: Dock each of the filtered this compound derivatives into the defined binding site using a docking program (e.g., AutoDock Vina, Glide).[16] The docking process involves two main steps: sampling the conformational space of the ligand in the binding site and scoring the generated poses.[12]
Protocol 7: Scoring and Ranking
-
Scoring Function: Use a scoring function to estimate the binding affinity of each docked pose. Scoring functions can be force-field-based, empirical, or knowledge-based.
-
Ranking: Rank the compounds based on their predicted binding scores.
-
Visual Inspection: Visually inspect the top-ranked poses to ensure that they form meaningful interactions with the protein (e.g., hydrogen bonds, hydrophobic interactions).
Table 2: Hypothetical Molecular Docking Results
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| PSBA-001 | -9.8 | TYR234, LYS89 | 2 |
| PSBA-002 | -9.5 | ARG112, ASP150 | 3 |
| PSBA-004 | -9.2 | PHE345, LEU78 | 0 |
| PSBA-007 | -8.9 | SER190, GLU201 | 2 |
| PSBA-015 | -8.5 | TRP56, HIS298 | 1 |
This is a hypothetical table for illustrative purposes.
Section 2.4: ADMET Prediction
The final stage of the in silico screening process is to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked compounds.[17] This is a critical step, as poor ADMET properties are a major cause of drug failure in clinical trials.[18][19]
Protocol 8: In Silico ADMET Prediction
-
Model Selection: Utilize a variety of computational models, including quantitative structure-activity relationship (QSAR) models and machine learning-based approaches, to predict a range of ADMET properties.[20][21]
-
Property Prediction: Predict key ADMET parameters such as:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition).
-
-
Data Integration and Analysis: Integrate the ADMET predictions with the docking scores to select a final set of compounds for experimental validation.
Table 3: Hypothetical ADMET Profile of Top Candidates
| Compound ID | Caco-2 Permeability (nm/s) | Plasma Protein Binding (%) | hERG Inhibition (IC50, µM) | Ames Mutagenicity |
| PSBA-001 | High | 92 | > 10 | Negative |
| PSBA-002 | Moderate | 85 | > 10 | Negative |
| PSBA-004 | High | 78 | 5.2 | Negative |
This is a hypothetical table for illustrative purposes.
PART 3: Conclusion and Future Directions
This guide has outlined a comprehensive and technically rigorous in silico workflow for the screening of this compound derivatives. By beginning with a robust target identification strategy and progressing through a cascade of computational filters, this methodology provides a high-throughput and cost-effective approach to identifying promising lead candidates. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the selected hits.
The output of this in silico screening campaign will be a small, prioritized list of this compound derivatives with predicted activity against a specific biological target and favorable ADMET properties. These compounds will be the prime candidates for synthesis and subsequent in vitro and in vivo experimental validation. The iterative interplay between computational prediction and experimental testing is the hallmark of modern drug discovery, and the framework presented in this guide provides a solid foundation for the successful discovery of novel therapeutics from the this compound chemical series.
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Methodological & Application
High-performance liquid chromatography (HPLC) analysis of 2-(Propylsulfonyl)benzoic acid
An Application Note and Protocol for the Stability-Indicating HPLC Analysis of 2-(Propylsulfonyl)benzoic acid
Abstract
This document provides a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Developed for researchers, scientists, and drug development professionals, this guide details a robust reverse-phase HPLC (RP-HPLC) method, complete with protocols for forced degradation studies and full method validation in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind critical experimental choices is explained to provide a deeper understanding of the method's development. The protocols herein are designed to be self-validating, ensuring trustworthy and reproducible results for purity, stability, and assay determination of this compound in various sample matrices.
Analyte Properties
A foundational understanding of the analyte's physicochemical properties is critical for rational method development. This compound is a molecule featuring both a strongly acidic sulfonic acid derivative and a carboxylic acid group.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄S | PubChem |
| Molecular Weight | 228.26 g/mol | PubChem |
| Predicted pKa | 2.80 ± 0.36 | ChemicalBook[1] |
| Predicted Boiling Point | 443.5 ± 37.0 °C | ChemicalBook[1] |
| Structure | - |
Part 1: HPLC Method Development and Chromatographic Conditions
The primary objective is to develop a method that is specific, accurate, and precise for the quantification of this compound while also being capable of separating it from potential degradation products. A reverse-phase chromatographic approach was selected due to its versatility and suitability for moderately polar organic molecules.
Rationale for Methodological Choices
-
Column Chemistry: A C18 (octadecylsilyl) stationary phase was chosen for its hydrophobic character, which provides effective retention for aromatic compounds like this compound. The end-capping on modern C18 columns minimizes peak tailing that can arise from interactions between free silanol groups and the analyte's acidic moieties.
-
Mobile Phase Selection: The analyte possesses a carboxylic acid group with a predicted pKa of approximately 2.80[1]. To ensure consistent retention and sharp, symmetrical peak shapes, the ionization of this group must be suppressed. Therefore, the aqueous component of the mobile phase was acidified to a pH of 2.5, well below the analyte's pKa. A phosphate buffer is chosen for its excellent buffering capacity at this pH. Acetonitrile is selected as the organic modifier due to its low viscosity and strong elution strength in reverse-phase chromatography.
-
Detection Wavelength: The aromatic ring and sulfonyl group constitute a chromophore that absorbs UV light. A photodiode array (PDA) detector was used to scan the analyte's UV spectrum, and the wavelength of maximum absorbance (λmax) was determined to be approximately 235 nm. This wavelength is used for quantification to ensure maximum sensitivity.
Optimized Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC System with Quaternary Pump, Autosampler, Column Oven, and PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA |
| Detection Wavelength | 235 nm |
| Run Time | 15 minutes |
Part 2: Stability-Indicating Method Development via Forced Degradation
Forced degradation studies are essential to demonstrate the specificity of an analytical method by showing that the analyte peak is resolved from all potential degradation products.[2][3] These studies subject the drug substance to stress conditions more severe than accelerated stability testing to provoke degradation.[4] The target degradation for these studies is typically between 5-20% to ensure that degradation products are formed at detectable levels without completely consuming the parent analyte.[2]
Forced Degradation Experimental Workflow
Caption: Workflow for Forced Degradation Studies.
Protocol for Forced Degradation Studies
Materials:
-
This compound reference standard
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, potassium phosphate monobasic, phosphoric acid
Procedure:
-
Prepare a stock solution of this compound at 1 mg/mL in the diluent.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N HCl.
-
Keep the mixture in a water bath at 60°C for 4 hours.
-
Cool, neutralize with 1 mL of 1N NaOH, and dilute to 10 mL with diluent.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with 1 mL of 1N HCl and dilute to 10 mL with diluent.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to 10 mL with diluent.
-
-
Thermal Degradation:
-
Place approximately 10 mg of the solid compound in a petri dish.
-
Expose to dry heat at 80°C in a hot air oven for 48 hours.
-
Cool, weigh accurately, and prepare a solution at the target concentration in diluent.
-
-
Photolytic Degradation:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.
-
Prepare a solution at the target concentration in diluent.
-
-
Analysis:
-
Inject the unstressed (control) sample and all stressed samples into the HPLC system.
-
Use the PDA detector to assess the peak purity of the parent analyte in each chromatogram to ensure it is spectrally homogeneous and free from co-eluting impurities.
-
Part 3: Method Validation Protocol (ICH Q2(R1))
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[5][6] The following parameters must be evaluated for a quantitative impurity and assay method.[7][8]
Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard
Sources
- 1. This compound | 1016687-98-1 [m.chemicalbook.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Testing | SGS Denmark [sgs.com]
- 4. ijcrt.org [ijcrt.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(Propylsulfonyl)benzoic Acid as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling the Potential of a Bifunctional Building Block
2-(Propylsulfonyl)benzoic acid is an intriguing bifunctional molecule poised for significant applications in synthetic organic chemistry, particularly in the realms of medicinal chemistry and materials science.[1] Its structure, featuring a carboxylic acid and a propylsulfonyl group positioned ortho to each other on a benzene ring, imparts a unique combination of steric and electronic properties. The strong electron-withdrawing nature of the sulfonyl group significantly influences the acidity and reactivity of the adjacent carboxylic acid, while the steric bulk of the ortho substituent can direct the stereochemical outcome of reactions and modulate intermolecular interactions.
This guide provides a comprehensive overview of this compound as a synthetic building block. We will delve into its synthesis, explore its key chemical properties and reactivity, and present detailed protocols for its application in the construction of valuable molecular scaffolds. The insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile compound.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1016687-98-1 | [2] |
| Molecular Formula | C₁₀H₁₂O₄S | [2] |
| Molecular Weight | 228.27 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in organic solvents like DMF, DMSO, and alcohols. | General knowledge |
Synthesis of this compound: A Two-Step Approach
The most common and reliable method for the synthesis of this compound involves a two-step sequence: nucleophilic aromatic substitution to introduce the propylthio group, followed by oxidation to the sulfone.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-(Propylthio)benzoic acid
This step involves the nucleophilic substitution of the chlorine atom in 2-chlorobenzoic acid with the thiolate anion generated from 1-propanethiol.
Reaction Scheme:
2-Chlorobenzoic acid + 1-Propanethiol → 2-(Propylthio)benzoic acid
Detailed Protocol:
-
Reaction Setup: To a stirred solution of 2-chlorobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C.
-
Thiol Addition: After the evolution of hydrogen gas ceases, add 1-propanethiol (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C. Acidify the aqueous mixture to pH 2-3 with 2N HCl.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Oxidation of 2-(Propylthio)benzoic acid to this compound
The sulfide intermediate is then oxidized to the corresponding sulfone using a suitable oxidizing agent. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).[3]
Reaction Scheme:
2-(Propylthio)benzoic acid → this compound
Detailed Protocol:
-
Reaction Setup: Dissolve 2-(propylthio)benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.
-
Oxidant Addition:
-
Using m-CPBA: Add a solution of m-CPBA (2.2 - 3.0 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Using Oxone®: Add a solution of Oxone® (2.2 eq) in water to the solution of the sulfide in methanol at room temperature.
-
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
For m-CPBA: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
For Oxone®: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Chemical Properties and Reactivity: The Influence of the Ortho-Sulfonyl Group
The unique arrangement of the carboxylic acid and the propylsulfonyl group in this compound governs its reactivity.
The Ortho Effect and Increased Acidity
The presence of the bulky propylsulfonyl group at the ortho position forces the carboxylic acid group out of the plane of the benzene ring.[4][5] This steric hindrance inhibits the resonance between the carboxyl group and the aromatic ring, a phenomenon known as the "ortho effect".[4][5][6] This leads to an increase in the acidity of the carboxylic acid proton compared to its meta and para isomers, or even benzoic acid itself.
Reactivity of the Carboxylic Acid Group
The carboxylic acid functionality of this compound can undergo a variety of standard transformations, including:
-
Amide Bond Formation: It readily reacts with amines in the presence of coupling agents (e.g., HATU, T3P) to form the corresponding N-substituted 2-(propylsulfonyl)benzamides.[7] This is a cornerstone reaction in medicinal chemistry for the synthesis of bioactive molecules.
-
Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.
-
Conversion to Acyl Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive 2-(propylsulfonyl)benzoyl chloride, a versatile intermediate for further functionalization.[8][9]
Reactivity of the Aromatic Ring
The propylsulfonyl group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. However, the existing substitution pattern makes further electrophilic substitution challenging and often requires harsh conditions.
Applications in Organic Synthesis
This compound is a valuable building block for the synthesis of a diverse range of molecular architectures, particularly in the development of new pharmaceutical agents.
Synthesis of Bioactive N-Substituted Benzamides
A primary application of this compound is in the synthesis of N-substituted benzamides, a common scaffold in many drug molecules. The propylsulfonyl moiety can serve as a key pharmacophoric element or as a modulator of the physicochemical properties of the final compound.
Example Workflow: Synthesis of a Novel Benzamide Derivative
Caption: General workflow for the synthesis of N-substituted 2-(propylsulfonyl)benzamides.
Representative Protocol: Synthesis of N-benzyl-2-(propylsulfonyl)benzamide
-
Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture for 10 minutes at room temperature.
-
Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Synthesis of Heterocyclic Scaffolds
The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. For instance, conversion to the acyl chloride followed by reaction with appropriate dinucleophiles can lead to the formation of fused ring systems. While direct examples with this compound are not abundant in the literature, the principles established for related 2-acylbenzoic acids can be applied.[10]
Conclusion and Future Outlook
This compound is a building block with significant untapped potential. Its unique electronic and steric properties, stemming from the ortho-relationship of the sulfonyl and carboxyl groups, make it a valuable tool for fine-tuning the properties of target molecules. The synthetic protocols outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this compound in their own synthetic endeavors. As the demand for novel chemical entities in drug discovery and materials science continues to grow, we anticipate that this compound and its derivatives will find increasing application in the creation of innovative and functional molecules.
References
-
Copper-mediated ortho C–H sulfonylation of benzoic acid derivatives with sodium sulfinates. Chemical Communications, 2015. Available at: [Link]
-
Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry, 2018. Available at: [Link]
-
Ortho effect. Wikipedia. Available at: [Link]
-
Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PubMed Central, 2021. Available at: [Link]
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Heterocycles from 2-Acylbenzoic Acids. European Journal of Organic Chemistry, 2023. Available at: [Link]
-
Microwave-Assisted Synthesis of Sulfurated Heterocycles with Herbicidal Activity: Reaction of 2-Alkynylbenzoic Acids with Lawesson's Reagent. ChemistrySelect, 2020. Available at: [Link]
-
What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Quora. Available at: [Link]
-
How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry | Khan Academy. YouTube, 2022. Available at: [Link]
-
Synthesis of Benzo-Fused Sulfonimidate Heterocycles. The Journal of Organic Chemistry, 2023. Available at: [Link]
-
A convenient method for the preparation of (alkylsulfonyl)benzoic acids. The Journal of Organic Chemistry, 1986. Available at: [Link]
-
Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Chemistry – A European Journal, 2023. Available at: [Link]
-
Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Molecules, 2021. Available at: [Link]
-
Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. Organic Letters, 2022. Available at: [Link]
- Process for the preparation of 2-arylthiobenzoic acids. Google Patents.
-
Preparation of benzoyl chloride. PrepChem.com. Available at: [Link]
-
The Chemistry of Benzoyl Chloride: From Synthesis to End-Use. Acme-Hardesty. Available at: [Link]
-
SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES. Polish Journal of Chemistry, 2007. Available at: [Link]
-
Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. The Journal of Physical Chemistry Letters, 2022. Available at: [Link]
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
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- 5. quora.com [quora.com]
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- 8. prepchem.com [prepchem.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol for the Synthesis of 2-(Propylsulfonyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of 2-(propylsulfonyl)benzoic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The protocol herein details a robust and efficient two-step synthetic pathway. The initial step involves the formation of a key intermediate, 2-(propylthio)benzoic acid, via a nucleophilic aromatic substitution (SNAr) reaction. The subsequent step describes the controlled oxidation of the thioether intermediate to the desired sulfone. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and includes critical insights for troubleshooting and ensuring reaction success.
Introduction and Scientific Background
Aryl sulfones are a prominent structural motif in a multitude of pharmacologically active compounds. The sulfonyl group, with its ability to act as a strong hydrogen bond acceptor and its metabolic stability, makes it a valuable functional group in drug design. Specifically, 2-(alkylsulfonyl)benzoic acid derivatives serve as crucial building blocks for more complex molecules, including inhibitors of various enzymes and modulators of biological receptors. Their synthesis requires a reliable and scalable methodology.
The presented synthetic strategy is bifurcated into two core transformations:
-
Carbon-Sulfur Bond Formation: The initial and critical step is the introduction of the propylthio- group onto the benzoic acid scaffold. This is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this reaction, a 2-halobenzoic acid is treated with 1-propanethiol under basic conditions. The electron-withdrawing nature of the carboxylic acid group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions, facilitating the displacement of the halide by the propylthiolate anion.[1]
-
Oxidation of the Thioether: The second transformation is the oxidation of the intermediate 2-(propylthio)benzoic acid to the final this compound. This is a well-established conversion for which several reagents are effective. We will focus on the use of hydrogen peroxide in acetic acid, a method valued for its efficiency, cleaner reaction profile, and environmentally benign nature, as the primary byproduct is water.[2][3] This method reliably converts the thioether to the sulfone without affecting the aromatic ring.
This two-step approach is advantageous as it allows for modularity; various substituted 2-halobenzoic acids and different alkyl thiols can be used to generate a library of derivatives.
Synthetic Workflow Overview
The overall synthetic pathway is illustrated below. The process begins with a commercially available 2-halobenzoic acid, which is converted to the thioether intermediate before the final oxidation step.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Part A: Protocol for Synthesis of 2-(Propylthio)benzoic Acid
This protocol describes the nucleophilic aromatic substitution reaction between 2-chlorobenzoic acid and 1-propanethiol.
3.1. Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Notes |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 7.83 g | 50.0 | Starting material. |
| 1-Propanethiol | C₃H₈S | 76.16 | 4.19 g (5.0 mL) | 55.0 | 1.1 equivalents. Pungent odor. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 4.40 g | 110.0 | 2.2 equivalents. |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | Anhydrous grade recommended. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~25 mL (6 M aq.) | - | For acidification during workup. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 2 x 100 mL | - | For extraction. |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | 50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying organic phase. |
3.2. Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorobenzoic acid (7.83 g, 50.0 mmol) and dimethylformamide (100 mL). Stir the mixture at room temperature to dissolve the solid.
-
Base and Thiol Addition: In a separate beaker, carefully dissolve sodium hydroxide (4.40 g, 110.0 mmol) in approximately 20 mL of water (note: this is an exothermic process). Allow the solution to cool. Add 1-propanethiol (5.0 mL, 55.0 mmol) to the cooled NaOH solution to pre-form the sodium propylthiolate.
-
Reaction Execution: Add the sodium propylthiolate solution dropwise to the stirred solution of 2-chlorobenzoic acid in DMF at room temperature. After the addition is complete, heat the reaction mixture to 90-100 °C.
-
Expert Insight: Pre-forming the thiolate ensures that the highly nucleophilic species is readily available for the SNAr reaction and minimizes potential side reactions. The elevated temperature is necessary to overcome the activation energy for the substitution on the moderately activated aromatic ring.[4][5]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Workup and Isolation: a. Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. b. Acidify the aqueous mixture to pH ~2 by slowly adding 6 M HCl. A precipitate should form. c. Extract the product with ethyl acetate (2 x 100 mL). d. Combine the organic layers and wash with brine (50 mL). e. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(propylthio)benzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure intermediate.
Part B: Protocol for Synthesis of this compound
This protocol details the oxidation of the thioether intermediate to the target sulfone using hydrogen peroxide.
3.4. Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Notes |
| 2-(Propylthio)benzoic Acid | C₁₀H₁₂O₂S | 196.27 | 5.90 g | 30.0 | Starting intermediate from Part A. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 60 mL | - | Solvent and catalyst. |
| Hydrogen Peroxide (30% aq.) | H₂O₂ | 34.01 | 7.5 mL | ~66.0 | 2.2 equivalents. Handle with care. |
| Sodium Sulfite (Na₂SO₃) | Na₂SO₃ | 126.04 | As needed (aq. soln.) | - | For quenching excess peroxide. |
| Deionized Water | H₂O | 18.02 | 200 mL | - | For precipitation. |
3.5. Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter flask
3.6. Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-(propylthio)benzoic acid (5.90 g, 30.0 mmol) in glacial acetic acid (60 mL) with magnetic stirring.
-
Oxidant Addition: Cool the solution in an ice bath to below 20 °C. Add 30% hydrogen peroxide (7.5 mL, ~66.0 mmol) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 30 °C.
-
Expert Insight: The oxidation of a sulfide to a sulfone is a two-step process via a sulfoxide intermediate. Each step requires one equivalent of the oxidant. Using a slight excess (2.2 equivalents) of H₂O₂ ensures complete conversion to the sulfone.[2][3] Controlling the temperature is crucial to prevent runaway exothermic reactions and potential side reactions.
-
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material and the sulfoxide intermediate.
-
Workup and Isolation: a. Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. A white precipitate of the product should form. b. Stir the slurry for 30 minutes to ensure complete precipitation. c. (Optional but Recommended): Test the aqueous solution for residual peroxides using peroxide test strips. If positive, add a saturated solution of sodium sulfite dropwise until the test is negative. d. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL).
-
Purification: Dry the collected solid in a vacuum oven at 50-60 °C. The purity is often high enough for subsequent use. If necessary, the product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The oxidation of the thioether to the sulfone will cause a significant downfield shift of the protons and carbons adjacent to the sulfur atom.
-
Infrared (IR) Spectroscopy: To identify key functional groups. The final product will show strong characteristic absorption bands for the sulfone group (S=O stretches) typically around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Safety and Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Part A: Incomplete Reaction | Insufficient temperature or reaction time. | Ensure the reaction temperature is maintained at 90-100 °C and extend the reaction time. Confirm starting material consumption via TLC/HPLC before workup. |
| Part A: Low Yield | Inefficient thiolate formation or hydrolysis. | Ensure the base is fully dissolved and the thiolate is pre-formed before addition. During workup, ensure the aqueous phase is sufficiently acidified (pH ~2) to fully protonate the carboxylic acid for efficient extraction into the organic phase. |
| Part B: Incomplete Oxidation | Insufficient oxidant or reaction time. | A sulfoxide intermediate may be present. Add an additional small portion (0.2-0.3 eq.) of H₂O₂ and continue stirring. Ensure at least 2.2 equivalents of H₂O₂ were used initially. |
| Part B: Uncontrolled Exotherm | Addition of H₂O₂ was too rapid. | Maintain slow, dropwise addition of the oxidant while vigorously stirring and cooling the reaction vessel in an ice bath. |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
1-Propanethiol has a very strong and unpleasant odor. Handle it exclusively in the fume hood.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Avoid contact.
-
The dissolution of sodium hydroxide is highly exothermic.
References
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Satam, V., et al. (2014). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC - NIH. Retrieved from [Link]
-
Kamal, A., et al. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as a heterogeneous and recyclable nanocatalyst. Retrieved from [Link]
- Bauer, W., et al. (1990). Process for the preparation of 2-arylthiobenzoic acids. U.S. Patent No. US4902826A. Google Patents.
- Bauer, W., et al. (1993). Process for the preparation of 2-arylthiobenzoic acids. European Patent No. EP0299329B1. Google Patents.
-
Reddy, T. S., et al. (2010). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Retrieved from [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 5. EP0299329B1 - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
Application Notes and Protocols for 2-(Propylsulfonyl)benzoic acid in Medicinal Chemistry
Introduction: Exploring the Therapeutic Potential of a Novel Benzoic Acid Derivative
In the landscape of medicinal chemistry, the exploration of structural analogs of established therapeutic agents provides a fertile ground for the discovery of novel drugs with improved efficacy, selectivity, or pharmacokinetic profiles. This guide focuses on 2-(Propylsulfonyl)benzoic acid, a close structural isomer of the well-known uricosuric agent, Probenecid. While Probenecid, 4-(dipropylaminosulfonyl)benzoic acid, has a long history of clinical use for treating gout and hyperuricemia by promoting the excretion of uric acid, the potential of its ortho-substituted counterpart remains largely unexplored.[1]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential therapeutic applications of this compound. By leveraging the extensive knowledge of Probenecid's mechanism of action and structure-activity relationships (SAR), we will provide a scientifically grounded framework for investigating this novel compound. We will delve into a proposed synthetic route, outline detailed experimental protocols, and discuss potential biological targets and therapeutic areas where this compound could make a significant impact.
Physicochemical Properties and Comparison with Probenecid
| Property | Probenecid (4-(dipropylaminosulfonyl)benzoic acid) | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₃H₁₉NO₄S | C₁₀H₁₂O₄S | Different substituent on the sulfonamide nitrogen. |
| Molecular Weight | 285.36 g/mol | 228.27 g/mol | Based on the molecular formula. |
| Appearance | White or nearly white, fine, crystalline powder.[2] | Likely a white to off-white crystalline solid. | General characteristic of similar organic acids. |
| Solubility | Practically insoluble in water and dilute acids; soluble in dilute alkali, alcohol, chloroform, and acetone.[2] | Expected to have low aqueous solubility, potentially slightly higher than Probenecid due to a lower molecular weight and the possibility of intramolecular hydrogen bonding. Solubility in organic solvents and dilute alkali is expected to be similar. | The "ortho-effect" can influence solubility. The presence of the carboxylic acid and sulfonyl groups in close proximity may alter intermolecular interactions.[3] |
| pKa | ~3.4 | Predicted to be slightly lower (more acidic) than Probenecid. | The ortho-sulfonyl group is electron-withdrawing and its proximity to the carboxylic acid group is expected to increase its acidity due to the "ortho-effect".[3] |
Proposed Synthesis of this compound
The synthesis of this compound can be approached by adapting established methods for the preparation of aromatic sulfonic acids and their derivatives. A plausible synthetic route starting from 2-sulfobenzoic acid is outlined below. This multi-step synthesis involves the conversion of the sulfonic acid to a sulfonyl chloride, followed by reduction to a sulfinate, and subsequent alkylation to introduce the propyl group.
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol
PART 1: Synthesis of 2-(Chlorosulfonyl)benzoic acid
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-sulfobenzoic acid (1 equivalent) in thionyl chloride (5-10 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-(chlorosulfonyl)benzoic acid can be used in the next step without further purification.
PART 2: Synthesis of Sodium 2-(carboxy)benzenesulfinate
-
Reaction Setup: In a beaker, dissolve sodium sulfite (2 equivalents) in water.
-
Reaction: Slowly add the crude 2-(chlorosulfonyl)benzoic acid from the previous step to the sodium sulfite solution with vigorous stirring. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath if necessary.
-
Isolation: After the addition is complete, continue stirring for 1-2 hours. The sodium 2-(carboxy)benzenesulfinate will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.
PART 3: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the sodium 2-(carboxy)benzenesulfinate (1 equivalent) in a suitable solvent such as DMF or DMSO.
-
Reaction: Add 1-bromopropane (1.2 equivalents) to the solution. Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Acidify the solution with dilute HCl to precipitate the this compound. Collect the crude product by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.
Characterization: The final compound should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.
Potential Medicinal Chemistry Applications and Biological Targets
Drawing parallels from its para-isomer, Probenecid, this compound is a compelling candidate for investigation in several therapeutic areas.
Gout and Hyperuricemia: A URAT1 Inhibitor?
The primary therapeutic application of Probenecid is in the treatment of gout, which it achieves by inhibiting the renal tubular reabsorption of uric acid.[2][4] This action is primarily mediated through the inhibition of the urate transporter 1 (URAT1) and other organic anion transporters (OATs) in the kidneys.[5]
The structural similarity of this compound to Probenecid suggests that it may also interact with these transporters. The change in the position of the sulfonyl group from para to ortho could significantly impact its binding affinity and selectivity for URAT1 and other OATs. It is plausible that the ortho-isomer could be a more potent or selective inhibitor, potentially leading to improved efficacy or a better side-effect profile. For instance, reduced interaction with other OATs might minimize drug-drug interactions, a known issue with Probenecid.[5]
Caption: Hypothesized mechanism of action for this compound as a URAT1 inhibitor.
Adjuvant Therapy: Enhancing Drug Bioavailability
Probenecid is known to inhibit the renal excretion of various drugs, including antibiotics like penicillin, leading to increased plasma concentrations and prolonged therapeutic effects.[2][4] This is achieved by blocking their secretion via organic anion transporters in the kidneys. This compound may exhibit similar properties, making it a candidate for development as an adjuvant to enhance the efficacy of co-administered drugs. This could be particularly valuable for drugs with rapid renal clearance, allowing for lower or less frequent dosing.
Neurological and Inflammatory Disorders
Recent research has uncovered novel biological activities of Probenecid, including its interaction with pannexin 1 (Panx1) hemichannels and Transient Receptor Potential Vanilloid 2 (TRPV2) channels.[1][6] Inhibition of Panx1 by Probenecid has been linked to anti-inflammatory and neuroprotective effects.[7] Given these findings, this compound should be evaluated for its activity on these targets. Modulation of these channels could open up therapeutic possibilities in a range of neurological and inflammatory conditions.
Experimental Protocols for Biological Evaluation
Protocol 1: In Vitro URAT1 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on the human URAT1 transporter.
Materials:
-
HEK293 cells stably expressing human URAT1 (HEK-hURAT1)
-
HEK293 wild-type cells (negative control)
-
[¹⁴C]-Uric acid
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (positive control)
-
This compound (test compound)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Culture HEK-hURAT1 and wild-type HEK293 cells in appropriate media and conditions until they reach confluency in 24-well plates.
-
Preparation of Solutions: Prepare stock solutions of Probenecid and this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in assay buffer to achieve the desired final concentrations.
-
Assay: a. Wash the cell monolayers twice with pre-warmed assay buffer. b. Pre-incubate the cells with 200 µL of assay buffer containing various concentrations of the test compound or Probenecid for 10 minutes at 37 °C. c. Initiate the uptake by adding 200 µL of assay buffer containing [¹⁴C]-Uric acid (final concentration ~5 µM) and the test compound. d. Incubate for 5 minutes at 37 °C. e. Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.
-
Quantification: a. Lyse the cells with 0.5 mL of 0.1 M NaOH. b. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Subtract the non-specific uptake (measured in wild-type cells) from the total uptake in HEK-hURAT1 cells to determine the specific uptake. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion and Future Directions
This compound represents a novel and unexplored chemical entity with significant potential in medicinal chemistry. Based on the well-established pharmacology of its para-isomer, Probenecid, this compound warrants investigation as a potential modulator of renal transporters, with applications in the treatment of gout and as an adjuvant to other therapies. Furthermore, the emerging roles of Probenecid in neurology and inflammation suggest that its ortho-isomer could possess unexpected and valuable biological activities. The synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising compound. Future studies should focus on its in vivo efficacy, pharmacokinetic profile, and selectivity against a panel of transporters and receptors to fully elucidate its therapeutic potential.
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ResearchGate. (2025). The History and Future of Probenecid. Retrieved from [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Probenecid. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]
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MDPI. (2024). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Retrieved from [Link]
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Vargas, P., et al. (2022). Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation. MDPI. Retrieved from [Link]
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Li, S., et al. (2016). Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. PubMed Central. Retrieved from [Link]
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Daugulis, O., & Zaitsev, V. G. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications. Retrieved from [Link]
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MDPI. (n.d.). Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation. Retrieved from [Link]
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National Institutes of Health. (2023). Effect of probenecid on blood levels and renal elimination of furosemide and endogenous compounds in rats: Discovery of putative organic anion transporter biomarkers. Retrieved from [Link]
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ACS Publications. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of supramolecular assembly probenecid cocrystal. Retrieved from [Link]
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ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
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Application Note & Protocol Guide: Investigating 2-(Propylsulfonyl)benzoic Acid as a Potential Inhibitor of Matrix Metalloproteinases
For Research Use Only.
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the inhibitory potential of 2-(Propylsulfonyl)benzoic acid against Matrix Metalloproteinases (MMPs). Sulfonylbenzoic acid derivatives are a versatile class of compounds with a wide range of biological activities, and their structural features suggest a potential for interaction with the active sites of metalloenzymes.[1] This document outlines the scientific rationale, detailed experimental protocols, and data analysis workflows for characterizing the compound's inhibitory profile. We present step-by-step methodologies for fluorescence-based enzymatic assays, determination of the half-maximal inhibitory concentration (IC50), and kinetic studies to elucidate the mechanism of inhibition. Furthermore, a protocol for assessing the compound's activity in a cell-based model is provided to bridge the gap between biochemical and physiological relevance.
Introduction: The Rationale for Targeting MMPs
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the turnover and remodeling of the extracellular matrix (ECM).[2][3] While essential for physiological processes like wound healing and angiogenesis, their dysregulation and overexpression are implicated in a host of pathological conditions, including arthritis, tumor invasion, and cardiovascular diseases.[2][3] This makes MMPs significant therapeutic targets for the development of novel inhibitors.
The chemical structure of this compound presents features that suggest its potential as an MMP inhibitor. The benzoic acid moiety provides a carboxylic acid group that can act as a zinc-binding group (ZBG), chelating the catalytic Zn²⁺ ion in the MMP active site, a common mechanism for many MMP inhibitors. The sulfonyl group (–SO₂–) and the overall scaffold are present in various known enzyme inhibitors, including those for cyclooxygenase-2 (COX-2) and carbonic anhydrases, highlighting the versatility of this chemical class in targeting metalloenzymes.[1][4][5]
This document provides the necessary protocols to test the hypothesis that this compound can act as an MMP inhibitor. The following sections offer a logical workflow, from initial screening to mechanistic studies.
Compound of Interest: Chemical Properties
| Property | Value | Source |
| Compound Name | This compound | - |
| Synonym | 2-(propylthio)benzoic acid | [6] |
| CAS Number | 1016687-98-1 | [7][8] |
| Molecular Formula | C₁₀H₁₂O₄S | [7] |
| Molecular Weight | 228.26 g/mol | [7] |
| Predicted Boiling Point | 443.5 ± 37.0 °C | [7] |
| Predicted Density | 1.291 ± 0.06 g/cm³ | [7] |
Foundational Protocols: In Vitro Enzymatic Assays
The initial evaluation of an enzyme inhibitor requires robust, reproducible biochemical assays. Fluorometric assays using a FRET (Fluorescence Resonance Energy Transfer) peptide substrate are widely used for their sensitivity and convenience in a high-throughput format.[9][10]
Logical Workflow for In Vitro Analysis
Caption: Workflow for characterizing a potential enzyme inhibitor.
Protocol: General MMP Inhibition Screening Assay (Fluorometric)
This protocol is designed to rapidly screen for the inhibitory activity of this compound against a specific MMP (e.g., MMP-1, MMP-2, or MMP-9).
Principle: The assay utilizes a FRET peptide substrate. In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.[9][11]
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1)
-
MMP Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Fluorogenic FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
APMA (p-Aminophenylmercuric Acetate) for pro-MMP activation[12][13]
-
This compound (test compound)
-
Known MMP inhibitor (e.g., GM6001) as a positive control
-
DMSO (for dissolving compounds)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em appropriate for the substrate, e.g., 325/393 nm or 490/520 nm)[9][14]
Procedure:
-
Reagent Preparation:
-
Assay Setup: Prepare reactions in triplicate in a 96-well plate as follows:
-
100% Enzyme Activity Control: 50 µL Assay Buffer + 1 µL DMSO + 49 µL active MMP enzyme solution.
-
Inhibitor Control (IC): 50 µL Assay Buffer + 1 µL known inhibitor stock + 49 µL active MMP enzyme solution.
-
Test Compound (S): 50 µL Assay Buffer + 1 µL of this compound stock (or serial dilutions) + 49 µL active MMP enzyme solution.
-
Blank (No Enzyme): 99 µL Assay Buffer + 1 µL DMSO.
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the MMP FRET substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C.
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of 100% Activity Control)] * 100
Protocol: IC50 Determination
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[16][17] It is a standard measure of inhibitor potency.
Procedure:
-
Follow the general screening protocol (2.1).
-
Prepare serial dilutions of the this compound stock solution in DMSO. A common starting range is 100 µM down to 0.01 µM in 8-12 steps.
-
Run the assay with each concentration of the test compound.
-
Calculate the percent inhibition for each concentration as described above.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[18]
Illustrative Data:
| Compound | Target Enzyme | IC50 (µM) [Illustrative] |
| This compound | MMP-1 | 5.2 |
| This compound | MMP-9 | 12.8 |
| GM6001 (Control) | MMP-1 | 0.02 |
Mechanistic Insights: Enzyme Kinetic Studies
Understanding how an inhibitor interacts with the enzyme and its substrate is crucial for drug development.[19] Kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[20][21][22]
Proposed Mechanism of Inhibition
Caption: Proposed binding of the inhibitor to the MMP active site.
Protocol: Determining the Mode of Inhibition
Principle: By measuring the initial reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk or Michaelis-Menten plot can be generated. The changes in the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), reveal the inhibition mechanism.[19][20]
Procedure:
-
Setup: Prepare a matrix of reactions in a 96-well plate.
-
Rows: Vary the concentration of the FRET substrate (e.g., 0.25x, 0.5x, 1x, 2x, 4x the known Km value of the substrate for the enzyme).
-
Columns: Use several fixed concentrations of this compound based on its IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
-
Execution: Run the kinetic assay as described in protocol 2.1 for each condition in the matrix.
-
Data Collection: Determine the initial reaction rate (V) for each combination of substrate and inhibitor concentration.
Data Analysis:
-
Plot the initial velocity (V) against substrate concentration ([S]) for each inhibitor concentration. Fit this data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.
-
Alternatively, create a double reciprocal plot (Lineweaver-Burk plot): 1/V versus 1/[S].
-
Analyze the plot to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
Mixed: Lines intersect in the second or third quadrant (both Vmax and Km are altered).[20]
-
Illustrative Kinetic Data (Competitive Inhibition):
| Inhibitor Conc. (µM) | Apparent Vmax (RFU/min) | Apparent Km (µM) |
| 0 (Control) | 1500 | 10 |
| 2.5 | 1500 | 15 |
| 5.0 | 1500 | 20 |
| 10.0 | 1500 | 30 |
Cellular Context: Validating Activity in a Biological System
Biochemical assays are essential, but demonstrating efficacy in a cellular environment is a critical next step. This protocol uses a cell-based assay to measure MMP activity secreted from cultured cells.[9]
Protocol: Cell-Based MMP Activity Assay
Principle: Cells (e.g., HT-1080 fibrosarcoma cells, known to secrete MMPs) are stimulated to produce MMPs. The conditioned media is then collected, and its MMP activity is measured using the same FRET substrate as in the biochemical assay. The effect of the test compound on this activity is then quantified.
Materials:
-
HT-1080 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Serum-free cell culture medium
-
PMA (Phorbol 12-myristate 13-acetate) or other stimulant to induce MMP expression
-
This compound
-
Reagents and equipment from Protocol 2.1
Procedure:
-
Cell Culture: Plate HT-1080 cells in a 24-well plate and grow to ~80% confluency.
-
Serum Starvation: Wash cells with PBS and replace the medium with serum-free medium. Incubate for 12-24 hours.
-
Treatment and Stimulation:
-
Treat the cells with various concentrations of this compound (and controls) for 1-2 hours.
-
Add a stimulant (e.g., PMA at 10 ng/mL) to induce MMP expression and secretion. Incubate for 24-48 hours.
-
-
Sample Collection: Collect the conditioned media from each well. Centrifuge to remove cell debris.[23]
-
MMP Activity Measurement:
-
In a new 96-well black plate, add 50 µL of the collected conditioned media per well.
-
If necessary, activate any pro-MMPs in the media with APMA.
-
Initiate the reaction by adding 50 µL of the MMP FRET substrate solution.
-
Measure fluorescence kinetically as described in Protocol 2.1.
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each condition.
-
Determine the percent inhibition of secreted MMP activity at each concentration of the test compound relative to the stimulated, untreated control.
-
It is also advisable to perform a parallel cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed inhibition is not due to cell death.
Conclusion
The protocols detailed in this guide provide a systematic and robust approach to evaluate this compound as a potential inhibitor of Matrix Metalloproteinases. By progressing from initial high-throughput screening to detailed kinetic analysis and finally to cell-based validation, researchers can build a comprehensive profile of the compound's inhibitory characteristics. The structural features of this compound make it a promising candidate for targeting zinc-dependent enzymes, and the methodologies described herein will enable a thorough investigation of its therapeutic potential.
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-
Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Retrieved from [Link]
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MDPI. (2020). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules. Retrieved from [Link]
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Barf, T., & Kaptein, A. (2005). Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. Biochemistry. Retrieved from [Link]
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Basu, A., & Kylstra, P. (2021). Steady-state enzyme kinetics. The Biochemist. Retrieved from [Link]
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PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem. Retrieved from [Link]
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AIP Publishing. (2012). Single-molecule enzyme kinetics in the presence of inhibitors. The Journal of Chemical Physics. Retrieved from [Link]
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PubMed. (1984). Mechanistic and kinetic studies of inhibition of enzymes. Journal of Theoretical Biology. Retrieved from [Link]
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Oxford Academic. (2015). Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway. Molecular Omics. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research. Retrieved from [Link]
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National Institutes of Health (NIH). (2013). Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes. Current Protocols in Immunology. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). 2-(Propylsulfanyl)benzoic acid. PubChem. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. Retrieved from [Link]
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Springer Nature. (2004). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Methods in Molecular Biology. Retrieved from [Link]
-
bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
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AnaSpec. (n.d.). SensoLyte 520 MMP-1 Assay Kit Fluorimetric. Retrieved from [Link]
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PubMed. (1996). Convenient Fluorometric Assay for Matrix Metalloproteinase Activity and Its Application in Biological Media. FEBS Letters. Retrieved from [Link]
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Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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Taylor & Francis Online. (2007). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Expert Opinion on Drug Discovery. Retrieved from [Link]
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National Institutes of Health (NIH). (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. Retrieved from [Link]
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QuickZyme Biosciences. (n.d.). QuickZyme Human MMP-2 activity assay. Retrieved from [Link]
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Provost & Wallert Research. (2023). MMP9 Enzyme Assay Protocol. Retrieved from [Link]
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National Institutes of Health (NIH). (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules. Retrieved from [Link]
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- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. courses.edx.org [courses.edx.org]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fiveable.me [fiveable.me]
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- 21. pubs.aip.org [pubs.aip.org]
- 22. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays to Determine the Biological Activity of 2-(Propylsulfonyl)benzoic acid
Introduction
The compound 2-(Propylsulfonyl)benzoic acid belongs to the sulfonylbenzoic acid derivatives, a class of molecules recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The unique combination of a sulfonyl (–SO₂–) and a carboxylic acid (–COOH) group on a benzoic acid scaffold provides electronic and steric properties conducive to interactions with various biological targets.[1] Given the structural similarities to certain non-steroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors, a logical starting point for characterizing the biological activity of this compound is to investigate its effects on cell viability and its potential to inhibit key enzyme families involved in inflammation and physiological pH regulation.
This document provides a structured, multi-tiered approach to profile the in vitro biological activity of this compound. We begin with foundational cytotoxicity screening to establish a viable concentration range for subsequent mechanistic assays. We then detail protocols for specific, target-based enzyme inhibition assays, focusing on cyclooxygenases (COX-1 and COX-2) and carbonic anhydrases (CAs). Finally, we describe a cell-based assay to confirm target engagement in a more complex biological system.
Part 1: Foundational Screening - General Cytotoxicity
Scientific Rationale: Before investigating specific mechanisms, it is crucial to determine the concentrations at which this compound exhibits general cytotoxicity. This ensures that any observed effects in subsequent assays are due to specific target interactions rather than non-specific cell death. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2][3] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2][3][4]
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the concentration range of this compound that affects the viability of a selected cell line (e.g., HeLa, A549, or a relevant primary cell line).
Materials:
-
This compound
-
Human cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium with DMSO vehicle) and "blank" (medium only).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Part 2: Target-Based Screening - Enzyme Inhibition Assays
Scientific Rationale:
-
Cyclooxygenase (COX) Inhibition: The benzoic acid moiety is a common structural feature in NSAIDs that target COX enzymes, which are central to the inflammatory pathway.[5] Several sulfonylbenzoic acid derivatives are known to inhibit COX-2, reducing the production of inflammatory prostaglandins.[1] Therefore, assessing the inhibitory activity of this compound against both COX-1 and COX-2 is a logical step to explore its anti-inflammatory potential.[5][6]
-
Carbonic Anhydrase (CA) Inhibition: The sulfonamide group is a classic pharmacophore for inhibitors of carbonic anhydrases, a family of metalloenzymes involved in pH regulation and CO₂ transport.[7] Their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[7]
Protocol 2: In Vitro Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
Objective: To quantify the inhibitory potency (IC₅₀) of this compound against purified ovine or human COX-1 and COX-2 enzymes.
Principle: This colorimetric assay measures the peroxidase activity of COX. The reaction involves the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG₂ to PGH₂ by the COX enzyme, which produces a colored product monitored at 590 nm.[8]
Materials:
-
COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (colorimetric substrate)
-
This compound
-
Known COX inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) as positive controls
-
96-well microplate
-
Microplate reader (absorbance at 590 nm)
Procedure (based on a typical kit protocol): [8]
-
Reagent Preparation: Prepare all buffers, enzymes, and substrates according to the manufacturer's instructions.
-
Plate Setup: In a 96-well plate, add the following to designated wells:
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2).
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of test compound dilutions, 10 µL Enzyme.
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme.
-
-
Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.
-
Kinetic Measurement: Immediately read the absorbance at 590 nm in kinetic mode, taking readings every minute for 5-10 minutes.
-
Data Analysis:
-
Calculate the reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.
-
Protocol 3: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of human carbonic anhydrase (e.g., hCA II).
Principle: This assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP), which can be quantified by measuring the increase in absorbance at 400-405 nm.[7] An inhibitor will decrease the rate of this reaction.[7]
Materials:
-
Human or bovine erythrocyte Carbonic Anhydrase (e.g., Sigma-Aldrich C4396)
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (positive control inhibitor)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader (kinetic measurements at 400-405 nm)
Procedure: [7]
-
Reagent Preparation:
-
CA Working Solution: Dilute the CA stock solution in cold Tris-HCl buffer to the desired concentration.
-
Substrate Solution: Prepare a fresh solution of p-NPA in DMSO or acetonitrile.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and Acetazolamide in DMSO.
-
-
Plate Setup: In a 96-well plate, add the following (final volume 200 µL):
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.
-
Blank (No Enzyme): 180 µL Assay Buffer.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Add 20 µL of the Substrate Solution to all wells to start the reaction.[7]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm every 30 seconds for 10-20 minutes.[7]
-
Data Analysis: Calculate reaction rates and percent inhibition as described in Protocol 2 to determine the IC₅₀ value for CA inhibition.
Part 3: Cell-Based Functional Assay
Scientific Rationale: To validate the findings from the acellular enzyme assays, it is essential to assess the compound's activity in a cellular context. If this compound inhibits COX enzymes, it should decrease the production of prostaglandins (PGs) in cells. A competitive enzyme immunoassay (EIA) for Prostaglandin E2 (PGE2) is a standard method to quantify the downstream effects of COX inhibition in cell culture supernatants.
Protocol 4: Prostaglandin E2 (PGE2) Immunoassay
Objective: To measure the effect of this compound on the production of PGE2 in a suitable cell line (e.g., RAW 264.7 macrophages or A549 cells) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Principle: This is a competitive EIA. PGE2 in the sample competes with a fixed amount of PGE2 conjugated to an enzyme (like alkaline phosphatase or HRP) for a limited number of binding sites on a specific monoclonal antibody. The amount of enzyme-conjugated PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.
Materials:
-
PGE2 EIA Kit (e.g., from Cayman Chemical, R&D Systems, or Abcam)
-
RAW 264.7 or A549 cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium and supplements
-
24-well or 48-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (at non-cytotoxic concentrations determined in Protocol 1) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and PGE2 production. Incubate for 18-24 hours.
-
-
Sample Collection: Collect the cell culture supernatant from each well. Centrifuge to remove any cellular debris.[9]
-
PGE2 Measurement: Perform the PGE2 EIA according to the manufacturer's specific protocol.[9] A general workflow is as follows:
-
Add standards and collected supernatant samples to the antibody-coated 96-well plate.[10]
-
Add the PGE2-enzyme conjugate.[10]
-
Add the anti-PGE2 antibody to initiate the competitive binding reaction.[10]
-
Incubate for the specified time (e.g., 2 hours at room temperature).
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Add a stop solution and read the absorbance at the specified wavelength (e.g., 405 nm).[10]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the PGE2 concentration in each sample by interpolating from the standard curve.
-
Determine the IC₅₀ value for the inhibition of PGE2 production.
-
Part 4: Data Presentation and Visualization
Quantitative Data Summary
| Assay Type | Target/Endpoint | Cell Line / Enzyme Source | Key Parameter | Result for this compound | Positive Control Result |
| Cytotoxicity | Cell Viability | HeLa (or other) | IC₅₀ (µM) | To be determined | N/A |
| Enzyme Inhibition | COX-1 Activity | Ovine or Human | IC₅₀ (µM) | To be determined | e.g., SC-560 |
| Enzyme Inhibition | COX-2 Activity | Ovine or Human | IC₅₀ (µM) | To be determined | e.g., Celecoxib |
| Enzyme Inhibition | Carbonic Anhydrase II | Human | IC₅₀ (µM) | To be determined | e.g., Acetazolamide |
| Cell-Based Functional | PGE2 Production | RAW 264.7 (or other) | IC₅₀ (µM) | To be determined | e.g., Indomethacin |
Diagrams and Workflows
Caption: Tiered assay funnel for characterizing this compound.
Caption: Simplified COX pathway and the hypothesized point of inhibition.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
- BenchChem. (n.d.). The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide.
- Olaru, A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.
- Wang, Y., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
- Rowlinson, S. W., et al. (2012). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. JOVE.
- Sigma-Aldrich. (n.d.). Prostaglandin EIA (CS0200) - Bulletin.
- Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals.
- Mazlumoglu, B.Ş. (2023). In vitro cytotoxicity test methods: MTT and neutral red uptake. DergiPark.
- BenchChem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
- Abcam. (n.d.). MTT assay protocol.
- Arbor Assays. (n.d.). DetectX® Prostaglandin E2.
- Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin E2 (PGE2).
- R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit.
- Abcam. (2018). ab133021 Prostaglandin E2 ELISA Kit.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
- Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academicjournals.org [academicjournals.org]
- 9. cloud-clone.com [cloud-clone.com]
- 10. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
Application Notes and Protocols for Cell-Based Assays Involving 2-(Propylsulfonyl)benzoic Acid and its Analogs
Introduction: Unveiling the Pleiotropic Cellular Activities of Benzoic Acid Sulfonyl Derivatives
The compound 2-(Propylsulfonyl)benzoic acid belongs to a chemical class that has demonstrated significant and diverse interactions with key cellular transport and signaling systems. While direct literature on this specific molecule is emerging, its structural analog, Probenecid (p-(Dipropylsulfamoyl)benzoic acid), serves as a well-characterized prototype, revealing a fascinating polypharmacology.[1][2][3] This guide leverages the established mechanisms of Probenecid to provide a robust framework for investigating the cellular effects of this compound and related derivatives.
Historically, Probenecid was developed to inhibit the renal excretion of antibiotics like penicillin, thereby increasing their plasma concentrations and therapeutic efficacy.[1][4][5] Its primary mechanism of action is the competitive inhibition of Organic Anion Transporters (OATs), which are crucial for the transport of a wide range of endogenous and exogenous substances across cellular membranes.[1][6][7] Beyond this classical role, research has uncovered that Probenecid also modulates the function of other critical membrane proteins, including Pannexin-1 (PANX1) channels and certain Transient Receptor Potential (TRP) channels.[2][8]
This document provides detailed protocols for three distinct cell-based assays designed to probe these key molecular targets. These assays will enable researchers to:
-
Quantify the inhibitory effect on Organic Anion Transporters.
-
Assess the blockade of Pannexin-1 channel-mediated ATP release.
-
Characterize the modulation of Transient Receptor Potential Vanilloid 2 (TRPV2) channels.
By employing these methodologies, researchers can elucidate the bioactivity profile of this compound, paving the way for its potential application in drug development and as a tool for dissecting complex cellular pathways.
Organic Anion Transporter (OAT) Inhibition Assay
Scientific Rationale:
Organic Anion Transporters (OATs) are a family of membrane proteins, primarily from the SLC22A superfamily, that mediate the transport of a diverse array of negatively charged organic molecules.[6][7][9] They play a pivotal role in the disposition of drugs, toxins, and metabolites, particularly in the kidney and liver.[9][10] Probenecid is a classical inhibitor of OATs, competing with substrates for transport.[1][5] This assay quantifies the ability of a test compound, such as this compound, to inhibit OAT-mediated uptake of a fluorescent substrate.
A common application of OAT inhibitors in cell-based assays is to prevent the efflux of fluorescent calcium indicator dyes (e.g., Fluo-4 AM).[11][12][13] Many cell lines, particularly CHO cells, express OATs that actively pump these dyes out, leading to poor signal-to-noise ratios.[11][12] Probenecid is frequently added to the assay buffer to block this transport and enhance dye retention.[12][13][14]
Experimental Workflow:
Caption: Workflow for the OAT Inhibition Assay.
Protocol: OAT Inhibition using a Fluorescent Substrate
Materials:
-
HEK293 cells stably expressing an OAT (e.g., OAT1, SLC22A6)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418)
-
Black, clear-bottom 96-well plates
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
This compound
-
Probenecid (positive control)
-
6-carboxyfluorescein (6-CF) or another fluorescent OAT substrate
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK293-OAT1 cells into a black, clear-bottom 96-well plate at a density of 50,000 cells/well. Incubate at 37°C, 5% CO2 overnight.
-
Compound Preparation: Prepare a 100X stock of this compound and Probenecid in DMSO. Serially dilute to create a range of concentrations for IC50 determination (e.g., from 100 mM to 1 µM). The final DMSO concentration in the assay should be ≤ 0.5%.
-
Assay Execution: a. Aspirate the culture medium and wash the cell monolayer twice with 100 µL/well of pre-warmed HBSS. b. Add 50 µL of HBSS containing the desired concentration of this compound, Probenecid, or vehicle control (DMSO) to the wells. c. Pre-incubate for 15 minutes at 37°C. d. Prepare a 2X solution of the fluorescent substrate (e.g., 20 µM 6-CF in HBSS). Add 50 µL of this solution to each well (final concentration 10 µM). e. Incubate for 10 minutes at 37°C. f. Stop the uptake by aspirating the solution and washing the cells three times with 150 µL/well of ice-cold HBSS.
-
Data Acquisition: a. Add 100 µL/well of lysis buffer and incubate for 5 minutes at room temperature on a plate shaker. b. Measure the fluorescence intensity using a plate reader (for 6-CF: Excitation ~492 nm, Emission ~517 nm).
-
Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Normalize the data: Set the fluorescence in vehicle-treated wells as 100% uptake and the fluorescence in wells with a saturating concentration of Probenecid (e.g., 2 mM) as 0% uptake. c. Plot the normalized uptake versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Results:
| Compound | Target | Expected IC50 Range |
| Probenecid | OAT1 | 10 - 100 µM |
| This compound | OAT1 | To be determined |
Pannexin-1 (PANX1) Channel Blockade Assay
Scientific Rationale:
Pannexin-1 (PANX1) channels are large-pore channels found in the plasma membrane of many cell types.[15][16] They are key conduits for the non-vesicular release of ATP into the extracellular space, a critical step in purinergic signaling, inflammation, and apoptosis.[15][17][18] Probenecid has been identified as a potent blocker of PANX1 channels, an action that is independent of its effect on OATs.[2] This activity may contribute to its anti-inflammatory effects observed in conditions like gout.[2] This assay measures the ability of this compound to inhibit PANX1-mediated ATP release from cells.
Signaling Pathway:
Caption: PANX1-mediated ATP release and its inhibition.
Protocol: Measuring Inhibition of PANX1-Mediated ATP Release
Materials:
-
A cell line known to express PANX1 (e.g., HEK293, astrocytes, or erythrocytes)
-
Culture medium appropriate for the cell line
-
White, opaque 96-well plates
-
Physiological saline solution (e.g., HBSS)
-
High Potassium (K+) stimulation buffer (HBSS with KCl concentration raised to 50 mM, with a corresponding reduction in NaCl to maintain osmolarity)
-
This compound
-
Probenecid or Carbenoxolone (positive controls)
-
ATP bioluminescence assay kit (e.g., CellTiter-Glo® or similar)
Procedure:
-
Cell Seeding: Seed cells into a white, opaque 96-well plate at a density that results in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare 100X stocks of test compounds and controls in DMSO. Serially dilute to create a concentration range.
-
Assay Execution: a. Gently wash the cells twice with 100 µL/well of physiological saline. b. Add 80 µL/well of saline containing the desired concentration of this compound or a control compound. c. Pre-incubate for 20 minutes at room temperature. d. Prepare the ATP detection reagent according to the manufacturer's instructions. Add 20 µL to each well. This allows for the measurement of basal ATP release. e. Immediately after adding the detection reagent, add 20 µL of the high K+ stimulation buffer to induce PANX1 channel opening. The final volume will be 120 µL. Note: For kinetic readings, the detection reagent can be added simultaneously with the stimulation buffer.
-
Data Acquisition: a. Incubate the plate for 10-15 minutes at room temperature, protected from light. b. Measure the luminescence using a plate reader.
-
Data Analysis: a. Subtract the background luminescence (wells with no cells). b. Normalize the data: Set the luminescence in vehicle-treated, high K+-stimulated wells as 100% ATP release. Set the luminescence in vehicle-treated, unstimulated wells (using normal HBSS instead of high K+ buffer) as 0% stimulated release. c. Plot the normalized ATP release versus the log concentration of the test compound and fit to determine the IC50 value.
Expected Results:
| Compound | Target | Expected IC50 Range |
| Probenecid | PANX1 | 50 - 200 µM |
| Carbenoxolone | PANX1 | 5 - 50 µM |
| This compound | PANX1 | To be determined |
TRP Channel Modulation Assay (Calcium Mobilization)
Scientific Rationale:
Transient Receptor Potential (TRP) channels are a large family of cation channels that function as cellular sensors for a wide range of physical and chemical stimuli.[19][20][21] Several TRP channels, including TRPV1, TRPV2, and TRPM8, are permeable to Ca2+.[20][21] Their activation leads to an increase in intracellular calcium concentration, which can be measured using fluorescent calcium indicators.[22][23] Probenecid has been identified as a potent agonist of TRPV2.[8] This assay is designed to detect either agonistic or antagonistic activity of this compound on a specific TRP channel, such as TRPV2, expressed in a host cell line.
Experimental Workflow:
Caption: Workflow for TRP Channel Calcium Mobilization Assay.
Protocol: Calcium Mobilization Assay for TRPV2
Materials:
-
HEK293 cells stably expressing human TRPV2
-
Culture medium and plates as described previously
-
Fluorescent calcium indicator dye kit (e.g., Fluo-4 NW, Cal-520® AM)
-
Assay buffer (HBSS with 10 mM HEPES, pH 7.4)
-
This compound
-
Probenecid (TRPV2 agonist, positive control)
-
2-Aminoethoxydiphenyl borate (2-APB) (another known TRPV2 agonist)
-
Ruthenium Red (a general TRP channel blocker, for antagonist control)
-
Fluorescent Imaging Plate Reader (FLIPR), FlexStation, or similar instrument capable of kinetic reads with automated liquid handling
Procedure:
-
Cell Seeding: Seed HEK293-TRPV2 cells into a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: a. Aspirate the culture medium. b. Prepare the calcium indicator dye solution in assay buffer according to the manufacturer's instructions. Many commercial kits include Probenecid in their formulation to improve dye retention; if not, it may be beneficial to add 2.5 mM Probenecid, unless you are specifically testing Probenecid's agonist activity.[11][12] c. Add 100 µL/well of the dye solution and incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature.
-
Compound Plate Preparation: Prepare a separate 96-well plate with 4X or 5X final concentrations of the test compounds (for both agonist and antagonist modes) and known agonists/antagonists.
-
Data Acquisition (using a FLIPR or similar): a. Place both the cell plate and the compound plate into the instrument. b. Set the instrument to record a baseline fluorescence for 10-20 seconds. c. For Agonist Mode: The instrument will automatically add 25 µL of the this compound or Probenecid solution to the cell plate. Continue recording the fluorescence signal for 2-3 minutes. d. For Antagonist Mode: i. The instrument first adds 25 µL of the this compound or Ruthenium Red solution. Incubate for 5-15 minutes. ii. The instrument then adds a second addition of 25 µL of a known agonist (e.g., Probenecid at its EC80 concentration). Continue recording fluorescence for 2-3 minutes.
-
Data Analysis: a. The response is typically quantified as the maximum fluorescence intensity minus the baseline fluorescence (Max-Min). b. Agonist Mode: Plot the Max-Min response versus the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal activation). c. Antagonist Mode: Plot the agonist-induced response versus the log concentration of the pre-incubated test compound to determine the IC50 (concentration for 50% inhibition).
Expected Results:
| Mode | Compound | Target | Expected Activity |
| Agonist | Probenecid | TRPV2 | EC50 ~ 100 - 500 µM |
| Agonist | This compound | TRPV2 | To be determined |
| Antagonist | Ruthenium Red | TRPV2 | Potent Inhibition |
| Antagonist | This compound | TRPV2 | To be determined |
Conclusion and Future Directions
The protocols detailed in this guide provide a comprehensive starting point for characterizing the cellular activities of this compound. By systematically evaluating its effects on OATs, PANX1 channels, and TRP channels, researchers can build a detailed pharmacological profile of the compound. Positive results in any of these primary screening assays should be followed by more detailed secondary assays, such as electrophysiology (patch-clamp) for ion channels or uptake assays with radiolabeled substrates for transporters, to further elucidate the mechanism of action. The pleiotropic nature of the parent compound, Probenecid, suggests that this compound may hold significant potential as a versatile chemical probe or a lead for therapeutic development.
References
-
Transient receptor potential channel - Wikipedia. Available at: [Link]
-
Organo anion transporter family - Wikipedia. Available at: [Link]
-
Transient Receptor Potential (TRP) Channels - PMC - PubMed Central. Available at: [Link]
-
Pannexin1 channels—a potential therapeutic target in inflammation - Frontiers. Available at: [Link]
-
What is the mechanism of Probenecid? - Patsnap Synapse. Available at: [Link]
-
Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC - NIH. Available at: [Link]
-
Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available at: [Link]
-
Organic anion transporters - Proteopedia, life in 3D. Available at: [Link]
-
Transient Receptor Potential Channels in Physiology and Pathophysiology: Special Issue. Available at: [Link]
-
Overview of organic anion transporters and organic anion transporter polypeptides and their roles in the liver - PMC - PubMed Central. Available at: [Link]
-
Transient Receptor Potential (TRP) Channels and Functions | 2021, Volume 2 - Issue 2. Available at: [Link]
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PANNEXIN 1 CHANNELS AS A THERAPEUTIC TARGET: STRUCTURE, INHIBITION, AND OUTLOOK. Available at: [Link]
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Revisiting multimodal activation and channel properties of Pannexin 1. Available at: [Link]
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Pannexin 1 channels in skeletal muscles - Frontiers. Available at: [Link]
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OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies - PMC - PubMed Central. Available at: [Link]
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The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC. Available at: [Link]
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Pannexin 1 Channels as a Therapeutic Target: Structure, Inhibition, and Outlook. Available at: [Link]
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Application Notes and Protocols: Developing Analytical Methods for 2-(Propylsulfonyl)benzoic acid Detection
Abstract
This document provides a comprehensive guide for the development and validation of analytical methods for the detection and quantification of 2-(Propylsulfonyl)benzoic acid. This compound is of significant interest in pharmaceutical development, often as a process-related impurity or a degradation product. Ensuring its effective monitoring is critical for drug substance and product quality, safety, and regulatory compliance. This guide outlines two primary analytical approaches: a stability-indicating High-Performance Liquid Chromatography (HPLC) method for quantitative analysis and a Gas Chromatography-Mass Spectrometry (GC-MS) method for identification and confirmation. The protocols are designed to be robust, accurate, and aligned with international regulatory standards, including the ICH Q2(R1) guidelines.[1][2][3][4]
Introduction: The Importance of this compound Analysis
This compound is a molecule that can emerge during the synthesis of active pharmaceutical ingredients (APIs) or as a degradant during stability studies. Its presence, even in trace amounts, can have implications for the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential to ensure that its levels are controlled within acceptable limits.
The development of such methods requires a deep understanding of the analyte's chemical properties. This compound is an aromatic carboxylic acid, making it amenable to reversed-phase HPLC.[5][6] Its predicted pKa of approximately 2.80 suggests that pH control of the mobile phase will be crucial for achieving good peak shape and retention.[7] The presence of the sulfonyl group and the benzoic acid moiety also provides chromophores for UV detection. For confirmatory analysis and structural elucidation, GC-MS can be employed, likely after a derivatization step to improve volatility.[8][9][10]
This guide provides detailed protocols that have been developed based on these principles, offering a starting point for researchers and scientists in drug development.
Overall Analytical Strategy
The analytical strategy for this compound involves a two-pronged approach: quantification and identification. HPLC is the workhorse for quantitative analysis due to its precision and suitability for routine testing. GC-MS serves as a powerful tool for unequivocal identification, particularly during method development and investigation of unknown peaks.
Caption: Overall workflow for the development and application of analytical methods for this compound.
High-Performance Liquid Chromatography (HPLC) Method for Quantitative Analysis
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its potential degradation products and the API.[11][12] The following protocol outlines a robust reversed-phase HPLC method with UV detection.
Rationale for Method Design
The choice of a reversed-phase C18 column is a common starting point for the separation of moderately polar to nonpolar compounds.[5] Given that this compound is an acidic compound, controlling the pH of the mobile phase is critical to ensure consistent retention and sharp peak shapes.[6][13] By maintaining the mobile phase pH well below the pKa of the analyte (approximately 2.80), the carboxylic acid group will be protonated, leading to better retention on the nonpolar stationary phase.[6][7] An acidic mobile phase also minimizes the potential for interactions between the analyte and residual silanols on the silica-based column packing.[6] A mixture of acetonitrile and a buffered aqueous phase is chosen for the mobile phase to provide good separation efficiency.
Caption: Schematic of the HPLC system and separation principle for this compound analysis.
Detailed HPLC Protocol
Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (reagent grade)
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm[14] |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the expected concentration range of the analyte in the samples.
-
Sample Preparation: Accurately weigh a known amount of the drug substance or product and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines.[1][2][3][4] The validation parameters should include:
-
Specificity: Demonstrated by the separation of the analyte from potential impurities and degradants. Forced degradation studies are essential for this purpose.[11][15][16]
-
Linearity: Assessed by analyzing a series of standards over the desired concentration range.
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS is a powerful technique for the identification and confirmation of volatile and semi-volatile compounds.[8][9][10] For a non-volatile compound like this compound, derivatization is necessary to increase its volatility. Silylation is a common derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[10]
Rationale for GC-MS with Derivatization
The carboxylic acid group of this compound makes it unsuitable for direct GC analysis. Derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a nonpolar trimethylsilyl (TMS) group. This TMS-derivative is more volatile and thermally stable, allowing for its analysis by GC-MS. The mass spectrometer provides a fragmentation pattern (mass spectrum) that is unique to the derivatized analyte, serving as a "fingerprint" for its identification.
Caption: Workflow for the GC-MS analysis of this compound, including the crucial derivatization step.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 100 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
Derivatization and Sample Preparation:
-
Sample Preparation: Accurately weigh a small amount of the sample (or a dried residue of an extract) into a vial.
-
Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
Data Interpretation
The identification of the TMS-derivative of this compound is based on its retention time and mass spectrum. The mass spectrum should exhibit a molecular ion peak and characteristic fragmentation patterns. A comparison of the obtained mass spectrum with a reference spectrum (if available) or with the expected fragmentation pattern based on the structure of the molecule will confirm its identity.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical methods.[11][12][15][16][17] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
The stressed samples should be analyzed using the developed HPLC method to ensure that any degradation products are well-separated from the main analyte peak.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the detection, quantification, and identification of this compound. The HPLC method is suitable for routine quality control and stability testing, while the GC-MS method offers a reliable means of structural confirmation. Proper validation of these methods in accordance with regulatory guidelines is paramount to ensure data integrity and product quality.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023-04-23). Available from: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]
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AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. - Jetir.Org. Available from: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
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Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]
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METHOD DEVELOPMENT ON HPLC - Maharana Pratap P.G. College Hardoi. Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024-04-24). Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). Available from: [Link]
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2-(Propylsulfanyl)benzoic acid | C10H12O2S | CID 265125 - PubChem - NIH. Available from: [Link]
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A review on method development by hplc - SciSpace. Available from: [Link]
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Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Available from: [Link]
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(PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available from: [Link]
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Control pH During Method Development for Better Chromatography - Agilent. Available from: [Link]
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Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023-06-28). Available from: [Link]
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Benzoic acid GC-MS (1 TMS) (HMDB0001870) - Human Metabolome Database. Available from: [Link]
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benzoic acid, 65-85-0 - The Good Scents Company. Available from: [Link]
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GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed. Available from: [Link]
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2-(Benzylsulfonyl)benzoic acid | C14H12O4S | CID 561426 - PubChem. Available from: [Link]
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HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. Available from: [Link]
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Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available from: [Link]
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Benzoic Acid Assay by Titration. Available from: [Link]
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BENZOIC ACID. Available from: [Link]
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Benzoic Acid | SIELC Technologies. Available from: [Link]
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Application Notes and Protocols: The Utility of Sulfonylbenzoic Acids in Anti-Inflammatory Drug Development
Introduction: A Pivotal Chemical Scaffold in Inflammation Research
The quest for novel anti-inflammatory agents remains a cornerstone of pharmaceutical research. Benzoic acid derivatives, in particular, have a rich history in medicinal chemistry, with salicylic acid and its derivatives being prime examples of successful anti-inflammatory drugs.[1][2] A lesser-explored but promising scaffold is the sulfonylbenzoic acid core. While direct and extensive research on 2-(propylsulfonyl)benzoic acid as a primary anti-inflammatory agent is emerging, its structural analog, Probenecid (4-(dipropylsulfamoyl)benzoic acid), offers a compelling case study into the potential of this chemical class.[3]
Probenecid, a well-established uricosuric agent for treating gout, has garnered renewed interest for its significant anti-inflammatory, neuroprotective, and antiepileptic properties.[3][4][5][6] These effects are attributed to its interaction with various membrane proteins, including pannexin 1 (Panx1) hemichannels, which play a crucial role in neuroinflammation.[3] This document will, therefore, leverage the knowledge surrounding Probenecid to provide a comprehensive guide for researchers interested in exploring this compound and related compounds as potential anti-inflammatory agents.
These application notes will provide a detailed overview of the proposed mechanism of action, protocols for in vitro and in vivo evaluation, and data interpretation guidelines.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of sulfonylbenzoic acid derivatives like Probenecid are multifaceted. The primary mechanism of interest for neuroinflammation is the blockade of Panx1 hemichannels.[3]
The Pannexin 1 Pathway in Neuroinflammation:
In the central nervous system (CNS), inflammation is a key driver of various pathologies. Microglia and astrocytes, the resident immune cells of the CNS, release ATP through Panx1 hemichannels. This extracellular ATP then activates purinergic receptors (like P2X7R) on neighboring cells, propagating a pro-inflammatory cascade that includes the release of cytokines and chemokines.[3] Probenecid's ability to block these Panx1 hemichannels effectively dampens this inflammatory signaling.
Caption: Probenecid blocks Pannexin 1, inhibiting ATP release and subsequent neuroinflammation.
Beyond Panx1, Probenecid is also known to interact with organic anion transporters (OATs) and TRPV2 channels, which could contribute to its overall pharmacological profile.[3] For novel derivatives of this compound, it would be crucial to investigate their activity on these targets as well.
In Vitro Evaluation of Anti-Inflammatory Activity
A tiered in vitro screening approach is recommended to characterize the anti-inflammatory potential of this compound and its analogs.
Protocol 1: Lipopolysaccharide (LPS)-Induced Cytokine Release in THP-1 Monocytes
This assay is a robust and widely used model to screen for anti-inflammatory compounds.[7]
Objective: To determine the ability of the test compound to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) from LPS-stimulated human monocytic THP-1 cells.
Materials:
-
THP-1 cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound or derivative)
-
Positive control (e.g., Dexamethasone)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Differentiation (Optional but Recommended): Differentiate THP-1 monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control and a positive control.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-24 hours. The incubation time can be optimized depending on the cytokine of interest.[7]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC50 value.
Illustrative Data:
| Compound | Target | IC50 (µM) |
| This compound | TNF-α | Hypothetical Value |
| Probenecid | TNF-α | Hypothetical Value |
| Dexamethasone | TNF-α | Known Value |
Protocol 2: Cyclooxygenase (COX) Inhibition Assay
Given that many benzoic acid derivatives exhibit anti-inflammatory effects through COX inhibition, this is a critical assay.[1][8]
Objective: To assess the inhibitory activity of the test compound on COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX inhibitor screening assay kit
-
Test compound
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
Procedure:
-
Follow the instructions provided with the commercial COX inhibitor screening assay kit.
-
Typically, the assay involves incubating the enzyme with the test compound.
-
Arachidonic acid is then added to initiate the reaction.
-
The production of prostaglandin H2 (PGH2) is measured, which is a direct indicator of COX activity.
-
Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
In Vivo Evaluation of Anti-Inflammatory Efficacy
Promising candidates from in vitro screens should be advanced to in vivo models of inflammation.[9][10][11][12]
Protocol 3: Carrageenan-Induced Paw Edema in Rodents
This is a classic and reliable model of acute inflammation.[11][13]
Objective: To evaluate the ability of the test compound to reduce acute inflammation in a rat or mouse model.
Materials:
-
Male Wistar rats or Swiss albino mice
-
1% Carrageenan solution in saline
-
Test compound
-
Positive control (e.g., Indomethacin)
-
Plebismometer or digital calipers
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (vehicle control, positive control, and test compound groups).
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses.
-
Inflammation Induction: After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol 4: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model mimics systemic inflammation and allows for the analysis of various inflammatory markers.[1][2]
Objective: To assess the effect of the test compound on systemic inflammation in mice or rats.
Materials:
-
BALB/c mice or Sprague-Dawley rats
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Anesthesia
-
Blood collection supplies
-
ELISA kits for cytokines
Procedure:
-
Acclimatization and Grouping: As described in Protocol 3.
-
Compound Administration: Administer the test compound to the respective groups.
-
LPS Challenge: After a suitable pre-treatment time, administer a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).
-
Sample Collection: At a predetermined time point (e.g., 2-6 hours) after the LPS challenge, collect blood via cardiac puncture under anesthesia. Tissues such as the liver, lungs, and brain can also be harvested.
-
Analysis:
-
Measure plasma cytokine levels (TNF-α, IL-6, IL-1β) using ELISA.
-
Perform histological analysis of tissues to assess inflammatory cell infiltration and tissue damage.
-
Analyze gene expression of inflammatory mediators in tissues using RT-qPCR.
-
Illustrative Pharmacodynamic Data:
| Treatment Group | Plasma TNF-α (pg/mL) | Lung MPO Activity (U/g tissue) |
| Vehicle + Saline | Baseline Value | Baseline Value |
| Vehicle + LPS | Elevated Value | Elevated Value |
| Test Compound + LPS | Reduced Value | Reduced Value |
| Dexamethasone + LPS | Significantly Reduced Value | Significantly Reduced Value |
Conclusion and Future Directions
The exploration of this compound and its derivatives as anti-inflammatory agents is a promising avenue for drug discovery. By leveraging the insights gained from the study of Probenecid and employing the robust in vitro and in vivo screening protocols outlined in these application notes, researchers can systematically evaluate the therapeutic potential of this chemical class. Future studies should focus on elucidating the precise molecular targets, establishing a clear structure-activity relationship, and assessing the pharmacokinetic and safety profiles of lead compounds. The ultimate goal is to develop novel, safe, and effective anti-inflammatory therapies for a range of debilitating diseases.
References
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Jara, O., et al. (2021). Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation. Pharmaceuticals, 14(11), 1093. [Link]
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Devaraj, S., et al. (2008). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Cardiology, 101(10A), 3D-8D. [Link]
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Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. [Link]
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Slideshare. (n.d.). Screening models for inflammatory drugs. [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Pharmacopuncture, 22(3), 125-136. [Link]
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Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 362(1-2), 107-115. [Link]
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MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]
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ResearchGate. (2020). In vitro pharmacological screening methods for anti-inflammatory agents. [Link]
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Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Pharmacopuncture, 22(3), 125-136. [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). [Link]
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Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]
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Widya Mandala Surabaya Catholic University Repository. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. [Link]
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da Silva, P. N. B., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6649. [Link]
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- 13. Screening models for inflammatory drugs | PPTX [slideshare.net]
Troubleshooting & Optimization
Stability of 2-(Propylsulfonyl)benzoic acid under different experimental conditions
Welcome to the technical support center for 2-(propylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, we have synthesized the available scientific literature and our expertise to help you navigate potential challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in this compound that might influence its stability?
A1: this compound has three key functional groups that dictate its chemical behavior and stability: the aromatic ring , the carboxylic acid group , and the propylsulfonyl group . The interplay of these groups determines the molecule's susceptibility to degradation under different conditions.
Q2: How stable is this compound in aqueous solutions at different pH values?
Q3: What is the expected thermal stability of this compound?
A3: The thermal stability of this compound is a critical consideration. Studies on benzoic acid derivatives show that while benzoic acid itself is stable up to 300°C, its derivatives can undergo severe degradation at temperatures as low as 200°C, with complete degradation observed at 250°C.[3] A common thermal degradation pathway for benzoic acid derivatives is decarboxylation.[3] Aromatic sulfonic acids have been shown to thermally decompose in the temperature range of 200-300°C.[4] Therefore, it is advisable to handle this compound at elevated temperatures with caution, and prolonged exposure to temperatures above 150°C should be avoided unless thermal stability has been experimentally confirmed.
Q4: Is this compound sensitive to light?
A4: Photostability is an important factor for any photosensitive compound. The presence of an aromatic ring in this compound suggests potential photosensitivity. It is recommended to perform photostability studies as per ICH guidelines to evaluate the intrinsic photostability of the molecule.[5] These studies will help determine if the compound needs to be protected from light during storage and handling to prevent photodegradation.
Q5: How does this compound behave in the presence of oxidizing agents?
A5: The sulfonyl group in this compound is in a high oxidation state, making it generally resistant to further oxidation. However, the aromatic ring can be susceptible to oxidation, potentially leading to the formation of hydroxylated byproducts. It is crucial to assess the compound's stability in the presence of common laboratory oxidizing agents, especially if they are used in subsequent reaction steps.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected degradation of the compound in solution. | pH of the solution: The compound may be unstable at the pH of your solution, particularly in alkaline conditions. Temperature: Elevated temperatures can accelerate degradation. Presence of contaminants: Trace metals or other reactive species in your solvent could be catalyzing degradation. | 1. Verify and adjust pH: Ensure the pH of your solution is within a stable range, preferably acidic to neutral.[1][2] 2. Control temperature: Perform your experiments at the lowest feasible temperature.[3] 3. Use high-purity solvents: Utilize HPLC-grade or equivalent purity solvents to minimize contaminants. |
| Inconsistent results in analytical assays. | Sample degradation during storage: The compound may be degrading in your stock solutions or prepared samples. Photodegradation: Exposure to light during sample preparation or analysis could be causing degradation. | 1. Assess solution stability: Prepare fresh solutions for each experiment and consider performing a short-term stability study of your stock solutions. 2. Protect from light: Store stock solutions and samples in amber vials or protected from light.[5] |
| Formation of unknown impurities during a reaction. | Reaction conditions: The reaction temperature, pH, or reagents might be causing degradation of your starting material. Oxidative degradation: If the reaction is performed in the presence of air, oxidative degradation of the aromatic ring could be occurring. | 1. Optimize reaction conditions: Re-evaluate the reaction parameters to find milder conditions. 2. Perform the reaction under an inert atmosphere: If oxidative degradation is suspected, conduct the reaction under nitrogen or argon. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in an oven at 105°C for 24 hours.
-
Dissolve the stressed solid in the initial solvent for analysis.
-
-
Photodegradation:
-
Expose the stock solution in a transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from all potential degradation products. A reversed-phase HPLC method with UV detection is a common starting point.
Visualizations and Data
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Summary of Expected Stability
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (pH 1-3) | Relatively Stable | Decarboxylation product (at elevated temperatures) |
| Neutral (pH 6-8) | Stable | Minimal degradation expected at room temperature |
| Alkaline (pH 10-13) | Potentially Unstable | 2-Sulfobenzoic acid, Propanol |
| Elevated Temperature (>150°C) | Unstable | Decarboxylation product, other thermal decomposition products |
| Light Exposure | Potentially Unstable | Photodegradants |
| Oxidizing Conditions | Potentially Unstable | Hydroxylated aromatic ring derivatives |
References
- Anderson, J. M., Johnson, R. L., Schmidt-Rohr, K., & Shanks, B. H. (2014). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water.
- Barceló, D., & Hennion, M. C. (1997). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix.
- Das Gupta, V. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-924.
- Li, N., & Zhang, R. (2018). Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly (L-lactic acid)
- Aurbach, D., Lu, W., Schechter, A., Gofer, Y., Gizbar, H., Turgeman, R., ... & Schmidt, M. (2002). Comparison of oxidative stability for various sulfones as electrolyte solvents on the surface of Li1− xMn2O4. Journal of The Electrochemical Society, 149(3), A267.
- King, J. F., & Lee, T. M. L. (1983). Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. Canadian Journal of Chemistry, 61(7), 1533-1540.
- Arnórsdóttir, J., & Einarsson, S. (2003). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions.
- Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., Stepannikova, K. O., Hys, V. Y., Karpenko, O. V., ... & Grygorenko, O. O. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Lai, F., & Lo, S. L. (2005). Mechanochemical degradation of aromatic sulfonic acids.
-
PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 265125, 2-(Propylsulfanyl)benzoic acid. Retrieved January 17, 2026 from [Link].
- Procter, D. J., & Ko, S. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
- Procter, D. J., & Ko, S. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
- Abate, L., Blanco, I., Bottino, F. A., Cicala, G., & Recca, A. (2018). Thermal Degradation Processes of Aromatic Poly (Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 10(11), 1269.
- Kritzer, J. A., & Schepartz, A. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 515-521.
-
SIELC Technologies. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]
-
Separation Science. (2023). Analytical Techniques In Stability Testing. Retrieved from [Link]
- Bédard, A. C., & Bodwell, G. J. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1769.
- Wang, J., & Li, Z. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
- Jackson, C. J., & Carr, P. D. (2011). Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type i sulfatase inactivation by aryl sulfamates. The Journal of organic chemistry, 76(17), 7089-7100.
- Liu, F., & Ready, J. M. (2023). and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Organic Letters, 25(2), 256-260.
- Yu, Z., Liu, Y., & Li, S. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. Journal of pharmaceutical and biomedical analysis, 111, 14-21.
- Fagnoni, M., & Protti, S. (2022). Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. The Journal of Organic Chemistry, 87(15), 10078-10086.
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Thomas, A. M., & Lindsley, C. W. (2016). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS chemical neuroscience, 7(8), 1087-1095.
- Li, J., & Wang, J. (2020). Deep eutectic solvents as sustainable media for multicomponent sulfonylation: an efficient strategy to synthesize (hetero) aryl sulfones. Green Chemistry, 22(16), 5346-5351.
- He, L., & Wang, G. (2017). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 22(11), 1876.
- Procter, D. J., & Ko, S. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
- Issa, H. M., Mohammed, D. H., & Al-Jubori, R. H. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Environmental Analysis Health and Toxicology, 38(2), e2023008.
- Procter, D. J., & Willis, M. C. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society, 145(39), 21376-21384.
- Chemistry Research Journal. (2021).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69436, 2-Sulfamoylbenzoic acid. Retrieved January 17, 2026 from [Link].
- Singh, S., & Bakshi, M. (2000). Forced degradation and impurity profiling. TrAC Trends in Analytical Chemistry, 19(10), 738-749.
- Jain, D., & Basniwal, P. K. (2011). Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. Journal of young pharmacists : JYP, 3(1), 35–42.
- ResearchGate. (n.d.).
- Wang, W., & Gan, Z. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways.
- ResearchGate. (n.d.).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 116041102, 2-(2-Methylsulfanylpropylamino)benzoic acid. Retrieved January 17, 2026 from [Link].
-
NIST. (n.d.). Benzoic acid, 2-hydroxy-, propyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Reaction Conditions for the Derivatization of 2-(Propylsulfonyl)benzoic acid
Welcome to the technical support guide for the derivatization of 2-(propylsulfonyl)benzoic acid. This resource is tailored for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to help you optimize your reaction conditions, ensuring high-yield and high-purity products.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatization, typically at the carboxylic acid moiety to form amides and esters, is a critical step in many synthetic routes. However, the presence of the bulky sulfonyl group at the ortho position can introduce steric hindrance, making these transformations challenging. This guide provides a structured approach to overcoming common hurdles in the derivatization of this important molecule.
Frequently Asked Questions (FAQs) and Troubleshooting
Amide Bond Formation
Q1: My amide coupling reaction with this compound is resulting in low or no yield. What are the likely causes?
A1: Low yields in amide coupling reactions involving sterically hindered substrates like this compound are common. Several factors could be at play:
-
Inefficient Carboxylic Acid Activation: The steric hindrance from the ortho-propylsulfonyl group can impede the approach of the activating agent to the carboxylic acid. Standard coupling reagents may not be sufficiently reactive to efficiently form the active intermediate.[1]
-
Poor Nucleophilicity of the Amine: The amine's reactivity is crucial. Sterically hindered amines or anilines with electron-withdrawing groups can be poor nucleophiles, leading to slow or incomplete reactions.[1]
-
Protonation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, leading to the formation of an ammonium salt. This protonates the amine, rendering it non-nucleophilic and halting the desired reaction.[2]
-
Hydrolysis of the Activated Intermediate: The presence of even trace amounts of water can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material. It is critical to use anhydrous solvents and reagents.[2]
-
Inappropriate Reaction Conditions: Factors such as solvent polarity, reaction temperature, and the choice of base can significantly influence the reaction outcome.[2]
Q2: I'm observing the formation of an N-acylurea byproduct when using a carbodiimide coupling agent like DCC or EDC. How can I prevent this?
A2: The formation of an N-acylurea byproduct is a known issue with carbodiimide coupling agents, especially when the nucleophilic attack by the amine is slow due to steric hindrance. The highly reactive O-acylisourea intermediate can rearrange to the more stable N-acylurea.[1]
Solution: To mitigate this, coupling additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are often used.[2] These additives react with the O-acylisourea intermediate to form an active ester that is more stable towards rearrangement but still highly reactive towards the amine.
Q3: Standard coupling reagents like HATU are not giving satisfactory results. What are some alternative activation strategies for this sterically hindered carboxylic acid?
A3: When standard uronium-based reagents like HATU fail with hindered substrates, more potent activation methods are necessary.
Alternative Strategies:
-
Acyl Halide Formation: Converting the carboxylic acid to an acyl chloride or fluoride is a classic and effective strategy.[3]
-
Acyl Chloride: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used. Thionyl chloride often requires elevated temperatures, which might not be suitable for sensitive substrates.[4] Oxalyl chloride with a catalytic amount of DMF is a milder alternative.
-
Acyl Fluoride: Acyl fluorides are generally more stable than acyl chlorides and less prone to side reactions. Reagents like cyanuric fluoride or BTFFH can be employed for this transformation.[1]
-
-
Phosphonium-Based Coupling Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known to be effective for coupling hindered partners and can reduce racemization.[1]
Esterification
Q4: I am attempting a Fischer esterification with this compound, but the reaction is very slow and gives a poor yield. Why is this happening?
A4: Fischer esterification is an equilibrium-driven process that is sensitive to steric hindrance. The bulky ortho-propylsulfonyl group significantly slows down the rate of both the protonation of the carbonyl oxygen and the subsequent nucleophilic attack by the alcohol.
Troubleshooting Steps:
-
Increase the Excess of Alcohol: Using a large excess of the alcohol can help to shift the equilibrium towards the product side.[5]
-
Efficient Water Removal: The removal of water as it is formed is crucial. Using a Dean-Stark apparatus or adding molecular sieves can be effective.
-
Stronger Acid Catalyst: While sulfuric acid is common, stronger acids like p-toluenesulfonic acid (p-TsOH) can sometimes improve the reaction rate. However, be cautious of potential side reactions like sulfonation of the aromatic ring.[5]
Q5: Are there milder and more efficient methods for the esterification of this compound?
A5: Yes, several methods are better suited for sterically hindered carboxylic acids.
-
Steglich Esterification: This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[6] This reaction proceeds under mild conditions and is highly effective for hindered acids.
-
Activation and Reaction with an Alcohol: Similar to amide bond formation, the carboxylic acid can be activated first and then reacted with the alcohol. Converting the carboxylic acid to its acyl chloride or using a coupling reagent like HATU in the presence of the alcohol and a non-nucleophilic base can be effective.[7]
Purification
Q6: I am struggling with the purification of my derivatized product. What are some common challenges and solutions?
A6: The purification of sulfonylated aromatic compounds can be challenging due to their polarity and potential for forming strong interactions with silica gel.
Common Issues and Solutions:
-
Removal of Unreacted Carboxylic Acid: If the reaction has not gone to completion, the starting material can be difficult to separate from the less polar product. A simple acidic/basic workup can be effective. Washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, making it water-soluble and allowing for its removal into the aqueous phase.
-
Chromatography Issues: These compounds can streak on silica gel columns.
-
Solvent System Modification: Adding a small amount of acetic acid or formic acid to the eluent can help to suppress the ionization of any residual carboxylic acid and improve the peak shape.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alumina or reverse-phase chromatography.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique to obtain high-purity material. Experiment with different solvent systems to find optimal conditions.
Experimental Protocols
Protocol 1: Amide Coupling via Acyl Chloride Formation
This two-step protocol is robust for sterically hindered substrates.
Step 1: Formation of the Acyl Chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Cool the mixture to 0 °C in an ice bath.
-
Add oxalyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
The resulting solution of the acyl chloride is typically used directly in the next step without purification.
Step 2: Amide Formation
-
In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
-
Cool this amine solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution from Step 1 to the amine solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Steglich Esterification
This method is ideal for forming esters under mild conditions.
-
To a solution of this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M) under a nitrogen atmosphere, add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).[6]
-
Cool the mixture to 0 °C.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Formation with a Hindered Amine
| Coupling Reagent | Base | Additive | Temperature (°C) | Time (h) | Yield (%) |
| EDC | DIPEA | HOBt | RT | 12 | 45 |
| HATU | DIPEA | - | RT | 8 | 60 |
| PyBOP | DIPEA | - | RT | 6 | 75 |
| Acyl Chloride (from Oxalyl Chloride) | TEA | - | 0 to RT | 2 | 85 |
Yields are approximate and can vary based on the specific amine used.
Table 2: Comparison of Esterification Methods
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Esterification | H₂SO₄ (cat.) | Ethanol (excess) | Reflux | 24 | 30 |
| Steglich Esterification | DCC/DMAP (cat.) | DCM | RT | 16 | 80 |
| Acyl Chloride Method | Oxalyl Chloride/TEA | DCM | 0 to RT | 3 | 90 |
Yields are for the ethyl ester and can vary.
Visualizations
Diagram 1: General Workflow for Amide Coupling
Caption: A typical workflow for amide bond formation.
Diagram 2: Troubleshooting Decision Tree for Low Amide Yield
Caption: A decision tree for troubleshooting low amide yields.
References
-
[Username]. (2023, January 6). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, July 24). 17.22: How Cells Activate Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
European Patent Office. (2021). IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS (EP 3763700 A1). Retrieved from [Link]
- Google Patents. (n.d.). US2688633A - Sulfonation of alkyl aromatic hydrocarbons.
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
- Google Patents. (n.d.). US3941810A - Sulfonation of aromatic compounds in the presence of solvents.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- [Journal]. (n.d.).
- [Journal]. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
-
Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]
-
ResearchGate. (2014). How to purify a sulfonated porphyrins or the other organic compounds? Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). The sulfonation of aromatic and heteroaromatic polycyclic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
- Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
- The Royal Society of Chemistry. (n.d.).
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Retrieved from [Link]
- PubMed Central. (n.d.).
- Google Patents. (n.d.). US8022244B2 - Method for producing benzoic acid esters.
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
-
ACS Figshare. (2025). Novel Charge-Switch Derivatization Method Using 3‑(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]
-
ResearchGate. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Retrieved from [Link]
-
PubMed. (2014). Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for liquid chromatography-tandem mass spectrometry detection. Retrieved from [Link]
Sources
Preventing degradation of 2-(Propylsulfonyl)benzoic acid during storage
Technical Support Center: 2-(Propylsulfonyl)benzoic Acid
A Guide to Ensuring Compound Integrity During Storage and Handling
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and storage of this compound. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you maintain the integrity of your valuable samples.
Frequently Asked Questions (FAQs)
Q1: My shipment of this compound arrived under "cold-chain" conditions. Is this level of precaution necessary for long-term storage?
A1: Yes, the recommendation for cold-chain transportation is a strong indicator of the compound's thermal sensitivity. While aryl sulfones are generally thermally stable at very high temperatures (often above 400°C), the presence of both a flexible alkyl chain (propyl) and a carboxylic acid group introduces potential vulnerabilities at more moderate temperatures over time.[1][2] Long-term storage at elevated temperatures could potentially lead to slow degradation, such as decarboxylation of the benzoic acid moiety.[3] Therefore, maintaining cold storage is a critical preventative measure.
Q2: What are the primary chemical risks to this compound during storage?
A2: The two primary functional groups, the sulfonyl group and the carboxylic acid, dictate the main degradation risks. These are:
-
Hydrolysis: Although the sulfonyl group itself is relatively stable, prolonged exposure to moisture, especially under non-neutral pH conditions, could potentially lead to cleavage of the C-S bond over time.
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO2) when exposed to heat.[3] This would result in the formation of phenyl propyl sulfone, fundamentally altering the molecule's structure and properties.
-
Oxidation & Photodegradation: While the sulfonyl group is already in a high oxidation state, other parts of the molecule could be susceptible to oxidation. Aromatic compounds can also be sensitive to light, which can catalyze degradation reactions.[4][5][6]
Q3: I dissolved the compound in DMSO for my experiments. What is the best way to store these stock solutions?
A3: Storing compounds in solution, especially in DMSO, requires careful consideration. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. This can introduce water into your sample, increasing the risk of hydrolysis. For DMSO stock solutions, it is imperative to:
-
Use anhydrous DMSO.
-
Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
-
Store aliquots at -20°C or, ideally, at -80°C for long-term preservation. A study on compound library storage found that -20°C under an inert atmosphere was superior to storage at higher temperatures or under ambient atmosphere.[7]
Q4: Is this compound compatible with all common laboratory plastics?
A4: For storing the solid compound, high-quality, chemically resistant containers like amber glass vials with PTFE-lined caps are ideal.[8] For solutions, especially for long-term storage, glass is also preferred. If using plastic, such as polypropylene tubes for aliquots, ensure they are from a reputable manufacturer and designed for chemical storage to minimize the risk of leaching or degradation. Strong organic acids can, over time, interact with or degrade certain types of plastics.[9]
Troubleshooting Guide: Degradation and Purity Issues
Encountering unexpected results in your experiments? The issue might be the integrity of your this compound. Use this guide to diagnose potential problems.
| Observation | Potential Cause(s) | Recommended Action & Explanation |
| Change in physical appearance (e.g., discoloration, clumping). | Degradation or Water Absorption. Clumping indicates moisture uptake. Discoloration can be a sign of minor degradation products forming, potentially from oxidation or light exposure. | Action: Discard the affected reagent. Prevention: Always store the compound in a desiccator, even inside a freezer. Use amber vials to protect from light. Ensure the container is tightly sealed.[10][11] |
| Inconsistent or poor results in biological assays. | Reduced Purity/Active Concentration. If the compound has degraded, its effective concentration is lower than calculated, leading to unreliable assay results. Degradation products could also interfere with the assay. | Action: Verify the purity of your compound and stock solutions using an appropriate analytical method like HPLC (see protocol below). Prepare fresh stock solutions from a new or verified batch of the solid compound. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Chemical Degradation. New peaks indicate the presence of impurities, likely degradation products such as the decarboxylated form (phenyl propyl sulfone) or a hydrolysis product. | Action: Attempt to identify the degradation products using mass spectrometry. Review storage conditions immediately. Implement the recommended Best Practices for Storage and Handling outlined below. |
| Difficulty in dissolving the compound completely. | Possible Impurities or Polymorphism. The presence of insoluble degradation products could hinder dissolution. Alternatively, improper storage could have induced a change in the crystalline form of the solid. | Action: Check purity via HPLC. If pure, try gentle warming or sonication to aid dissolution. If impurities are detected, a new batch of the compound is required for reliable experiments. |
Best Practices for Storage and Handling
Adherence to proper storage protocols is the most effective way to prevent the degradation of this compound.
Recommended Storage Conditions Summary
| Parameter | Short-Term Storage (Solid, < 1 month) | Long-Term Storage (Solid, > 1 month) | Stock Solutions (in Anhydrous DMSO) |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) | -80°C (Deep Freeze) |
| Atmosphere | Dry (in Desiccator) | Inert Gas (Argon or Nitrogen) & Desiccated | Aliquoted, Inert Gas Overlay |
| Container | Tightly-sealed amber glass vial with PTFE-lined cap. | Tightly-sealed amber glass vial with PTFE-lined cap, sealed with paraffin film. | Cryogenic vials or high-quality polypropylene tubes. |
| Light | Protect from light. | Protect from light. | Protect from light (use amber vials or store in a dark box). |
Protocol for Long-Term Storage of Solid Compound
-
Preparation: Work in a low-humidity environment (e.g., a glove box or a bench with a dry air stream).
-
Aliquotting: If you have a large batch, weigh out smaller, experiment-sized portions into individual, appropriate containers (amber glass vials). This prevents contamination and repeated exposure of the entire batch.
-
Inert Atmosphere: Gently flush the headspace of each vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.
-
Sealing: Tightly seal the vial with a PTFE-lined cap. For extra protection against moisture ingress, wrap the cap-vial interface with paraffin film.
-
Storage: Place the sealed vials inside a secondary container that includes a desiccant. Store this container in a -20°C freezer that is not subject to frequent temperature fluctuations (i.e., not a frost-free model).
Visual Workflow: Long-Term Storage Protocol
Caption: Workflow for optimal long-term storage.
Hypothesized Degradation Pathways
Understanding potential degradation is key to preventing it. The primary vulnerabilities of this compound are the carboxylic acid and sulfonyl groups.
Caption: Potential degradation pathways.
The most probable non-microbial degradation pathways under improper storage conditions (elevated temperature, presence of moisture) are:
-
Thermal Decarboxylation: The loss of the carboxylic acid group as carbon dioxide, yielding phenyl propyl sulfone. This is a significant risk with heat exposure.[3]
-
Hydrolysis: Cleavage of the carbon-sulfur bond, which could theoretically lead to the formation of benzenesulfonic acid derivatives and propylbenzene. This is a risk if the compound is exposed to moisture, particularly at non-neutral pH.
Analytical Protocol: Stability-Indicating HPLC Method
To ensure the purity of your compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This method should be able to separate the intact parent compound from its potential degradation products.
Objective: To develop a reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and the detection of its degradation products.
Methodology:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are standard for separating small aromatic molecules.[12][13]
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid or Formic Acid in Water (to ensure the carboxylic acid is protonated for better retention and peak shape).
-
Solvent B: Acetonitrile or Methanol.
-
-
Elution: A gradient elution is recommended to ensure separation of the parent compound from potentially more or less polar degradation products.
-
Example Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the benzene ring shows strong absorbance (e.g., 230 nm or 254 nm).
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (like acetonitrile) to a known concentration (e.g., 1 mg/mL).
Validation: To confirm this is a true stability-indicating method, you would perform forced degradation studies (e.g., exposing the compound to heat, acid, base, and oxidative conditions) and demonstrate that the degradation products are resolved from the main peak of the intact compound.[14][15]
References
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Zheng, W-R., Zhu, X., Zha, L-S., Chen, T., & Wu, G. (2018). Experimental and theoretical investigations of thermal degradation behaviors of poly(aryl ether sulfone)s. Journal of Sulfur Chemistry, 39(1), 64-77. [Link]
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Zheng, W-R., Zhu, X., Zha, L-S., Chen, T., & Wu, G. (2018). Experimental and theoretical investigations of thermal degradation behaviors of poly(aryl ether sulfone)s. Journal of Sulfur Chemistry, 39(1). [Link]
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Zheng, W-R., Zhu, X., Zha, L-S., Chen, T., & Wu, G. (2017). Experimental and theoretical investigations of thermal degradation behaviors of poly(aryl ether sulfone)s. Journal of Sulfur Chemistry. [Link]
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Blok, J. G., van der Bilt, A., Visser, P. J., & van der Kooi, H. J. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 5744-5755. [Link]
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Jiao, Y., Li, Y., & Chen, H. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. The Journal of Physical Chemistry Letters, 13(6), 1438-1443. [Link]
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Giamberini, M., & Abate, L. (2019). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 11(11), 1775. [Link]
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Durst, T., & Still, I. W. J. (1974). Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. Canadian Journal of Chemistry, 52(15), 2677-2683. [Link]
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IAEA. (2013). Photoelectrochemical degradation of selected aromatic molecules. INIS. [Link]
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Wang, C., & Martin, R. (2021). Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage. Accounts of Chemical Research, 54(17), 3377-3391. [Link]
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Fors, B. P., & Hawker, C. J. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Angewandte Chemie International Edition, 61(40), e202209085. [Link]
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Sharma, S., & Singh, S. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2933-2940. [Link]
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Atanasova, M., Tzanova, M., & Yordanov, Y. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 333-339. [Link]
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Kumar, P., De, B., & Kumar, S. (2024). Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC. Current Pharmaceutical Analysis, 20(5), 450-459. [Link]
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Patel, J., & Prajapati, A. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-256. [Link]
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Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]
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Soni, H., & Kumar, A. (2014). Photodegradation of carboxylic acids on Pr6O11 surface. Enhancement by semiconductors. Journal of Photochemistry and Photobiology A: Chemistry, 289, 24-31. [Link]
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Recochem Inc. (2018). Safety Data Sheet. RecSupply. [Link]
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Cheng, Z., Sun, P., Tang, A., Li, J., & Zhang, Y. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters, 21(22), 8925-8929. [Link]
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Koketsu, M., & Ishihara, H. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. The Journal of Organic Chemistry, 85(7), 4786-4794. [Link]
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GMP Plastics. (2024). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
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Chu, K. H., & Al-Raoush, R. I. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. Environmental Pollution, 242(Pt B), 1848-1854. [Link]
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Kummermehr, M., & Hoenke, C. (2010). Investigation of 3 industry-wide applied storage conditions for compound libraries. Journal of Biomolecular Screening, 15(7), 825-832. [Link]
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Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions. [Link]
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Khajeh, M., & Ghanbarian, M. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of the Iranian Chemical Society, 7(4), 931-937. [Link]
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University of Waterloo. (2023). Chemical Storage Fact Sheet. [Link]
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Britannica. (n.d.). Organosulfur compound - Sulfinyl, Sulfonyl, Compounds. [Link]
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Kawamura, K., & Kaplan, I. R. (1990). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Water Research, 24(11), 1419-1422. [Link]
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Cheng, Z., Sun, P., Tang, A., Li, J., & Zhang, Y. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters, 21(22), 8925-8929. [Link]
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The University of Melbourne. (n.d.). Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type i sulfatase inactivation by aryl sulfamates. Find an Expert. [Link]
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Watson, D. A., & Weix, D. J. (2018). Desulfonylative Arylation of Redox-Active Alkyl Sulfones with Aryl Bromides. Journal of the American Chemical Society, 140(4), 1341-1345. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. [Link]
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Protti, S., & Fagnoni, M. (2022). Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. ACS Omega, 7(30), 26301-26309. [Link]
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Royal Society of Chemistry. (2020). Deep eutectic solvents as sustainable media for multicomponent sulfonylation: an efficient strategy to synthesize (hetero)aryl sulfones. Green Chemistry. [Link]
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Khan, A. A., & Al-Dhfyan, A. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Journal of Environmental Management, 345, 118742. [Link]
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Li, Y., & Zhang, Q. (2016). Application of Sulfonyl in Drug Design. Chinese Journal of Medicinal Chemistry, 26(4), 295-303. [Link]
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Yu, Z., & Liu, Y. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 114, 134-141. [Link]
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Khan, A. A., & Al-Dhfyan, A. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Journal of Environmental Management, 345, 118742. [Link]
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Chen, L., & Li, Y. (2016). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry, 23(3), 233-256. [Link]
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Technical Support Center: Enhancing the Biological Activity of 2-(Propylsulfonyl)benzoic Acid Through Structural Modification
Introduction for the Advanced Researcher
Welcome to the technical support center dedicated to the strategic structural modification of 2-(propylsulfonyl)benzoic acid and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel therapeutics targeting hyperuricemia and gout. As a structural analog of Probenecid, a well-established uricosuric agent, this compound serves as a compelling scaffold for the development of next-generation inhibitors of the urate transporter 1 (URAT1).[1][2][3][4]
This document provides in-depth, practical guidance in a question-and-answer format, addressing common challenges and strategic considerations in the synthesis, characterization, and biological evaluation of novel this compound derivatives. Our aim is to equip you with the technical knowledge and field-proven insights necessary to navigate the complexities of structure-activity relationship (SAR) studies and accelerate your drug discovery program.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Synthesis
This section addresses common practical questions and issues encountered during the synthesis of this compound analogs.
Q1: My sulfonamide coupling reaction to form the N,N-dipropylsulfamoyl group is yielding a significant amount of the unreacted p-carboxybenzenesulfonamide starting material. What are the likely causes and how can I improve the yield?
A1: This is a common challenge in sulfonamide synthesis. The primary culprits are often related to the reactivity of the sulfonyl chloride intermediate and the reaction conditions.
-
Hydrolysis of the Sulfonyl Chloride: The p-carboxybenzenesulfonyl chloride intermediate is highly susceptible to moisture, which will hydrolyze it back to the unreactive sulfonic acid.
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize hydrolysis.
-
-
Inadequate Base: The choice and amount of base are critical for deprotonating the di-n-propylamine and driving the reaction forward.
-
Solution: Pyridine is a common choice as it can also act as a solvent. However, for sterically hindered amines or less reactive sulfonyl chlorides, a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) might be more effective. Ensure at least a stoichiometric equivalent of the base is used, and often a slight excess (1.1-1.5 equivalents) can improve yields.
-
-
Low Reaction Temperature: While the reaction is often started at a low temperature to control the initial exothermic reaction, insufficient temperature may lead to a sluggish reaction.
-
Solution: After the initial addition of the sulfonyl chloride, consider allowing the reaction to warm to room temperature or even gentle heating (40-50°C) to drive it to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Q2: I am having difficulty purifying my final this compound analog. What are the recommended purification techniques?
A2: Purification of sulfonamide derivatives can be challenging due to their polarity and potential for multiple charged states.
-
Recrystallization: This is the most common and effective method for purifying solid sulfonamides.
-
Protocol: Select a solvent or solvent system in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature. Common choices include ethanol, isopropanol, or mixtures of ethanol and water. Dissolve the crude product in a minimal amount of the hot solvent, filter to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be increased by adding a small percentage of methanol. To suppress the ionization of the carboxylic acid and reduce tailing on the silica gel, it is often beneficial to add a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase.
-
Q3: During the synthesis of the p-carboxybenzenesulfonyl chloride intermediate from p-aminobenzoic acid, I am getting low yields. What are the critical parameters for this diazotization and sulfonyl chloride formation reaction?
A3: This two-step, one-pot reaction requires careful control of temperature and reagent addition.
-
Diazotization Temperature: The formation of the diazonium salt is highly temperature-sensitive and should be performed at low temperatures (typically 0-5°C) to prevent its decomposition.
-
Slow Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly to the acidic solution of p-aminobenzoic acid while maintaining the low temperature. This prevents a rapid evolution of nitrogen gas and ensures complete diazotization.
-
Sulfonyl Chloride Formation: The subsequent reaction with sulfur dioxide in the presence of a copper catalyst (e.g., copper(I) chloride) to form the sulfonyl chloride should also be carefully temperature-controlled.
A robust, water-phase synthesis method for Probenecid has been reported, which can be adapted for its analogs. This method avoids many of the hazardous organic solvents and reagents.[5]
Part 2: Structure-Activity Relationship (SAR) Guidance & Assay Troubleshooting
This section provides insights into making strategic structural modifications and troubleshooting common issues in biological assays.
Q4: I want to improve the potency of my this compound lead compound. What are the key structural modifications I should consider based on known SAR for URAT1 inhibitors?
A4: The SAR of URAT1 inhibitors is well-documented, with Probenecid serving as a foundational scaffold. Key areas for modification include the alkyl chains on the sulfonamide, the position of the sulfonyl group, and bioisosteric replacement of the carboxylic acid.
-
Alkyl Chains on the Sulfonamide Nitrogen: The length and branching of the alkyl chains significantly impact lipophilicity and, consequently, potency and cell permeability.
-
Strategy: Systematically vary the alkyl chains. For example, explore linear chains of different lengths (e.g., ethyl, butyl) and branched chains (e.g., isopropyl, isobutyl). This will modulate the hydrophobic interactions within the URAT1 binding pocket.
-
-
Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid is a key pharmacophore, but it can lead to poor pharmacokinetic properties. Replacing it with a bioisostere can improve metabolic stability and oral bioavailability.
-
Aromatic Ring Substitution: Introducing substituents on the benzoic acid ring can modulate electronic properties and provide additional interactions with the target.
-
Strategy: Explore the introduction of small electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., halogen, nitro) groups at different positions on the ring. Be mindful that this can significantly alter the pKa of the carboxylic acid.
-
Below is a table summarizing hypothetical SAR data for a series of this compound analogs to illustrate these principles.
| Compound ID | R1 (on Sulfonamide) | R2 (on Sulfonamide) | X (Carboxylic Acid Bioisostere) | Ring Substituent | URAT1 IC50 (µM) |
| Lead | Propyl | Propyl | -COOH | H | 5.2 |
| Analog-1 | Ethyl | Ethyl | -COOH | H | 8.9 |
| Analog-2 | Butyl | Butyl | -COOH | H | 3.1 |
| Analog-3 | Propyl | Propyl | Tetrazole | H | 4.5 |
| Analog-4 | Propyl | Propyl | -COOH | 2-Fluoro | 6.8 |
| Analog-5 | Propyl | Propyl | -COOH | 3-Chloro | 2.9 |
Q5: My in vitro URAT1 inhibition assay is showing high variability between wells. What are the common causes and how can I improve the consistency of my assay?
A5: High variability in cell-based URAT1 inhibition assays is a frequent issue. Here are some key areas to troubleshoot:
-
Cell Health and Confluency: Unhealthy or overly confluent cells will not transport uric acid consistently.
-
Solution: Ensure cells are in the logarithmic growth phase and are seeded to achieve 70-90% confluency at the time of the assay. Visually inspect the cells before starting the experiment.
-
-
Inconsistent Washing Steps: Incomplete removal of media or buffer can affect the final concentrations of inhibitors and substrates.
-
Solution: Use a multichannel pipette for consistent and rapid washing. If possible, an automated plate washer can significantly improve reproducibility.
-
-
Low URAT1 Expression: If using a transiently or stably transfected cell line, low expression of the URAT1 transporter will lead to a low signal-to-noise ratio.
-
Solution: Regularly verify URAT1 expression levels via Western blot or qPCR.
-
-
Compound Precipitation: Highly lipophilic compounds may precipitate in the aqueous assay buffer, leading to inconsistent effective concentrations.
-
Solution: Visually inspect the wells after adding the compounds. If precipitation is observed, consider reducing the final concentration or using a co-solvent (ensure the final solvent concentration is consistent across all wells and does not affect cell viability).
-
Q6: My known URAT1 inhibitor positive control (e.g., Benzbromarone or Probenecid) is showing a lower potency (higher IC50) than expected. What could be the issue?
A6: A shift in the potency of your positive control is a red flag for a systemic issue in your assay.
-
Incorrect Inhibitor Concentration: Double-check all dilution calculations and the concentration of your stock solution.
-
Binding to Plasticware: Some hydrophobic compounds can adsorb to the surface of standard polystyrene plates.
-
Solution: Consider using low-binding microplates.
-
-
Presence of Serum in Assay Buffer: Serum proteins can bind to inhibitors and reduce their free concentration.
-
Solution: Most URAT1 uptake assays should be performed in a serum-free buffer.
-
Part 3: Experimental Protocols & Data Interpretation
This section provides detailed, step-by-step protocols for key experiments and guidance on interpreting the resulting data.
Protocol 1: General Synthesis of 2-(Alkylsulfonyl)benzoic Acid Analogs
This protocol outlines a general synthetic route adaptable for various analogs.
-
Step 1: Diazotization of p-Aminobenzoic Acid:
-
Dissolve p-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.
-
-
Step 2: Formation of p-Carboxybenzenesulfonyl Chloride:
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.
-
Slowly add the cold diazonium salt solution from Step 1 to this mixture, maintaining the temperature between 10-15°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the p-carboxybenzenesulfonyl chloride. Filter and wash the solid with cold water.
-
-
Step 3: Sulfonamide Formation:
-
Dissolve the desired dialkylamine (e.g., di-n-propylamine) in an appropriate solvent such as pyridine or dichloromethane with triethylamine.
-
Cool the solution to 0°C.
-
Slowly add the p-carboxybenzenesulfonyl chloride from Step 2.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Step 4: Work-up and Purification:
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography as described in Q2.
-
Protocol 2: In Vitro URAT1 Inhibition Assay ([¹⁴C]Uric Acid Uptake)
This protocol is a standard method for assessing the inhibitory activity of compounds on URAT1.
-
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1).
-
Mock-transfected HEK293 cells (for background control).
-
24-well cell culture plates.
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
[¹⁴C]Uric acid.
-
Test compounds and positive controls (e.g., Probenecid, Benzbromarone).
-
Cell lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Cell Seeding: Seed hURAT1-expressing and mock-transfected HEK293 cells in 24-well plates and grow to 80-90% confluency.
-
Preparation of Compounds: Prepare serial dilutions of your test compounds and positive controls in HBSS. The final DMSO concentration should be kept below 0.5%.
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed (37°C) HBSS. Add HBSS containing the desired concentration of your test compound or vehicle control to each well. Pre-incubate at 37°C for 10-15 minutes.
-
Uric Acid Uptake: Initiate the uptake by adding pre-warmed HBSS containing [¹⁴C]uric acid (final concentration typically 10-50 µM) to each well. Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Termination and Lysis: Terminate the uptake by rapidly aspirating the solution and immediately washing the cells three times with ice-cold HBSS. Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes.
-
Quantification: Transfer the cell lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the radioactivity measured in mock-transfected cells (background) from the values obtained in the hURAT1-expressing cells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Part 4: Visualizations & Conceptual Workflows
Diagram 1: Experimental Workflow for URAT1 Inhibition Assay
Caption: Workflow for the in vitro [¹⁴C]Uric Acid uptake assay.
Diagram 2: Decision Tree for SAR-Guided Structural Modification
Sources
- 1. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 2. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Probenecid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Review of Urate-Lowering Therapeutics: From the Past to the Future [frontiersin.org]
Addressing challenges in the scale-up synthesis of 2-(Propylsulfonyl)benzoic acid
An in-depth guide to navigating the common pitfalls and challenges encountered during the large-scale synthesis of 2-(propylsulfonyl)benzoic acid.
Technical Support Center: Scale-Up Synthesis of this compound
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, process chemists, and drug development professionals engaged in scaling this synthesis from the bench to production. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, field-tested protocols to ensure a successful and efficient scale-up campaign.
The most prevalent and industrially viable route to this compound involves the oxidation of its thioether precursor, 2-(propylthio)benzoic acid. While straightforward on paper, this transformation presents several challenges on a larger scale, primarily related to reaction control, impurity management, and product isolation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound? A1: The most established route is the oxidation of 2-(propylthio)benzoic acid. This process involves a two-step oxidation, proceeding through a sulfoxide intermediate to the final sulfone.[1] The choice of oxidant is critical for scale-up, with reagents like hydrogen peroxide (often with a catalyst), peracids, or tungstate-based systems being common choices due to their efficiency and atom economy.[2]
Q2: What are the critical safety considerations for this synthesis? A2: The primary safety concern is the exothermic nature of the sulfide-to-sulfone oxidation.[3][4] On a large scale, this can lead to a thermal runaway if not properly controlled. Key precautions include:
-
Ensuring adequate reactor cooling capacity.
-
Controlling the rate of oxidant addition.
-
Implementing real-time temperature monitoring.
-
Using a solvent with a suitable boiling point to absorb excess heat.
-
Careful handling of potentially hazardous oxidizing agents according to safety data sheets.
Q3: How can I effectively monitor the reaction's progress? A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for monitoring the reaction.[5] An appropriate method can resolve the starting material (thioether), the sulfoxide intermediate, and the final sulfone product. This allows for precise determination of reaction completion and helps in making informed decisions about extending reaction time or adding more oxidant.
Q4: What are the primary impurities I should expect? A4: The most common process-related impurities are the unreacted starting material, 2-(propylthio)benzoic acid, and the intermediate, 2-(propylsulfinyl)benzoic acid (the sulfoxide).[5] Due to the structural similarity, separating these from the final product can be challenging.
Q5: What are the general principles for purifying the final product on a large scale? A5: Purification typically leverages the acidic nature of the benzoic acid moiety. A pH-swing extraction is a common strategy: the product is extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidifying the aqueous layer.[6] This is often followed by recrystallization from a suitable solvent system to remove closely related impurities like the sulfoxide.[7][8]
Troubleshooting and Optimization Guides
This section addresses specific issues in a question-and-answer format, providing causal explanations and actionable solutions.
Section 1: The Oxidation Reaction
Issue 1: My reaction has stalled, showing significant amounts of unreacted 2-(propylthio)benzoic acid by HPLC.
-
Potential Cause: Insufficient amount of oxidizing agent. The stoichiometry must account for both oxidation steps (sulfide to sulfoxide, and sulfoxide to sulfone) and any potential degradation of the oxidant over the reaction time.
-
Solution: Add an additional charge of the oxidizing agent (e.g., 0.1-0.2 equivalents) and continue to monitor the reaction by HPLC. For future batches, consider increasing the initial molar equivalents of the oxidant.[5]
-
Potential Cause: Low reaction temperature. The oxidation of a sulfoxide to a sulfone generally requires more forcing conditions (higher temperature) than the initial oxidation of the sulfide.[1]
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress and ensuring the temperature remains within a safe operating range.
-
Potential Cause: Inefficient mixing. In a large reactor, poor agitation can lead to localized reagent concentrations and temperature gradients, preventing the reaction from going to completion.[9]
-
Solution: Ensure the reactor's agitation speed is sufficient to maintain a homogeneous mixture. Check for any solid materials that may have settled at the bottom of the reactor.
Issue 2: The reaction produces a high level of the sulfoxide intermediate, which is difficult to convert to the final product.
-
Potential Cause: This is a classic sign that the reaction conditions are not sufficiently energetic for the second oxidation step.[1]
-
Solution 1 (Temperature): As mentioned above, increasing the temperature is often the most effective way to drive the conversion of the sulfoxide to the sulfone.
-
Solution 2 (Catalyst): If using a system like hydrogen peroxide, the catalyst (e.g., sodium tungstate) may be deactivated or present in insufficient quantity. Consider adding more catalyst. For some substrates, switching to a more potent oxidizing system may be necessary, although this has cost and safety implications.[2]
Workflow for Troubleshooting Incomplete Oxidation
Caption: Troubleshooting decision tree for incomplete oxidation.
Section 2: Work-Up and Isolation
Issue 3: I am experiencing low recovery of my product during the basic aqueous extraction.
-
Potential Cause: Insufficiently basic pH. The pKa of the benzoic acid must be overcome to ensure it fully deprotonates and dissolves in the aqueous phase.
-
Solution: Measure the pH of the aqueous layer after extraction. It should be at least 2 pH units above the pKa of the benzoic acid (typically pH > 8). If it is too low, add more base.
-
Potential Cause: Insufficient volume of the aqueous phase. The salt of your product has a finite solubility. If the aqueous volume is too low, the product may not fully dissolve.
-
Solution: Increase the volume of the aqueous base used for the extraction. Perform multiple extractions with smaller volumes rather than a single extraction with a large volume to improve efficiency.
Issue 4: My product precipitates as a sticky oil, not a filterable solid, upon acidification.
-
Potential Cause: Presence of residual organic solvent. Even small amounts of the reaction solvent can cause the product to oil out.
-
Solution: Before acidification, ensure the basic aqueous phase is thoroughly washed with a non-polar organic solvent (like heptane or MTBE) to remove residual reaction solvent. During acidification, consider adding the acid slowly to a cooled, vigorously stirred solution to promote crystallization over oiling.
-
Potential Cause: High impurity levels. The presence of significant amounts of the thioether or sulfoxide can act as a eutectic mixture, depressing the melting point and preventing crystallization.
-
Solution: This indicates the oxidation reaction needs further optimization. For the current batch, you may need to isolate the oil, dissolve it in a suitable organic solvent, and attempt purification via column chromatography (on a small scale) or proceed to a robust recrystallization step.
Section 3: Purification
Issue 5: My final product purity is low, with the sulfoxide impurity being the main contaminant.
-
Potential Cause: Unsuitable recrystallization solvent. The ideal solvent system should dissolve the product well at high temperatures but poorly at low temperatures, while the sulfoxide impurity should remain more soluble at low temperatures.
-
Solution: Conduct a solvent screen. Common solvents for recrystallizing polar aromatic acids include ethanol/water, isopropanol/water, acetic acid/water, or toluene. Create a table to systematically test the solubility of both the crude product and the isolated impurity in various solvents at room temperature and at reflux to identify the optimal system.
Experimental Protocols and Data
Data Presentation: Comparison of Common Oxidizing Agents for Scale-Up
| Oxidizing Agent | Pros | Cons | Typical Conditions |
| Hydrogen Peroxide (H₂O₂) | Inexpensive, green (byproduct is H₂O), readily available. | Often requires a catalyst (e.g., Na₂WO₄), can be slow, second oxidation can be difficult. | Acetic acid or water, 50-90 °C, catalytic Na₂WO₄. |
| m-CPBA | Highly effective, predictable, often works at lower temperatures. | Expensive, produces m-chlorobenzoic acid as a byproduct, potential thermal hazards. | Dichloromethane (DCM) or Ethyl Acetate, 0-25 °C. |
| Oxone® (KHSO₅) | Effective, non-metallic, relatively safe to handle. | Generates large amounts of inorganic salts, can be expensive for very large scale. | Methanol/Water or Acetonitrile/Water, 0-50 °C. |
Note: The choice of oxidant is highly dependent on project budget, scale, safety infrastructure, and environmental considerations.
General Experimental Workflow
Caption: General workflow for synthesis and purification.
Protocol 1: Scalable Oxidation using Sodium Tungstate/H₂O₂
This protocol is a general guideline and must be optimized for your specific equipment and scale.
-
Reactor Setup: Charge a suitably sized reactor with 2-(propylthio)benzoic acid (1.0 eq.) and a suitable solvent (e.g., acetic acid or ethanol).
-
Catalyst Addition: Add sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.01-0.05 eq.).
-
Oxidant Addition: Begin controlled, subsurface addition of 30-35% hydrogen peroxide (2.2-2.5 eq.) while maintaining the internal temperature below a set point (e.g., < 40 °C). The addition should be slow enough to manage the exotherm.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the reaction every 1-2 hours by HPLC until the starting material and sulfoxide intermediate are consumed (<1% by area).
-
Quench: Cool the reaction to room temperature and quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite until a negative peroxide test is obtained.
Protocol 2: Purification via pH-Swing and Recrystallization
-
Solvent Removal: If the reaction was performed in a water-miscible solvent, remove it under reduced pressure.
-
Extraction: Dilute the residue with water and an immiscible organic solvent (e.g., toluene). Add an aqueous solution of sodium hydroxide (NaOH) until the pH of the aqueous phase is >10. Separate the layers.
-
Wash: Wash the basic aqueous layer with the organic solvent to remove non-acidic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with vigorous stirring until the pH is <2.
-
Isolation: Filter the precipitated solid, wash the cake with cold water, and pull dry.
-
Recrystallization: Transfer the crude solid to a clean reactor and add the predetermined optimal solvent (e.g., an ethanol/water mixture). Heat to reflux until all solid dissolves. Cool slowly to crystallize, filter the pure product, wash with cold solvent, and dry under vacuum.
References
- Vertex Search. Synthesis, Characterization and It's Antimicrobial Activity of Probenecid.
- ResearchGate. Synthesis of probenecid analogue 13 and NH functionalization to enhance coverage of chemical space.
- Google Search. Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts.
- Google Patents. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
- European Patent Office. IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS - EP 3763700 A1.
- Reddit. Question on purifying aryl Sulfonic acids : r/Chempros.
- ResearchGate. Synthesis and characterization of supramolecular assembly probenecid cocrystal.
- ResearchGate. Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis | Request PDF.
- ACS Publications. Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis | Organic Process Research & Development.
- Google Patents. DE3718314A1 - METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION.
- Wiley Online Library. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones.
- Master Organic Chemistry. Aromatic Synthesis (3) - Sulfonyl Blocking Groups.
- BenchChem. Technical Support Center: Refinement of Emtricitabine Sulfone Synthesis for Higher Purity.
- BenchChem. Strategies to minimize Lafutidine Sulfone formation during synthesis.
- Organic Chemistry Portal. Sulfone synthesis by oxidation.
- Google Patents. CN103613521A - Water-phase synthetic method of probenecid.
- Baran Lab, Scripps Research. Modern Sulfone Synthesis Focused on SO Surrogates.
- ACS Publications. Synthesis of benzoylbenzoic acids | The Journal of Organic Chemistry.
- Thieme. Recent Advances in the Synthesis of Sulfones.
- ResearchGate. Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1.
- ResearchGate. The Scale‐up reaction and oxidation of thioethers.
- Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.
- Google Patents. CN101142168B - Method for preparing benzoic acid derivatives through novel synthetic intermediates.
- ResearchGate. Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole.
- Google Patents. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - EP1853548 B.
- ACS Figshare. Collection - Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis - Organic Process Research & Development.
- BenchChem. 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic Acid.
- PubMed. 2-(Isopropylthio)benzoic acid.
- BLD Pharm. 1016687-98-1|this compound.
- ACS Publications. Recent Developments in the Synthesis and Application of Sultones | Chemical Reviews.
- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
- Reddit. Looking for tips on scaling up organic syntheses.
- PubMed Central. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1.
- PubMed Central. Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid.
- PubChem. 2-(Benzylsulfonyl)benzoic acid | C14H12O4S | CID 561426.
- YouTube. Oxidation of Alkylbenzenes to Make Benzoic Acids.
- BenchChem. Preventing oxidation of the thioether in 2-((2-Aminophenyl)thio)benzoic acid.
- PubMed Central. Studies of fatty acid oxidation. 2. The effect of alkylthio fatty acids on acetylation reactions.
Sources
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- 9. reddit.com [reddit.com]
Technical Support Center: Method Refinement for 2-(Propylsulfonyl)benzoic Acid Assays
Welcome to the technical support center for the analysis of 2-(Propylsulfonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on achieving consistent and reliable results in your assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
General
Q1: What are the key chemical properties of this compound to consider for analytical method development?
A1: this compound is an aromatic carboxylic acid containing a sulfonyl group. Key properties influencing its analysis include its acidic nature due to the carboxylic acid group, and its polarity imparted by both the sulfonyl and carboxylic acid functionalities. Its structure suggests good UV absorbance, making UV-based detection in HPLC a suitable choice. The molecular weight is approximately 228.27 g/mol .[1]
Q2: What is a suitable starting point for an HPLC method for this compound?
A2: A reversed-phase HPLC (RP-HPLC) method is a good starting point. Based on methods for similar compounds like benzoic acid and other sulfonated aromatics, a C18 column is recommended.[2][3][4][5] A typical starting mobile phase could be a mixture of an acidic aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.0) and a polar organic solvent like acetonitrile or methanol.[2][4] Detection is typically effective in the UV range of 230-280 nm.
Sample Preparation
Q3: What is the best solvent for dissolving this compound?
A3: Due to its polar nature, this compound should be soluble in polar organic solvents such as methanol, ethanol, and acetonitrile. It may also be soluble in aqueous bases due to the acidic carboxylic acid group. For RP-HPLC, it is ideal to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength to avoid peak distortion.
Q4: How should I prepare my sample for injection to prolong column life?
A4: All samples should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection. This removes any particulate matter that could clog the column frit or the HPLC system.[5]
Data Interpretation
Q5: My assay results are not reproducible. What are the common causes?
A5: Lack of reproducibility can stem from several factors:
-
Sample instability: Sulfonic acids can be susceptible to degradation depending on pH and temperature.[6][7] Ensure consistent sample handling and storage conditions.
-
Inconsistent sample preparation: Variations in sample weighing, dilution, or filtration can lead to inconsistent results.
-
HPLC system variability: Issues with the pump, injector, or detector can cause fluctuations. A system suitability test is crucial to monitor system performance.[8]
-
Method robustness: The analytical method may not be robust enough to handle small variations in parameters like mobile phase pH, composition, or column temperature.
Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to resolving common issues encountered during the analysis of this compound.
Chromatographic Issues
Problem 1: Poor peak shape (tailing or fronting) for this compound.
-
Causality:
-
Peak Tailing: Often caused by secondary interactions between the acidic analyte and active sites on the silica-based column packing, or by column overload. The carboxylic acid and sulfonyl groups can interact with residual silanols on the column.
-
Peak Fronting: Typically a sign of column overload or a sample solvent that is too strong.
-
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.0 with phosphoric or formic acid) will suppress the ionization of the carboxylic acid group, reducing its interaction with the stationary phase and improving peak shape.[4]
-
Use a Different Column: Consider using a column with end-capping to minimize silanol interactions or a column with a different stationary phase chemistry.
-
Reduce Sample Concentration: Inject a more dilute sample to check for column overload.
-
Modify Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equivalent in strength to the mobile phase.
-
Problem 2: Drifting retention times.
-
Causality:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile organic component or precipitation of buffer salts.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column thermostat is not used.
-
Column Degradation: The stationary phase may be degrading over time.
-
-
Solutions:
-
Ensure Proper Equilibration: Flush the column with at least 10-15 column volumes of the mobile phase before the first injection.
-
Prepare Fresh Mobile Phase Daily: This minimizes issues with evaporation and microbial growth in aqueous buffers.
-
Use a Column Thermostat: Maintain a constant column temperature to ensure consistent retention.
-
Implement a System Suitability Test: Monitor retention time, peak area, and tailing factor for a standard injection throughout the analytical run to detect any drift.[8][9]
-
Problem 3: Co-elution of this compound with impurities.
-
Causality: The current chromatographic conditions do not provide sufficient resolution between the main peak and impurities. Potential impurities could arise from the synthesis of benzoic acid, which can involve the oxidation of toluene, potentially leaving unreacted starting materials or by-products.[10]
-
Solutions:
-
Optimize Mobile Phase Composition:
-
Isocratic Elution: Adjust the ratio of aqueous buffer to organic solvent. A lower percentage of the organic modifier will generally increase retention and may improve separation.
-
Gradient Elution: Implement a shallow gradient to improve the separation of closely eluting peaks.
-
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation.
-
Adjust pH: Modifying the mobile phase pH can change the ionization state of the analyte and impurities, potentially leading to better separation.
-
Quantitative Accuracy and Precision Issues
Problem 4: Inaccurate quantification and poor linearity.
-
Causality:
-
Inappropriate Calibration Range: The concentration of the samples may fall outside the linear range of the detector.
-
Detector Saturation: The sample may be too concentrated, leading to a non-linear response.
-
Standard Instability: The stock or working standards may have degraded.
-
-
Solutions:
-
Validate the Linear Range: Perform a linearity study with a series of standards at different concentrations to determine the working range of the assay, as per ICH guidelines.[9][11][12][13]
-
Dilute Samples: If detector saturation is suspected, dilute the samples to fall within the established linear range.
-
Prepare Fresh Standards: Prepare fresh calibration standards daily from a stable stock solution. Store stock solutions under appropriate conditions (e.g., refrigerated and protected from light) to minimize degradation. Studies on similar sulfonated compounds have shown that stability is often dependent on temperature and pH.[7]
-
Problem 5: Sample stability issues leading to inconsistent results over time.
-
Causality: this compound may be degrading in the sample matrix or after preparation. Sulfonic acids can be susceptible to degradation under certain conditions, such as exposure to UV light or extreme pH.[6]
-
Solutions:
-
Conduct a Stability Study: Analyze samples at different time points after preparation to assess their stability. This should be done for samples stored under different conditions (e.g., room temperature, refrigerated, protected from light).
-
Control Storage Conditions: Based on the stability study, store samples under conditions that minimize degradation (e.g., in amber vials, refrigerated) until analysis.
-
pH Adjustment: For aqueous samples, adjusting the pH to a more acidic range (e.g., pH 2.5-3) may improve the stability of sulfonic acids.[7]
-
Experimental Protocols and Workflows
Recommended Starting HPLC Method
This protocol provides a robust starting point for the analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for polar and non-polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH to suppress ionization of the carboxylic acid, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 70% A / 30% B, hold for 10 min | A simple isocratic method is a good starting point. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume to avoid overload. |
| Detector | UV at 235 nm | Based on the aromatic structure, this wavelength should provide good sensitivity. |
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent assay results.
Method Validation Workflow
A scientifically sound analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with ICH Q2(R2) guidelines.[8][9][11][13]
Caption: Key parameters for analytical method validation.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (n.d.).
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. (n.d.).
- 2-(Propylsulfanyl)benzoic acid | C10H12O2S | CID 265125 - PubChem - NIH. (n.d.).
- Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed. (n.d.).
- The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide - Benchchem. (n.d.).
- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC - NIH. (n.d.).
- This compound | SCBT - Santa Cruz Biotechnology. (n.d.).
- 4-Sulfamoylbenzoic acid 97 138-41-0 - Sigma-Aldrich. (n.d.).
- This compound | 1016687-98-1 - ChemicalBook. (n.d.).
- Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.).
- BENZOIC ACID. (n.d.).
- HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen - UST Journals. (2023, December 2).
- Benzoic Acid Assay by Titration. (n.d.).
- HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. (n.d.).
- 2-(Benzylsulfonyl)benzoic acid | C14H12O4S | CID 561426 - PubChem. (n.d.).
- Benzoic Acid. (n.d.).
- usp31nf26s1_m8130, USP Monographs: Benzoic Acid - uspbpep.com. (n.d.).
- Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed. (2008, September 10).
- Assay of Benzoic Acid | Experiment of Pharmaceutical Analysis & Chemistry - YouTube. (2021, January 31).
- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC - PubMed Central. (n.d.).
- (PDF) 1. Validated Rp-Hplc method for the estimation of benzoic acid in bulk of pharmaceutical Formulation; Der Chemica Sinica, 2014, 5(5):52-60 (ISSN: 0976-8505) M. Madhu1, V. Sreeram*2, A. V. D. Nagendrakumar3 and T. V. Reddy4 - ResearchGate. (2016, January 20).
- 1016687-98-1|this compound|BLD Pharm. (n.d.).
- Synthesis and characterization of Benzoic Acid - Chemistry Research Journal. (n.d.).
- Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses. (2022, November 17).
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Validation & Comparative
A Comparative Analysis of Benzoic Acid Derivatives: Evaluating the Potential of 2-(Propylsulfonyl)benzoic Acid in Drug Discovery
This guide provides a comparative analysis of 2-(Propylsulfonyl)benzoic acid and other notable benzoic acid derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore the known attributes of these compounds, their mechanisms of action, and the experimental frameworks used to evaluate their efficacy. While comprehensive data on this compound is emerging, we can extrapolate its potential by comparing it to well-characterized derivatives within the same chemical class.
Introduction: The Versatility of the Benzoic Acid Scaffold in Medicinal Chemistry
The benzoic acid motif is a cornerstone in drug discovery, serving as a versatile scaffold for developing therapeutic agents across a wide range of diseases. Its derivatives have been successfully developed into non-steroidal anti-inflammatory drugs (NSAIDs), diuretics, and agents for treating hyperuricemia. The carboxylic acid group is a key pharmacophore, often involved in critical binding interactions with biological targets. The therapeutic efficacy and specificity of these derivatives are intricately modulated by the nature and position of substituents on the phenyl ring. This guide will focus on a comparative analysis, with a particular interest in the potential of sulfonyl-substituted benzoic acids like this compound.
Profiling this compound: A Compound of Interest
This compound is a chemical compound available from several suppliers, including Sigma-Aldrich. Its structure, featuring a propylsulfonyl group at the ortho position to the carboxylic acid, suggests potential for unique biological activity. While extensive peer-reviewed studies on the specific efficacy and mechanism of action of this compound are not widely available in the public domain, we can infer its potential properties based on its structural features and by comparing it to more extensively studied analogs. The electron-withdrawing nature of the sulfonyl group can significantly influence the acidity of the carboxylic acid and the overall electronic distribution of the molecule, which in turn can affect its binding to target proteins.
Comparative Efficacy: Probenecid as a Benchmark
To contextualize the potential efficacy of this compound, we will compare it with Probenecid, a well-established benzoic acid derivative used clinically to treat gout and hyperuricemia. Probenecid, or 4-(dipropylsulfamoyl)benzoic acid, shares structural similarities with this compound, notably the presence of a sulfonyl-containing side chain.
Mechanism of Action: Probenecid
Probenecid primarily acts as a uricosuric agent by inhibiting the urate-anion exchanger URAT1 in the proximal tubules of the kidneys. This inhibition blocks the reabsorption of uric acid, leading to its increased excretion in the urine and a subsequent reduction of uric acid levels in the blood. Additionally, Probenecid has been shown to interact with other transporters, including the organic anion transporters (OATs), which can lead to drug-drug interactions.
Visualizing the Mechanism of Action of Probenecid
Caption: Experimental workflow for the in vitro URAT1 inhibition assay.
In Vivo Uricosuric Activity in a Hyperuricemic Animal Model
This experiment assesses the ability of a compound to lower serum uric acid levels in a living organism.
Methodology:
-
Animal Model: Utilize a suitable animal model for hyperuricemia, such as potassium oxonate-induced hyperuricemic mice or rats. Potassium oxonate inhibits uricase, the enzyme that breaks down uric acid in most mammals (but is inactive in humans).
-
Compound Administration: Administer this compound and Probenecid (as a positive control) to the animals via an appropriate route (e.g., oral gavage). A vehicle control group should also be included.
-
Sample Collection: Collect blood samples at various time points after compound administration (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Uric Acid Measurement: Measure the concentration of uric acid in the serum samples using a commercially available uric acid assay kit.
-
Data Analysis:
-
Plot the serum uric acid concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the serum uric acid concentration-time profile.
-
Compare the reduction in serum uric acid levels between the compound-treated groups and the vehicle control group.
-
Comparative Data Summary
The following table presents a hypothetical comparison based on the expected outcomes of the described experiments. The values for this compound are placeholders and would need to be determined experimentally.
| Compound | In Vitro URAT1 Inhibition (IC₅₀) | In Vivo Uricosuric Activity (% reduction in serum uric acid) |
| Probenecid | ~25 µM | ~40-50% at a standard dose |
| This compound | To be determined | To be determined |
Conclusion and Future Directions
While this compound remains a compound with limited published efficacy data, its structural similarity to Probenecid suggests it may possess activity as a URAT1 inhibitor. The experimental protocols outlined in this guide provide a clear path for elucidating its potential as a uricosuric agent. Future research should focus on conducting these in vitro and in vivo studies to determine the IC₅₀ for URAT1 inhibition and its effect on serum uric acid levels. Furthermore, investigating its selectivity for URAT1 over other organic anion transporters would be crucial for assessing its potential for drug-drug interactions. The insights gained from such studies will be invaluable for the drug development community in determining the therapeutic potential of this and other novel benzoic acid derivatives.
References
A Comparative Guide to the Mechanistic Validation of 2-(Propylsulfonyl)benzoic Acid
This guide provides a comprehensive framework for validating the mechanism of action of 2-(Propylsulfonyl)benzoic acid, a compound of interest for researchers in drug discovery and development. Due to the limited publicly available data on this specific molecule, we will postulate a mechanism based on its structural similarity to the well-characterized drug, Probenecid. This guide will then detail the experimental workflows required to rigorously test this hypothesis, comparing its potential activity with established alternatives.
Part 1: Postulated Mechanism of Action and Comparative Landscape
The Structural Analogy to Probenecid: A Starting Point
This compound shares key structural features with Probenecid, a member of the benzoic acid class of drugs. Both molecules possess a benzoic acid moiety, crucial for interaction with various biological targets, and a sulfonamide or sulfonyl group. In Probenecid, the sulfonamide is further substituted with two propyl groups, whereas our compound of interest has a single propylsulfonyl group.
This structural similarity leads to the central hypothesis that This compound acts as a modulator of organic anion transport and potentially other cellular channels, akin to Probenecid.
Comparative Mechanisms of Action
To understand the potential significance of this compound, it is essential to compare its hypothesized mechanism with existing therapeutic agents, particularly those used in the management of gout, a condition famously treated by Probenecid.
| Compound/Class | Primary Mechanism of Action | Key Molecular Targets |
| This compound (Hypothesized) | Inhibition of renal organic anion transporters and potential modulation of pannexin 1 channels. | OAT1, OAT3, URAT1, Pannexin 1 |
| Probenecid | Primarily inhibits the tubular reabsorption of urate, increasing its urinary excretion.[1] It also inhibits the renal secretion of certain drugs.[2] | Organic Anion Transporter 1 (OAT1), Urate Transporter 1 (URAT1).[1] |
| Allopurinol | Reduces the production of uric acid in the body.[3] | Xanthine Oxidase |
| Febuxostat | A non-purine selective inhibitor of xanthine oxidase, reducing uric acid production.[1] | Xanthine Oxidase |
| Colchicine | An anti-inflammatory agent that inhibits microtubule polymerization, thereby reducing the inflammatory response to uric acid crystals.[3] | Tubulin |
Part 2: Experimental Validation of the Hypothesized Mechanism
A rigorous, multi-step experimental approach is necessary to validate the proposed mechanism of action for this compound. The following protocols are designed to be self-validating, with built-in controls and orthogonal assays to ensure the reliability of the findings.
In Vitro Target Engagement: Direct Assessment of Molecular Interactions
The initial step is to determine if this compound directly interacts with its hypothesized molecular targets.
Causality: These assays will determine if the compound can block the function of OAT1 and OAT3, key transporters in renal drug and metabolite excretion. Probenecid is a well-known inhibitor of these transporters.[4]
Experimental Protocol: Fluorescent Substrate Uptake Assay
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human OAT1 (hOAT1) or hOAT3 (hOAT3). Use empty vector-transfected HEK293 cells as a negative control.
-
Assay Preparation: Seed the cells in 96-well plates. On the day of the assay, wash the cells with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Inhibitor Incubation: Prepare serial dilutions of this compound and Probenecid (as a positive control) in HBSS. Add the compounds to the respective wells and incubate for 15-30 minutes at 37°C.
-
Substrate Addition: Add a fluorescent OAT substrate, such as 6-carboxyfluorescein (6-CF), to all wells and incubate for a further 10-30 minutes at 37°C.[4]
-
Signal Termination and Measurement: Terminate the uptake by washing the cells twice with ice-cold HBSS.[4] Measure the intracellular fluorescence using a fluorescence microplate reader (excitation/emission ~485/535 nm).
-
Data Analysis: Subtract the background fluorescence from the empty vector-transfected cells. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Causality: This assay will assess the compound's ability to inhibit URAT1, the primary transporter responsible for uric acid reabsorption in the kidneys. Inhibition of URAT1 is the main mechanism of uricosuric agents like Probenecid.[1]
Experimental Protocol: Radioligand Uptake Assay
-
Cell System: Utilize Xenopus laevis oocytes or a mammalian cell line expressing human URAT1 (hURAT1).
-
Uptake Assay: Prepare assay buffers (e.g., a chloride-free buffer to measure urate exchange).
-
Inhibitor and Substrate Addition: Incubate the cells with varying concentrations of this compound or a known URAT1 inhibitor (e.g., Benzbromarone or Probenecid). Initiate the uptake by adding radiolabeled [14C]-uric acid.
-
Termination and Measurement: After a defined incubation period, stop the uptake by washing with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the rate of uptake at each inhibitor concentration and calculate the IC50 value.
Causality: Probenecid has been shown to inhibit Pannexin 1 channels, which may contribute to its anti-inflammatory effects. This assay will investigate if this compound shares this activity.
Experimental Protocol: Dye Uptake Assay
-
Cell Line: Use a cell line known to express Panx1 channels, such as HEK293 cells or astrocytes.
-
Channel Activation: Stimulate the opening of Panx1 channels using a known agonist (e.g., ATP or a high potassium solution).
-
Inhibitor and Dye Incubation: In the presence of varying concentrations of this compound or a known Panx1 inhibitor (e.g., Probenecid or Carbenoxolone), add a fluorescent dye that is permeable to open Panx1 channels, such as ethidium bromide or YO-PRO-1.
-
Fluorescence Measurement: Monitor the increase in intracellular fluorescence over time using a fluorescence microscope or plate reader.
-
Data Analysis: Calculate the rate of dye uptake and determine the IC50 of the test compound for Panx1 inhibition.
Cellular Assays: Confirming a Functional Effect
Following the in vitro target engagement studies, it is crucial to confirm that the observed molecular interactions translate into a functional effect at the cellular level.
Causality: This assay will provide a more physiologically relevant measure of the compound's ability to modulate uric acid transport in a cellular context.
Experimental Protocol:
-
Cell Model: Use a polarized renal proximal tubule cell line, such as LLC-PK1 cells, which endogenously express urate transporters.
-
Uric Acid Loading: Pre-load the cells with [14C]-uric acid.
-
Efflux Measurement: Measure the efflux of [14C]-uric acid from the cells into the apical and basolateral compartments in the presence and absence of this compound and control compounds.
-
Data Analysis: Quantify the amount of radiolabeled uric acid in each compartment to determine the effect of the compound on both reabsorption and secretion pathways.
Comparative Data Summary
The following table should be populated with the experimental data obtained from the assays described above.
| Parameter | This compound | Probenecid | Allopurinol | Febuxostat |
| hOAT1 IC50 (µM) | To be determined | Reported values | N/A | N/A |
| hOAT3 IC50 (µM) | To be determined | Reported values | N/A | N/A |
| hURAT1 IC50 (µM) | To be determined | Reported values | N/A | N/A |
| Panx1 IC50 (µM) | To be determined | Reported values | N/A | N/A |
| Xanthine Oxidase IC50 (µM) | N/A | N/A | Reported values | Reported values |
| Cellular Uric Acid Efflux (% change) | To be determined | To be determined | N/A | N/A |
Part 3: Visualization of Mechanistic Pathways and Workflows
Signaling Pathways
Caption: Hypothesized and known mechanisms of action on renal urate transport and pannexin 1 channels.
Experimental Workflow
Caption: A stepwise workflow for the mechanistic validation of this compound.
Conclusion
The validation of the mechanism of action for this compound requires a systematic and evidence-based approach. By leveraging its structural similarity to Probenecid, a clear hypothesis can be formulated and subsequently tested through a series of robust in vitro and cellular assays. The experimental framework outlined in this guide provides a comprehensive roadmap for researchers to elucidate the pharmacological profile of this compound and to objectively compare its performance against established therapeutic alternatives. The successful execution of these studies will be instrumental in determining the potential of this compound as a novel therapeutic agent.
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Drugs.com. (n.d.). Probenecid. Retrieved from [Link]
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Patsnap. (n.d.). What is the mechanism of Probenecid? Synapse. Retrieved from [Link]
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PubMed. (2020, June 1). Potent Inhibitors of Organic Anion Transporters 1 and 3 From Natural Compounds and Their Protective Effect on Aristolochic Acid Nephropathy. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. Retrieved from [Link]
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GoodRx. (2023, August 10). Probenecid (Benemid): Uses, Side Effects, Alternatives & More. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, July 10). Probenecid. LiverTox - NCBI Bookshelf. Retrieved from [Link]
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Navigating the Structure-Activity Landscape of 2-(Propylsulfonyl)benzoic Acid Analogs: A Comparative Guide for Drug Discovery Professionals
Introduction: The Versatile 2-(Propylsulfonyl)benzoic Acid Scaffold
In the landscape of modern medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the design of novel therapeutics. Its synthetic tractability and ability to engage in crucial molecular interactions have rendered it a privileged structure. The introduction of a propylsulfonyl group at the 2-position imparts a unique combination of lipophilicity, hydrogen bonding capability, and conformational constraint, making this compound and its analogs a compelling starting point for targeted drug discovery. While direct and comprehensive Structure-Activity Relationship (SAR) studies on this specific scaffold are emerging, a comparative analysis of related benzoic acid derivatives provides invaluable insights for the rational design of potent and selective inhibitors for a range of biological targets.
This guide synthesizes findings from studies on analogous compounds to build a predictive SAR model for this compound derivatives. We will explore their potential as inhibitors of key enzyme families, namely α-amylase and sirtuins, and as modulators of organic anion transporters (OATs), drawing parallels with the well-established drug, probenecid. By understanding the causal relationships between structural modifications and biological activity, researchers can more effectively navigate the path to novel therapeutic agents.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be systematically modulated by modifications to three key regions: the propyl group, the sulfonyl linker, and the benzoic acid ring.
The Influence of the Alkyl Group in the Sulfonyl Moiety
The nature of the alkyl group attached to the sulfonyl moiety is a critical determinant of biological activity. In the case of probenecid, a di-propyl sulfamyl benzoic acid, the two propyl groups are essential for its inhibitory activity on organic anion transporters[1][2]. This suggests that the size and lipophilicity of the alkyl substituent play a significant role in the interaction with the transporter's binding pocket. For this compound analogs, we can extrapolate that variations in the length and branching of the propyl chain will directly impact potency and selectivity. Increasing the chain length may enhance hydrophobic interactions, while branching could introduce steric constraints that favor binding to specific targets.
Modifications to the Benzoic Acid Ring
The substitution pattern on the benzoic acid ring offers a rich avenue for optimizing the pharmacological properties of these analogs. Studies on various benzoic acid derivatives have consistently shown that the number and position of substituents dramatically influence their inhibitory potential.
For instance, in the context of α-amylase inhibition, the presence of hydroxyl groups on the benzene ring is a key factor. A study on 17 phenolic acids with a benzoic acid core revealed that 2,3,4-trihydroxybenzoic acid was the most potent inhibitor[3][4]. Specifically, a hydroxyl group at the 2-position of the benzene ring was found to have a strong positive effect on inhibitory activity[3][4]. Conversely, methoxylation at the 2-position and hydroxylation at the 5-position were detrimental to activity[3][4]. This highlights the importance of specific hydrogen bonding interactions between the inhibitor and the enzyme's active site.
Similarly, in the realm of sirtuin inhibitors, the substitution on the benzoic acid ring is crucial for activity and selectivity. A study on a series of disubstituted benzene derivatives identified 4-alkyl or 4-alkylaminobenzoic acid as a key structural motif for Sir2p inhibition[5][6]. The most potent compound in this series, 4-tert-butylbenzoic acid, was found to be a weak but selective SIRT1 inhibitor[5][6]. This suggests that bulky, hydrophobic groups at the 4-position can enhance inhibitory activity.
The Role of the Carboxylic Acid Moiety
The carboxylic acid group is a common feature in many enzyme inhibitors and transporter substrates, often serving as a key anchoring point through ionic interactions or hydrogen bonding. For benzoic acid derivatives, this group is typically essential for activity. However, its derivatization into esters or amides can be a viable strategy to modulate properties such as cell permeability and metabolic stability, effectively creating prodrugs that are converted to the active carboxylic acid in vivo.
Quantitative Comparison of Benzoic Acid Analog Activity
To provide a clearer picture of the impact of these structural modifications, the following tables summarize the inhibitory activities of various benzoic acid derivatives against α-amylase and sirtuins.
Table 1: Inhibitory Activities (IC50) of Benzoic Acid Derivatives Against α-Amylase
| Compound | Substituents on Benzoic Acid Ring | IC50 (mM)[3][7] |
| Benzoic Acid | None | 45.25 ± 2.89 |
| 2-Hydroxybenzoic acid | 2-OH | 29.89 ± 1.15 |
| 4-Hydroxybenzoic acid | 4-OH | 34.82 ± 1.27 |
| 3,4-Dihydroxybenzoic acid | 3,4-diOH | 32.38 ± 1.54 |
| 2,4-Dihydroxybenzoic acid | 2,4-diOH | 23.22 ± 0.98 |
| 2,3,4-Trihydroxybenzoic acid | 2,3,4-triOH | 17.30 ± 0.73 |
| 4-Methylbenzoic acid | 4-CH3 | 52.35 ± 3.31 |
| 2-Methoxybenzoic acid | 2-OCH3 | 48.12 ± 2.56 |
Table 2: Inhibitory Activities of Benzoic Acid Derivatives Against Sirtuins
| Compound | Substituents on Benzoic Acid Ring | Target | Activity |
| 4-Dimethylaminobenzoic acid | 4-N(CH3)2 | Sir2p | Weak inhibitor[5][6] |
| 4-tert-Butylbenzoic acid | 4-t-Butyl | SIRT1 | IC50 ~1.0 mM (selective)[5] |
| 2-Hydroxybenzoic acid derivative (Hit 11) | 2-OH and other substitutions | SIRT5 | Moderate inhibitor (selective over SIRT1, 2, 3)[8] |
Experimental Protocols: A Guide to In Vitro Evaluation
The robust evaluation of this compound analogs requires well-defined and validated experimental protocols. Below are step-by-step methodologies for key in vitro assays.
Protocol 1: α-Amylase Inhibition Assay
This protocol is adapted from studies on the inhibition of α-amylase by phenolic acids[9][10][11][12][13].
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Phosphate buffer (0.02 M, pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Test compounds (this compound analogs)
-
Acarbose (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of the test compound solution at various concentrations.
-
Add 50 µL of α-amylase solution (2 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of starch solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 800 µL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Protocol 2: Sirtuin Inhibition Assay (Fluorogenic)
This protocol is a general method for measuring sirtuin activity using a fluorogenic substrate, based on commercially available kits and published methods[3][14][15][16][17].
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT5)
-
Fluorogenic sirtuin substrate (e.g., containing an acetylated lysine residue and a fluorophore like AMC)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing trypsin and a SIRT inhibitor like nicotinamide)
-
Test compounds
-
Sirtuin inhibitor (positive control, e.g., EX-527 for SIRT1)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a solution of the test compound in a suitable solvent.
-
In a 96-well black plate, add 25 µL of assay buffer.
-
Add 5 µL of the test compound solution at various concentrations.
-
Add 10 µL of NAD+ solution.
-
Add 10 µL of the fluorogenic sirtuin substrate.
-
Initiate the reaction by adding 10 µL of the sirtuin enzyme solution.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the developer solution.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence with excitation and emission wavelengths appropriate for the fluorophore (e.g., 355 nm excitation and 460 nm emission for AMC).
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizing Key Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: Key Structure-Activity Relationships for Benzoic Acid Analogs.
Caption: General Workflow for SAR-Guided Drug Discovery.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the extensive knowledge from SAR studies of related benzoic acid derivatives, researchers can rationally design analogs with enhanced potency and selectivity for targets such as α-amylase and sirtuins. The structural similarity to probenecid also suggests a potential for these compounds to interact with organic anion transporters, an area that warrants further investigation. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating and advancing drug discovery programs based on this versatile chemical scaffold. Future work should focus on synthesizing and evaluating a focused library of this compound analogs to validate the predictive SAR models and uncover new therapeutic opportunities.
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Sirtuin 6 (SIRT6) Activity Assays. [Link]
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The inhibitor effect of probencid and structural analogues on organic anions and chloride permeabilities in ox erythrocytes. [Link]
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Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. [Link]
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A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. [Link]
-
Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. [Link]
-
Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. [Link]
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Evaluation of benzoic acid derivatives as sirtuin inhibitors. [Link]
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A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. [Link]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. [Link]
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The structures of benzoic acid and its derivatives and their IC50 values for α-amylase. [Link]
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Phenolic profile, alpha-amylase inhibitory activity, and in vitro glycemic index of adzuki beans. [Link]
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Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3. [Link]
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Elabscience® Sirtuin 1 (SIRT-1) Activity Assay Kit. [Link]
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Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. [Link]
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A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. [Link]
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In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis. [Link]
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Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a. [Link]
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Phenolic Profile, Inhibition of α-Amylase and α-Glucosidase Enzymes, and Antioxidant Properties of Solanum elaeagnifolium Cav. (Solanaceae): In Vitro and In Silico Investigations. [Link]
-
In vitro α-amylase and α-glucosidase inhibitory assay. [Link]
-
OATP1B3 (SLCO1B3) Transporter Assay. [Link]
-
Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. [Link]
-
Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. [Link]
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(PDF) Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3. [Link]
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Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. [Link]
-
Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. [Link]
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Identification of Novel Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3) Using a Consensus Vote of Six Classification Models. [Link]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. [Link]
-
Structure–activity relationship analysis of URAT1 inhibitors. [Link]
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Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. [Link]
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A convenient method for the preparation of (alkylsulfonyl)benzoic acids. [Link]
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An In Vivo Comparative Guide to Validating the Therapeutic Potential of 2-(Propylsulfonyl)benzoic acid
For drug development professionals, researchers, and scientists, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, experience-driven framework for the in vivo validation of 2-(Propylsulfonyl)benzoic acid, a novel compound with hypothesized therapeutic potential. Drawing parallels with the established drug Probenecid, this document outlines a strategic approach to preclinical evaluation, emphasizing scientific integrity and logical experimental design.
Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative
This compound is a novel organic compound whose therapeutic properties have not been extensively characterized.[1] However, its structural similarity to Probenecid, a well-established uricosuric agent used in the treatment of gout, provides a strong rationale for investigating its potential pharmacological activities.[2] Probenecid, chemically known as 4-[(dipropylamino)sulfonyl]benzoic acid, exerts its effects by modulating renal transporters and inflammation pathways.[3][4]
Based on this structural analogy, we hypothesize that this compound may possess similar therapeutic capabilities, specifically in the domains of anti-inflammatory and uricosuric action. This guide will lay out a comprehensive in vivo strategy to test this hypothesis, comparing its potential efficacy against established alternatives.
Hypothesized Mechanism of Action: A Multi-Target Approach
Probenecid's therapeutic efficacy stems from its interaction with multiple molecular targets.[3][5] We postulate that this compound may share one or more of these mechanisms:
-
Uricosuric Effect via Inhibition of Renal Organic Anion Transporters (OATs): Probenecid competitively inhibits the reabsorption of uric acid in the kidneys by targeting transporters such as URAT1 (urate transporter 1) and OAT1 (organic anion transporter 1).[3][6] This leads to increased uric acid excretion, a key therapeutic goal in managing gout.[7] We hypothesize that this compound could similarly interact with these transporters.
-
Anti-Inflammatory Action via Pannexin 1 and Inflammasome Inhibition: Beyond its role in gout, Probenecid has demonstrated anti-inflammatory properties.[3] It is known to block pannexin 1 channels, which are involved in the activation of the inflammasome, a key component of the innate immune response that drives the release of pro-inflammatory cytokines like IL-1β.[5][8][9] This mechanism is particularly relevant in gout, where monosodium urate (MSU) crystals trigger inflammasome activation.[10][11]
The following diagram illustrates the potential signaling pathways that this compound might modulate, based on the known actions of Probenecid.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-220g) are used. They are housed under standard laboratory conditions and acclimatized for at least one week before the experiment.
-
Grouping (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
-
Group II (Test Compound): Receives this compound at various doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
Group III (Positive Control - Probenecid): Receives Probenecid (e.g., 100 mg/kg, p.o.) to assess both anti-inflammatory and potential uricosuric-like mechanisms.
-
Group IV (Positive Control - Indomethacin): Receives a standard NSAID, Indomethacin (10 mg/kg, p.o.), for comparison against a known COX inhibitor. [12]3. Procedure: a. Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer. b. Administer the respective compounds or vehicle via oral gavage, 60 minutes before carrageenan injection. c. At time zero, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw. [12][13] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
-
Data Analysis:
-
Edema Volume: Calculated as the difference between the paw volume at time 't' and the baseline volume (Edema = Vₜ - V₀).
-
Percentage Inhibition of Edema: Calculated using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
If Phase 1 demonstrates significant anti-inflammatory activity, the next logical step is to use a more specific model that mimics human gout. [14]The monosodium urate (MSU) crystal-induced inflammation model in mice or rats is ideal for this purpose. [15][16][17][18] This model involves injecting MSU crystals into the paw, air pouch, or knee joint, which elicits a strong inflammatory response characterized by neutrophil infiltration and IL-1β production, closely resembling an acute gout attack. [19][20]Key endpoints would include joint swelling, histological analysis of inflammatory cell infiltration, and measurement of inflammatory cytokines (e.g., IL-1β, TNF-α) in the tissue or synovial fluid.
Comparative Data Analysis
The primary objective is to compare the performance of this compound against a vehicle and well-characterized positive controls. The data should be presented clearly to allow for objective assessment.
Table 1: Hypothetical Comparative Data from Carrageenan-Induced Paw Edema Assay
| Treatment Group (Dose, p.o.) | Mean Paw Edema (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | 0.85 ± 0.06 | - |
| This compound (10 mg/kg) | 0.68 ± 0.05 | 20.0% |
| This compound (30 mg/kg) | 0.45 ± 0.04 | 47.1% |
| This compound (100 mg/kg) | 0.30 ± 0.03 | 64.7% |
| Probenecid (100 mg/kg) | 0.42 ± 0.05 | 50.6% |
| Indomethacin (10 mg/kg) | 0.28 ± 0.03 | 67.1% |
Note: Data are hypothetical and for illustrative purposes only.
Scientific Integrity and Rationale
-
Causality in Experimental Choices: The choice of the carrageenan model is based on its well-understood biphasic nature. The early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by prostaglandins. [12]Comparing the test compound's efficacy across these phases against Indomethacin, a known prostaglandin synthesis inhibitor, can provide initial insights into its mechanism (COX-dependent vs. COX-independent). [21][22][23][24]The inclusion of Probenecid as a comparator is crucial to directly assess the hypothesis of a shared mechanism of action.
-
Self-Validating System: The experimental design incorporates both negative (vehicle) and positive controls. The vehicle group establishes the baseline inflammatory response, while the positive controls (Indomethacin and Probenecid) validate the sensitivity of the assay. A robust response to the positive controls is essential for the reliable interpretation of the test compound's effects.
-
Authoritative Grounding: The protocols and mechanisms described are grounded in established pharmacological principles and peer-reviewed literature. [25][16][26]Any claims regarding potential mechanisms must be supported by robust data and comparison to known standards.
Conclusion
This guide provides a logical and scientifically rigorous framework for the initial in vivo validation of this compound. By leveraging a hypothesis-driven approach based on its structural analog, Probenecid, and employing well-validated animal models, researchers can efficiently assess its anti-inflammatory and potential anti-gout properties. A positive outcome in these studies would provide a strong foundation for further preclinical development, including more extensive toxicology, pharmacokinetic profiling, and chronic disease model testing.
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Animal model of acute gout reproduces the inflammatory and ultrasonographic joint changes of human gout. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Eraly, S. A., Nigam, S. K., & Barshop, B. A. (2008). Multiple organic anion transporters contribute to net renal excretion of uric acid. Physiological Genomics, 33(2), 180-192. [Link]
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Eraly, S. A., et al. (2008). Multiple organic anion transporters contribute to net renal excretion of uric acid. Physiological Genomics. Available at: [Link]
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Eraly, S. A., Nigam, S. K., & Barshop, B. A. (2008). Multiple organic anion transporters contribute to net renal excretion of uric acid. Physiological Genomics, 33(2), 180-192. [Link]
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The roles of organic anion transporters in the renal excretion of uric acid: research advances. (n.d.). WPRIM. Retrieved January 17, 2026, from [Link]
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Ryckman, C., et al. (2020). A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients. Theranostics. Retrieved January 17, 2026, from [Link]
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A brief review on in vivo models for Gouty Arthritis. (2025, November 12). ResearchGate. Retrieved January 17, 2026, from [Link]
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Regulation of Urate Homeostasis by Membrane Transporters. (2024, June 19). MDPI. Retrieved January 17, 2026, from [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 17, 2026, from [Link]
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A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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N-Butyrylated hyaluronic acid ameliorates gout and hyperuricemia in animal models. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
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The pannexin 1 channel activates the inflammasome in neurons and astrocytes. (2009, July 3). PubMed. Retrieved January 17, 2026, from [Link]
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Probenecid relieves LPS-induced neuroinflammation by modulating the NLRP1 inflammasome pathway in BV2 cells. (2025, October 8). PubMed Central. Retrieved January 17, 2026, from [Link]
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Carrageenan Induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 17, 2026, from [Link]
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Neuroprotective Effects of the Pannexin-1 Channel Inhibitor: Probenecid on Spinal Cord Injury in Rats. (2022, May 19). PubMed Central. Retrieved January 17, 2026, from [Link]
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A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients. (2020, January 12). PubMed. Retrieved January 17, 2026, from [Link]
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In vivo toxicology studies. (n.d.). Vivotecnia. Retrieved January 17, 2026, from [Link]
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Probenecid-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage. (2022, March 23). PubMed Central. Retrieved January 17, 2026, from [Link]
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Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press. [Link]
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For drug development professionals, understanding a candidate's pharmacokinetic (PK) profile is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for characterizing and comparing the absorption, distribution, metabolism, and excretion (ADME) properties of novel benzoic acid derivatives. As direct pharmacokinetic data for our primary compound of interest, 2-(Propylsulfonyl)benzoic acid, is not publicly available, this document will serve as a methodological guide. We will outline the essential in vitro and in vivo studies required for a thorough PK assessment, using this compound as our hypothetical test article. For comparative analysis, we will benchmark its profile against two well-characterized compounds: the parent molecule, Benzoic Acid , and a structurally related therapeutic agent, Probenecid .
This guide is designed to be a practical resource for researchers and scientists, offering not just protocols, but the scientific rationale behind them to enable robust and reliable data generation for informed decision-making in the drug discovery pipeline.
The Importance of Early ADME Profiling
In early drug discovery, the goal is to identify compounds with optimal ADME properties to maximize the probability of clinical success.[1][2][3] A compound with excellent potency in vitro can fail in vivo due to poor absorption, rapid metabolism, or unfavorable distribution. By conducting a suite of in vitro and in vivo studies, we can build a comprehensive picture of a compound's behavior in a biological system, allowing for early identification of potential liabilities and guiding medicinal chemistry efforts to optimize drug-like properties.[2][4]
Comparative Compounds: Structural and Functional Context
To understand the pharmacokinetic profile of this compound, it is crucial to compare it with relevant compounds.
-
Benzoic Acid : As the parent scaffold, its well-documented pharmacokinetic profile provides a fundamental baseline. Benzoic acid is rapidly absorbed, metabolized primarily in the liver via conjugation with glycine to form hippuric acid, and then excreted in the urine.[5][6][7] Its pharmacokinetics can be dose-dependent, highlighting the saturation of metabolic pathways at higher doses.[7]
-
Probenecid : This uricosuric agent, used in the treatment of gout, is an excellent comparator.[8][9] Structurally, it features a benzoic acid moiety with a dipropylsulfamoyl group [4-(dipropylsulfamoyl)benzoic acid]. While not a sulfonyl group, the sulfamoyl functional group shares some physicochemical properties. Probenecid is well-absorbed orally and is extensively metabolized through side-chain oxidation and glucuronide conjugation.[8][10] It is a known inhibitor of organic anion transporters (OATs), which significantly impacts its own renal excretion and that of other drugs.[8][11]
A Step-by-Step Guide to Pharmacokinetic Profiling
A comprehensive pharmacokinetic characterization follows a logical progression from in vitro assays that assess specific properties to in vivo studies that provide an integrated view of the compound's disposition.
Caption: A typical workflow for pharmacokinetic characterization.
Part 1: In Vitro ADME Profiling
These assays are crucial for early-stage screening and provide insights into the intrinsic properties of the compound.[1][3][4][12]
1. Aqueous Solubility:
-
Rationale: A compound must be in solution to be absorbed. Poor solubility is a common reason for low oral bioavailability.
-
Protocol (Kinetic Solubility):
-
Prepare a high-concentration stock solution of the test compound in DMSO.
-
Add a small volume of the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final DMSO concentration of 1-2%.
-
Incubate the mixture at room temperature with shaking for 1-2 hours.
-
Filter the solution to remove any precipitate.
-
Quantify the concentration of the compound in the filtrate using LC-MS/MS.
-
2. Lipophilicity (LogD):
-
Rationale: Lipophilicity influences a compound's ability to cross cell membranes, its binding to plasma proteins, and its metabolic profile. LogD (the distribution coefficient at a specific pH, typically 7.4) is more physiologically relevant than LogP for ionizable molecules like benzoic acids.
-
Protocol (Shake-Flask Method):
-
Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).
-
Shake the mixture vigorously to allow for partitioning between the two phases.
-
Centrifuge to separate the layers.
-
Measure the concentration of the compound in both the n-octanol and PBS layers using a suitable analytical method (e.g., UV spectroscopy or LC-MS/MS).
-
Calculate LogD as the log10 of the ratio of the concentration in n-octanol to the concentration in PBS.
-
3. Metabolic Stability:
-
Rationale: This assay predicts how quickly a compound is metabolized by liver enzymes, which is a primary determinant of its in vivo clearance and half-life.
-
Protocol (Liver Microsomes):
-
Incubate the test compound (typically at 1 µM) with liver microsomes (from rat and human to assess species differences) and the cofactor NADPH at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
4. Plasma Protein Binding (PPB):
-
Rationale: Only the unbound fraction of a drug is available to interact with its target and to be metabolized or excreted. High plasma protein binding can limit a drug's efficacy and influence its distribution.
-
Protocol (Rapid Equilibrium Dialysis):
-
Add the test compound to plasma (from the species to be used in in vivo studies, e.g., rat).
-
Place the plasma in one chamber of a rapid equilibrium dialysis (RED) device, with buffer in the other chamber, separated by a semi-permeable membrane.
-
Incubate at 37°C until equilibrium is reached (typically 4-6 hours).
-
Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer to the concentration in the plasma.
-
5. Cell Permeability:
-
Rationale: This assay assesses a compound's ability to cross the intestinal epithelium, a key factor in oral absorption.
-
Protocol (Caco-2 Assay):
-
Culture Caco-2 cells (a human colon adenocarcinoma cell line) on a semi-permeable membrane until they form a confluent monolayer, differentiating into a model of the intestinal barrier.
-
Add the test compound to the apical (A) side of the monolayer.
-
Measure the concentration of the compound that appears on the basolateral (B) side over time.
-
In a separate experiment, add the compound to the basolateral side and measure its appearance on the apical side to assess efflux (B to A).
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.
-
Part 2: In Vivo Pharmacokinetic Study in Rats
An in vivo study provides the definitive data on how a compound behaves in a whole organism. The rat is a commonly used preclinical species for these studies.[13][14][15]
Caption: Workflow for an in vivo oral bioavailability study in rats.
Protocol for Oral Bioavailability Study:
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), equipped with jugular vein catheters for ease of blood sampling.
-
Dosing:
-
IV Group: Administer the compound intravenously as a bolus dose (e.g., 1 mg/kg) in a suitable vehicle. This group provides the data for clearance, volume of distribution, and serves as the 100% bioavailability reference.
-
PO Group: Administer the compound by oral gavage (e.g., 10 mg/kg) in a suitable vehicle.[13][16] The animals should be fasted overnight prior to dosing.[14][15]
-
-
Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the jugular vein catheter at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process the blood samples to obtain plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method. This method must meet regulatory standards for accuracy, precision, and stability.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key PK parameters.
Comparative Pharmacokinetic Data
The following table presents a comparison of the known pharmacokinetic parameters for benzoic acid and probenecid, alongside a hypothetical profile for this compound to illustrate how the data would be presented.
| Parameter | This compound (Hypothetical) | Probenecid | Benzoic Acid |
| Oral Bioavailability (%F) | Moderate (~60%) | High (>90%)[2] | High (>95%)[5] |
| Plasma Protein Binding | High (~95%) | High (85-95%)[8][9] | Low (~18%)[5] |
| Half-life (t½) | Moderate (4-6 h) | Dose-dependent (4-12 h)[8][9] | Short (~1 h)[5] |
| Volume of Distribution (Vdss) | Low (<0.5 L/kg) | Low | Low-Moderate |
| Clearance (CL) | Low-Moderate | Low | High |
| Primary Metabolism | Glucuronidation, Side-chain oxidation | Side-chain oxidation, Glucuronidation[8] | Glycine conjugation[5] |
| Primary Excretion Route | Renal | Renal (metabolites)[8] | Renal[5] |
Note: Data for Probenecid and Benzoic Acid are compiled from published literature. The values for this compound are hypothetical and for illustrative purposes only.
Discussion and Interpretation
-
Absorption and Bioavailability: The hypothetical moderate oral bioavailability of this compound could be influenced by its physicochemical properties. Its higher predicted lipophilicity (due to the propylsulfonyl group) compared to benzoic acid might enhance membrane permeability, but could also lead to higher first-pass metabolism, resulting in a bioavailability that is lower than that of probenecid.
-
Distribution: The high plasma protein binding is a key feature shared with probenecid. This would likely result in a low volume of distribution, confining the drug primarily to the bloodstream and extracellular fluids. This is in contrast to benzoic acid's much lower protein binding.
-
Metabolism and Elimination: The predicted metabolic pathways of glucuronidation and side-chain oxidation are common for this class of compounds. The moderate half-life and low-to-moderate clearance suggest that it is not as rapidly cleared as benzoic acid, but may be cleared more quickly than probenecid at higher doses where its metabolism may become saturated. The presence of the sulfonyl group, which is generally metabolically stable, may contribute to a longer half-life compared to other benzoic acid derivatives with more labile substituents.
Conclusion
This guide provides a robust framework for the comprehensive pharmacokinetic evaluation of novel benzoic acid derivatives like this compound. By systematically conducting the described in vitro and in vivo studies, researchers can generate a detailed and reliable dataset. Comparing these data to well-characterized benchmarks such as benzoic acid and probenecid allows for a deeper understanding of the structure-pharmacokinetic relationships. This methodical approach is essential for identifying promising drug candidates with desirable ADME properties, thereby de-risking progression into later stages of drug development and increasing the likelihood of clinical success.
References
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Admescope. (2024, June 13). Fast turnaround early ADME in vitro screening available!. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. Retrieved from [Link]
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Benchmarking the performance of 2-(Propylsulfonyl)benzoic acid against known inhibitors
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comprehensive framework for benchmarking the performance of 2-(Propylsulfonyl)benzoic acid, a compound of interest in medicinal chemistry, against established inhibitors of cytosolic phospholipase A2α (cPLA2α). Given the structural similarities to known cPLA2α inhibitors, such as 4-[(Propylamino)sulfonyl]benzoic acid, this document outlines the scientific rationale and detailed experimental protocols for a comparative efficacy and selectivity analysis.[1]
Introduction: The Rationale for Benchmarking
The therapeutic potential of inhibiting cPLA2α is significant, as this enzyme plays a pivotal role in the inflammatory cascade by catalyzing the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids.[1] The structural motif of a substituted benzoic acid, as seen in this compound, is a recurring feature in various enzyme inhibitors, suggesting its potential as a modulator of enzymatic activity.[2][3][4] This guide offers a systematic approach to validate this hypothesis and quantify the inhibitory potential of this compound in direct comparison to well-characterized cPLA2α inhibitors.
Selecting the Comparator Inhibitors
To establish a robust benchmark, it is essential to select well-characterized inhibitors of cPLA2α with known potency and mechanisms of action. Based on a review of current literature, the following compounds are recommended as comparators:
-
Arachidonyl Trifluoromethyl Ketone (ATK): A widely used, potent, and reversible inhibitor of cPLA2α.
-
Pyrrophenone: A selective cPLA2α inhibitor that has been extensively studied.
-
A known 4-sulfamoylbenzoic acid derivative (e.g., the compound from the initial search results): To provide a direct comparison with a structurally related compound.[1]
Experimental Design: A Multi-faceted Approach
A comprehensive evaluation of an inhibitor's performance requires a combination of biochemical and cell-based assays. This multi-pronged approach provides insights into direct enzyme inhibition, cellular potency, and potential off-target effects.
Biochemical Assays: Direct Enzyme Inhibition
The initial step is to determine the direct inhibitory effect of this compound on purified cPLA2α. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of inhibitors against cPLA2α.
Detailed Protocol for IC50 Determination:
A detailed protocol for determining the IC50 value is crucial for reproducibility and accuracy.[5][6]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and each known inhibitor in DMSO. Perform serial dilutions in assay buffer to achieve a range of concentrations (e.g., from 1 nM to 100 µM).
-
Enzyme Preparation: Dilute recombinant human cPLA2α in the assay buffer to the desired working concentration.
-
Assay Procedure:
-
Add a small volume of the diluted inhibitor solutions to the wells of a microplate.
-
Add the diluted enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fluorescently labeled phospholipid substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the progress curves.
-
Normalize the data, with the uninhibited control representing 100% activity and a no-enzyme control as 0%.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.[7]
-
Enzyme Kinetics: Understanding the Mechanism of Inhibition
To gain deeper insights into how this compound interacts with cPLA2α, it is important to determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[8][9][10]
Experimental Workflow for Kinetic Studies
Caption: Workflow for assessing the cellular potency of cPLA2α inhibitors.
Detailed Protocol for Arachidonic Acid Release Assay:
-
Cell Culture: Culture a suitable cell line, such as a macrophage cell line (e.g., RAW 264.7), in appropriate media. [1]Seed the cells into 96-well plates and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound and the comparator inhibitors for a predetermined time.
-
Cellular Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression and activation of cPLA2α.
-
Measurement of Arachidonic Acid Release: Collect the cell culture supernatant and measure the amount of released arachidonic acid or a stable downstream metabolite, such as prostaglandin E2 (PGE2), using a commercially available ELISA kit or by LC-MS/MS for higher sensitivity and specificity.
-
Data Analysis: Plot the concentration of the measured analyte against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal effective concentration (EC50).
Data Presentation and Interpretation
For clear and objective comparison, the experimental data should be summarized in a tabular format.
Table 1: Comparative Performance of cPLA2α Inhibitors
| Compound | Biochemical IC50 (µM) | Mechanism of Inhibition | Cellular EC50 (µM) |
| This compound | Experimental Value | Determined | Experimental Value |
| Arachidonyl Trifluoromethyl Ketone | Literature/Experimental Value | Competitive | Literature/Experimental Value |
| Pyrrophenone | Literature/Experimental Value | Non-competitive | Literature/Experimental Value |
| 4-Sulfamoylbenzoic acid derivative | Literature/Experimental Value | Known/Determined | Literature/Experimental Value |
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization and benchmarking of this compound as a putative cPLA2α inhibitor. The collective data from the proposed biochemical and cellular assays will provide a strong foundation for understanding its potency, mechanism of action, and cellular efficacy relative to established inhibitors. Positive results from this initial assessment would warrant further investigation into its selectivity against other phospholipase A2 isoforms and in vivo efficacy studies in relevant animal models of inflammation.
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A Senior Application Scientist's Guide to the Synthesis, Verification, and Biological Evaluation of 2-(Propylsulfonyl)benzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis, analytical verification, and biological characterization of 2-(propylsulfonyl)benzoic acid. In the absence of extensive published data on this specific molecule, we present a scientifically grounded pathway for researchers to produce the compound, confirm its identity and purity, and investigate its potential biological activities. This document is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the proposed experimental choices, ensuring a self-validating and rigorous investigative process.
Introduction to this compound: A Compound of Interest
This compound belongs to the class of substituted benzoic acids, a scaffold of significant interest in medicinal chemistry. The presence of both a carboxylic acid and a sulfonyl group suggests the potential for diverse biological interactions. The carboxylic acid moiety is a common feature in many drugs, often involved in binding to active sites of enzymes or receptors. The sulfonyl group, an isostere of a carbonyl group, is a strong hydrogen bond acceptor and can influence the molecule's polarity, solubility, and metabolic stability.
A notable analogue, Probenecid (4-(dipropylsulfamoyl)benzoic acid), is a well-established uricosuric agent used in the treatment of gout[1][2][3][4][5]. Probenecid functions by inhibiting the renal tubular transport of organic anions[5]. While structurally distinct, the shared sulfonylbenzoic acid core suggests that this compound could be explored for similar or novel biological activities, such as antimicrobial or anti-inflammatory effects, which have been observed in other benzoic acid derivatives[6][7][8].
This guide will first detail a proposed synthetic route to obtain high-purity this compound. Subsequently, we will outline rigorous analytical methods for its characterization and purity assessment. Finally, we will present detailed protocols for evaluating its potential antimicrobial and anti-inflammatory properties, with comparisons to relevant standards.
Synthesis and Structural Verification
A plausible and efficient synthesis of this compound can be envisioned starting from the readily available 2-(propylthio)benzoic acid. The key transformation is the oxidation of the thioether to a sulfone.
Proposed Synthesis Pathway
The synthesis can be conceptualized as a two-step process, starting with the nucleophilic substitution of 2-iodobenzoic acid with 1-propanethiol, followed by oxidation. However, for this guide, we will focus on the oxidation of the more readily accessible 2-(propylthio)benzoic acid.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound via oxidation of 2-(propylthio)benzoic acid.
Materials:
-
2-(Propylthio)benzoic acid
-
Oxone® (Potassium peroxymonosulfate)
-
Methanol
-
Deionized water
-
Dichloromethane (DCM)
-
Sodium sulfite
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-(propylthio)benzoic acid in a 1:1 mixture of methanol and water.
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add 2.2 equivalents of Oxone® portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is achieved.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Extract the aqueous residue three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a white crystalline solid.
Structural and Purity Verification
Verifying the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.
| Parameter | Analytical Method | Purpose |
| Identity | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling constants. |
| Identity & Purity | Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |
| Purity | High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound by separating it from any impurities. |
| Functional Groups | Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, S=O of the sulfone). |
| Physical Property | Melting Point | To assess the purity of the crystalline solid; a sharp melting point range indicates high purity. |
Detailed Protocol: Purity Assessment by HPLC
Objective: To determine the purity of the synthesized this compound using reversed-phase HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: Acetonitrile
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Gradient: 10% B to 90% B over 20 minutes.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.
Comparative Biological Evaluation
Given the limited information on this compound, we propose investigating its potential antimicrobial and anti-inflammatory activities, as these are common properties of other benzoic acid derivatives[6][7][8].
Antimicrobial Activity Assessment
A standard method to assess antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Detailed Protocol: MIC Determination
Objective: To determine the MIC of this compound against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
Materials:
-
Synthesized this compound
-
Ampicillin and Gentamicin (as positive controls)
-
S. aureus (e.g., ATCC 29213) and E. coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in MHB in a 96-well plate to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Data (Hypothetical):
| Compound | Organism | MIC (µg/mL) |
| This compound | S. aureus | Experimental |
| This compound | E. coli | Experimental |
| Ampicillin | S. aureus | 0.25 - 1 |
| Gentamicin | E. coli | 0.5 - 2 |
Anti-inflammatory Activity Assessment
A common in vitro assay for anti-inflammatory activity is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Detailed Protocol: COX Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme kits (commercially available)
-
Arachidonic acid (substrate)
-
Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls
-
96-well plate reader (colorimetric or fluorometric)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add various concentrations of the test compound, positive controls, or vehicle (DMSO) to the wells.
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Detection: After a specified incubation time, stop the reaction and measure the product formation using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Data (Hypothetical):
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental | Experimental | Calculated |
| Indomethacin | ~0.1 | ~1.5 | ~0.07 |
| Celecoxib | >10 | ~0.04 | >250 |
Conclusion and Future Directions
This guide provides a comprehensive, albeit prospective, framework for the synthesis, verification, and biological evaluation of this compound. The outlined protocols are based on established, robust methodologies and are designed to yield reliable and reproducible data. By following this guide, researchers can systematically investigate this novel compound. The true value of this compound will be revealed through the diligent execution of these, and subsequent, experiments. Future work could involve exploring its mechanism of action in more detail, conducting in vivo studies for any promising activities, and synthesizing analogues to establish structure-activity relationships.
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Saldanha, A. A., et al. (2018). Synthesis and Biological Evaluation of Novel 1,3-Benzoxathiol-2-one Sulfonamides against Toxic Activities of the Venom of Bothrops jararaca and Bothrops jararacussu Snakes. Journal of the Brazilian Chemical Society. [Link]
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Al-Qalaf, A. M., et al. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie. [Link]
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Comparative study of the antimicrobial activity of various benzoic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antimicrobial properties of benzoic acid and its derivatives. Moving beyond a simple product comparison, we delve into the fundamental mechanisms of action, explore the critical structure-activity relationships that govern efficacy, and provide detailed experimental protocols to empower your own research and development efforts. This document is designed to serve as a practical, in-depth resource, grounded in established scientific principles and supported by experimental data.
The Antimicrobial Mechanism: How Benzoic Acid Derivatives Inhibit Microbial Growth
Benzoic acid and its derivatives are widely recognized for their antimicrobial and preservative properties.[1][2][3] Their efficacy is not due to a single action but a multi-faceted attack on microbial cells, making them effective against a range of bacteria and fungi.[1][4] The primary mechanism is contingent on the molecule's lipophilicity and the ambient pH.[4][5][6]
The Core Mechanism Involves:
-
Cellular Penetration: The undissociated, more lipophilic form of benzoic acid readily penetrates the microbial cell membrane.[4][5] This process is highly dependent on the external pH; acidic conditions favor the undissociated state, enhancing antimicrobial activity.[4][6][7]
-
Intracellular Acidification: Once inside the cytoplasm, where the pH is near neutral, the benzoic acid molecule dissociates, releasing a proton (H+).[2] This influx of protons disrupts the cell's internal pH balance, acidifying the cytoplasm.[4][7]
-
Metabolic Disruption: The resulting acidic environment inhibits crucial metabolic processes. Specifically, it can hinder the activity of key respiratory enzymes and interfere with the condensation reaction of acetyl-CoA, effectively starving the cell of energy.[5][7]
-
Membrane Integrity and Transport: Beyond acidification, benzoic acid can compromise the integrity of the cell membrane, causing essential ions and molecules to leak out.[7] It also interferes with the permeability of the membrane, inhibiting the absorption of necessary amino acids.[5]
This multi-pronged attack on cellular homeostasis makes benzoic acid and its derivatives potent antimicrobial agents.
Structure-Activity Relationship (SAR): How Chemical Modifications Influence Efficacy
The antimicrobial power of a benzoic acid derivative is not static; it is profoundly influenced by the type, position, and number of functional groups attached to the benzene ring.[6] Understanding this Structure-Activity Relationship (SAR) is paramount for designing novel derivatives with enhanced potency and targeted specificity.
-
Lipophilicity and Substituents: The ability of the molecule to cross the microbial cell membrane is a critical first step. Substituents that increase lipophilicity, such as methyl groups (-CH₃), can enhance membrane permeability.[8]
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituent plays a key role.
-
Electron-Withdrawing Groups (EWGs): Groups like the nitro group (-NO₂) are strongly electron-withdrawing. They increase the acidity of the carboxylic acid, which can significantly alter the molecule's electronic character and antimicrobial profile.[8] Halogen substituents (e.g., -Cl) also fall into this category and have been shown to be important in the antimicrobial activity of certain derivatives.[9]
-
Electron-Donating Groups (EDGs): Groups like the hydroxyl (-OH) and methoxy (-OCH₃) groups are generally electron-donating.[6][8] Their effect can be complex. For instance, adding a hydroxyl or methoxyl group can sometimes weaken the antibacterial effect compared to the parent benzoic acid molecule.[6] However, the position of these groups is crucial.
-
-
Positional Isomerism (Ortho, Meta, Para): The location of the substituent on the ring dramatically impacts activity. A study on E. coli demonstrated that a hydroxyl group in the ortho position (2-hydroxybenzoic acid, or salicylic acid) maintained strong antibacterial activity, whereas other positions were less effective.[6] This highlights that simple substitution is not enough; precise molecular architecture is key.
-
Number of Substituents: Increasing the number of substituents, such as multiple hydroxyl groups, does not always lead to increased activity. For example, against Staphylococcus epidermidis, benzoic acid and 4-hydroxybenzoic acid showed higher efficacy than derivatives with more side groups like vanillic or syringic acids.[10]
The following diagram illustrates the key concepts of the Structure-Activity Relationship for benzoic acid derivatives.
Caption: Key factors influencing the antimicrobial activity of benzoic acid derivatives.
Comparative Efficacy: A Quantitative Look at Antimicrobial Activity
To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for benzoic acid and several of its derivatives against common pathogenic microorganisms. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism and is a standard measure of antimicrobial efficacy.[11][12] Lower MIC values indicate higher potency.
| Compound | Derivative Type | Test Organism | MIC (µg/mL) | Source |
| Benzoic Acid | Parent Compound | Escherichia coli O157 | 1000 | [6] |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Hydroxyl Derivative | Escherichia coli O157 | 1000 | [6] |
| 4-Hydroxybenzoic Acid | Hydroxyl Derivative | Escherichia coli O157 | > 1000 | [6] |
| 4-Chlorophenylsulfonyl Derivative (Compound 4) | Sulfonyl Derivative | Staphylococcus aureus ATCC 6538 | 125 | [13] |
| 4-Chlorophenylsulfonyl Derivative (Compound 4) | Sulfonyl Derivative | Bacillus subtilis ATCC 6683 | 125 | [13] |
| Methoxy Benzoin Derivative (Compound 4) | Methoxy Benzoin | Escherichia coli | 41-82 | [14] |
| Methoxy Benzoin Derivative (Compound 4) | Methoxy Benzoin | Candida albicans | 41-82 | [14] |
Note: Data is compiled from multiple studies and experimental conditions may vary. This table is for comparative purposes.
The data indicates that derivatization can significantly enhance antimicrobial activity. For example, certain sulfonyl and methoxy derivatives show markedly lower MIC values (higher potency) than the parent benzoic acid molecule against specific strains.[13][14]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This section provides a detailed, step-by-step protocol for determining the MIC of benzoic acid derivatives, based on the standards developed by the Clinical and Laboratory Standards Institute (CLSI).[12][15] This quantitative method is essential for evaluating the potency of antimicrobial agents.[12]
I. Principle
The Broth Microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[12] The MIC is identified as the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.[11][12]
II. Materials
-
Test compounds (Benzoic acid derivatives)
-
Sterile 96-well microdilution plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Resazurin solution (optional, as a growth indicator)[6]
III. Experimental Workflow Diagram
Caption: Workflow for MIC determination using the broth microdilution method.
IV. Step-by-Step Methodology
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of each benzoic acid derivative in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound directly in the 96-well microplate using CAMHB to achieve the desired final concentration range. Typically, 50-100 µL of broth is used per well.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Perform a final dilution of this suspension in CAMHB to achieve the target inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Controls (Self-Validating System):
-
Inoculate each well containing the antimicrobial agent with an equal volume of the standardized bacterial suspension. The final volume in each well is typically 100-200 µL.
-
Growth Control: Include at least one well containing only the broth and the bacterial inoculum (no drug). This well must show distinct turbidity for the test to be valid.
-
Sterility Control: Include at least one well containing only sterile broth (no bacteria, no drug). This well must remain clear to rule out contamination.[12]
-
-
Incubation:
-
Cover the microplate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity. A button of growth at the bottom of a well indicates bacterial proliferation.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (the well appears clear).[12]
-
The results can be confirmed by adding a growth indicator like resazurin, where a color change (e.g., from blue to pink) indicates metabolic activity and growth.[6]
-
Conclusion and Future Perspectives
Benzoic acid and its derivatives remain a compelling class of compounds for antimicrobial research. Their efficacy is dictated by a nuanced interplay between the core benzoic acid structure and the physicochemical properties of its substituents. As demonstrated, targeted chemical modifications can lead to derivatives with significantly enhanced potency against pathogenic bacteria and fungi.
Future research should focus on synthesizing novel derivatives with optimized lipophilicity and electronic properties to enhance cellular penetration and metabolic disruption. Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in predicting the activity of new designs, thereby streamlining the discovery process.[9][16][17] By leveraging the foundational principles outlined in this guide, researchers can continue to develop more effective and targeted antimicrobial agents based on the versatile benzoic acid scaffold.
References
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- Mechanism of action of benzoic acid. (n.d.). Jiyou Industrial.
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- Antimicrobial activity of phenol and benzoic acid derivatives. (2025).
- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.).
- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021).
- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011).
- A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIV
- Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Rel
- Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.).
- Broth Microdilution. (n.d.). MI - Microbiology.
- A Comprehensive Study On Benzoic Acid And Its Deriv
- Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid deriv
- Antimicrobial activity minimum inhibitory concentration (MIC µ g/mL) of synthesized compounds compared with standard drugs. (n.d.).
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Propylsulfonyl)benzoic Acid
As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a detailed, safety-driven protocol for the proper disposal of 2-(Propylsulfonyl)benzoic acid. While comprehensive toxicological data for this specific compound is not thoroughly established, we can infer its hazard profile from structurally related sulfonylbenzoic acids and benzoic acid itself.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory.
Hazard Profile and Core Safety Principles
This compound belongs to a class of compounds that, while essential for synthesis, requires careful handling. Based on data from analogous structures, a conservative approach to safety is warranted.[2][3][4] The primary hazards are summarized below.
| Hazard Classification | Description | Rationale and Recommended Precautions |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[2][3] | Prolonged contact can lead to inflammation and discomfort. Always use nitrile or other chemical-resistant gloves. Immediately wash skin with soap and water upon contact.[1][2] |
| Serious Eye Damage/Irritation | Poses a significant risk of serious eye irritation or damage.[2][3] | The acidity of the benzoic acid moiety combined with the sulfonyl group can cause severe damage to eye tissue. ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.[2] |
| Respiratory Irritation | May cause respiratory tract irritation, especially if handled as a fine powder.[2][3] | Inhalation of dust can lead to coughing and sore throat. All handling of the solid material should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][5] |
| Acute Oral Toxicity | Harmful if swallowed.[3] | Ingestion can cause irritation to mucous membranes and gastric distress.[2][3] Do not eat, drink, or smoke in laboratory areas.[1][6] |
| Environmental Hazards | Potentially harmful to aquatic life.[1] | Direct release into the environment must be avoided. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][7][8] |
The cornerstone of safe disposal is recognizing that This compound must be treated as hazardous waste. [7] All disposal procedures must comply with the guidelines set forth by the Environmental Protection Agency (EPA) and local regulatory authorities.[9][10]
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of waste generation, from the initial collection to final hand-off for professional disposal.
Step 1: Waste Segregation and Collection
The principle of waste segregation is fundamental to preventing unintended chemical reactions.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[7]
-
Labeling: The label must be unambiguous. At a minimum, it should state: "Hazardous Waste: this compound" and include the date of initial waste accumulation.
-
No Mixing: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, bases, or incompatible solvents.[5][11] Mixing can generate heat, gas, or other hazardous reactions. Keep the original product container for disposal if possible.[1]
Step 2: Management of Spills and Contaminated Materials
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Secure the area and ensure it is well-ventilated. For large spills, evacuate all non-essential personnel.[10]
-
Containment: For solid spills, do not dry sweep, as this can generate airborne dust.[6][12] Gently cover the spill with an inert absorbent material like vermiculite or sand. Moisten the material slightly with water to prevent dust from becoming airborne.[10]
-
Collection: Carefully scoop the contained material and any contaminated cleaning supplies into a designated hazardous waste container.[1][13]
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials and rinsate for disposal as hazardous waste.[14]
Step 3: Decontamination and Disposal of Empty Containers
An "empty" container is never truly empty and must be handled as hazardous waste until properly decontaminated.[1]
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, the solvent rinsate from each rinse must be collected and added to your hazardous waste container.[7] This rinsate is considered hazardous.
-
Final Disposal: Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.
Step 4: Arranging for Professional Disposal
Final disposal must be conducted by a licensed environmental services company.
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until pickup.
-
Documentation: Ensure all institutional and regulatory paperwork is completed for the waste pickup.
-
Hand-off: Transfer the waste to the certified waste disposal vendor. They are equipped to handle and dispose of the chemical in accordance with all federal and state regulations, typically via high-temperature incineration at an approved facility.[1][2]
Disposal Workflow: A Decision Diagram
The following diagram illustrates the decision-making process for managing waste generated from this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- SAFETY D
- SAFETY DATA SHEET, 2-(Methylsulfonyl)benzoic acid. Fisher Scientific.
- SAFETY DATA SHEET, Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology (NIST).
- Proper Disposal of 3-Formylbenzenesulfonic Acid: A Guide for Labor
- Material Safety Data Sheet - 3-(Chlorosulfonyl)benzoic acid. Cole-Parmer.
- SAFETY DATA SHEET, Benzoic acid. Fisher Scientific.
- Material Safety Data Sheet, p-(Dipropylsulfamoyl)benzoic acid. Spectrum Chemical.
- Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- BENZOIC ACID Safety D
- Material Safety Data Sheet - Benzoic acid MSDS. ScienceLab.com.
- 4-Sulfamoylbenzoic acid Safety D
- Material Safety Data Sheet - Benzoic acid MSDS. ScienceLab.com.
- SDS of Benzoic Acid: Important Data and Inform
- SDS of Benzoic Acid: Important Data and Inform
- Strategies for the Safe Handling of Sulfonic Acid.
- Strategies for the Safe Handling of Sulfonic Acid.
- SAFETY DATA SHEET, 3-(Methylsulfonyl)benzoic acid. Fisher Scientific.
- SAFETY DATA SHEET, 3-(Methylsulfonyl)benzoic acid. Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
